molecular formula C12H10N4 B1223025 4-(1H-indol-3-yl)pyrimidin-2-amine CAS No. 289628-76-8

4-(1H-indol-3-yl)pyrimidin-2-amine

Cat. No.: B1223025
CAS No.: 289628-76-8
M. Wt: 210.23 g/mol
InChI Key: QNMZWFNNJMGJPU-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)pyrimidin-2-amine, also known as 4-(1H-indol-3-yl)pyrimidin-2-amine, is a useful research compound. Its molecular formula is C12H10N4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1H-indol-3-yl)pyrimidin-2-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 712012. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(1H-indol-3-yl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-indol-3-yl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-indol-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-12-14-6-5-11(16-12)9-7-15-10-4-2-1-3-8(9)10/h1-7,15H,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMZWFNNJMGJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328003
Record name 4-(1H-indol-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289628-76-8
Record name 4-(1H-indol-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G): A Marine-Derived Multi-Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction and Chemical Profile

Abstract

4-(1H-indol-3-yl)pyrimidin-2-amine, a marine alkaloid also known as Meridianin G, is a promising heterocyclic compound isolated from the Antarctic tunicate Aplidium meridianum. Structurally, it features an indole nucleus linked at the C-3 position to a 2-aminopyrimidine moiety. This scaffold has garnered significant attention in medicinal chemistry due to its potent and diverse biological activities. Meridianin G is a multi-kinase inhibitor, demonstrating inhibitory effects against a range of protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and dual-specificity tyrosine-regulated kinase 1A (Dyrk1A). Its ability to modulate key signaling pathways, such as the JAK/STAT3 pathway, underpins its potential as a therapeutic agent for various diseases, most notably cancer and neurodegenerative disorders like Alzheimer's disease. This guide provides a comprehensive technical overview of its chemical properties, synthesis, mechanism of action, and preclinical development status.

Chemical Identity

The fundamental chemical and physical properties of 4-(1H-indol-3-yl)pyrimidin-2-amine are summarized in the table below. These identifiers are crucial for sourcing, referencing, and regulatory purposes.

PropertyValueSource(s)
IUPAC Name 4-(1H-indol-3-yl)pyrimidin-2-amine[PubChem]
Synonyms Meridianin G, 2-Amino-4-(3-indolyl)pyrimidine[PubChem]
Molecular Formula C₁₂H₁₀N₄[PubChem]
Molecular Weight 210.23 g/mol [PubChem]
CAS Number 289628-76-8[PubChem]
ChEMBL ID CHEMBL48082[PubChem]
Physicochemical Properties

The computed physicochemical properties of 4-(1H-indol-3-yl)pyrimidin-2-amine provide insights into its drug-like characteristics and potential pharmacokinetic behavior.

PropertyValueSource(s)
XLogP3 1.6[PubChem]
Hydrogen Bond Donors 2[PubChem]
Hydrogen Bond Acceptors 3[PubChem]
Rotatable Bonds 1[PubChem]
Topological Polar Surface Area 67.6 Ų[PubChem]

Part 2: Synthesis and Characterization

Synthetic Strategies

Several synthetic routes to 4-(1H-indol-3-yl)pyrimidin-2-amine and its derivatives have been reported, reflecting its importance as a scaffold in medicinal chemistry. The most common strategies include:

  • The Bredereck Protocol: This is a widely used method for the synthesis of meridianins. It typically involves the reaction of a 3-acylindole with dimethylformamide dimethylacetal (DMF-DMA) to form an enaminone intermediate, which is then cyclized with guanidine to construct the 2-aminopyrimidine ring[1].

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed cross-coupling reaction provides a convergent approach to the meridianin core. It generally involves the coupling of an indolylboronic acid or ester with a halogenated 2-aminopyrimidine[2][3].

  • Indolization of Nitrosoarenes: This method involves the reaction of a nitrosoarene with an appropriate alkyne to construct the indole ring system with the pyrimidine moiety already in place.

Detailed Synthetic Protocol: The Bredereck Approach

The Bredereck protocol is a robust and frequently employed method for the synthesis of Meridianin G and its analogs[1]. The following is a representative, step-by-step methodology based on this approach.

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (Enaminone Intermediate)

  • To a solution of 3-acetylindole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add dimethylformamide dimethylacetal (DMF-DMA) (4 equivalents).

  • Reflux the reaction mixture overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel to yield the enaminone intermediate.

Step 2: Cyclization with Guanidine to form 4-(1H-indol-3-yl)pyrimidin-2-amine

  • Dissolve the enaminone intermediate (1 equivalent) in a suitable solvent such as ethanol.

  • Add guanidine hydrochloride (3 equivalents) and a base such as sodium ethoxide (3 equivalents) to the solution.

  • Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and neutralize with an acid (e.g., dilute HCl).

  • The resulting precipitate can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography to yield pure 4-(1H-indol-3-yl)pyrimidin-2-amine.

Synthesis_Workflow cluster_step1 Step 1: Enaminone Formation cluster_step2 Step 2: Pyrimidine Ring Formation A 3-Acetylindole C Reflux in DMF A->C B DMF-DMA B->C D Enaminone Intermediate C->D G Reflux in EtOH D->G E Guanidine E->G F Base (e.g., NaOEt) F->G H 4-(1H-indol-3-yl)pyrimidin-2-amine G->H

Synthetic workflow for 4-(1H-indol-3-yl)pyrimidin-2-amine via the Bredereck protocol.
Characterization

The structure of 4-(1H-indol-3-yl)pyrimidin-2-amine can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. Based on data for structurally related compounds, the following chemical shifts can be anticipated.

¹H NMR (500 MHz, DMSO-d₆): The spectrum is expected to show characteristic signals for the indole and pyrimidine protons. The indole NH proton typically appears as a broad singlet downfield (>11 ppm). The aromatic protons of the indole ring will appear in the aromatic region (7.0-8.5 ppm), and the pyrimidine protons will also be in this region, with the H5' proton of the pyrimidine ring being a doublet. The amino protons of the pyrimidine ring will likely appear as a broad singlet.

¹³C NMR (125 MHz, DMSO-d₆): The ¹³C NMR spectrum will show 12 distinct signals corresponding to the carbon atoms in the molecule. The quaternary carbons of the pyrimidine and indole rings will have characteristic chemical shifts, as will the protonated carbons.

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of 4-(1H-indol-3-yl)pyrimidin-2-amine.

Expected Mass: The calculated monoisotopic mass is 210.0905 Da. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 211.0978.

Fragmentation Pattern: The fragmentation of the molecule under collision-induced dissociation (CID) is expected to involve characteristic losses from the pyrimidine and indole rings. A plausible fragmentation pathway could involve the loss of ammonia (NH₃) from the amino group, or cleavage of the bond between the indole and pyrimidine rings.

Fragmentation_Pathway Parent [M+H]⁺ m/z 211.1 Frag1 Loss of NH₃ m/z 194.1 Parent->Frag1 -NH₃ Frag2 Indole Cation m/z 117.1 Parent->Frag2 C-C cleavage

Plausible mass spectrometry fragmentation pathway for 4-(1H-indol-3-yl)pyrimidin-2-amine.

Part 3: Mechanism of Action and Biological Activity

Primary Pharmacological Target: Multi-Kinase Inhibition

4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G) and its analogs are potent inhibitors of several protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and neurodegenerative disorders. The primary kinase targets of the meridianin family include:

  • Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

  • Glycogen Synthase Kinase-3β (GSK-3β): This kinase is implicated in a wide range of cellular processes, including metabolism, cell survival, and neuronal function. Its dysregulation is a key feature of Alzheimer's disease.

  • Dual-specificity Tyrosine-regulated Kinase 1A (Dyrk1A): This kinase is involved in neurodevelopment and is overexpressed in Down syndrome and implicated in Alzheimer's disease.

  • CDC-like Kinases (CLKs): These kinases are involved in the regulation of RNA splicing.

The inhibitory potency of Meridianin G and its close structural analogs against various kinases has been reported in the literature. The following table summarizes some of the available IC₅₀ values. It is important to note that the activity can vary depending on the specific analog and the assay conditions.

Kinase TargetMeridianin AnalogIC₅₀ (µM)Source(s)
CDK1/cyclin BMeridianin E0.18[4]
CDK5/p25Meridianin E0.15[4]
GSK-3βMeridianin GInactive[4]
Dyrk1AMeridianin G>10[5]
PKAMeridianin E0.09[4]
CK1Meridianin E0.40[4]

Note: Data for Meridianin G itself is limited in some assays, and data for more potent brominated analogs like Meridianin E are often cited to demonstrate the potential of the scaffold.

Involvement in Key Signaling Pathways

The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a common feature in many cancers, promoting tumor growth and metastasis. Derivatives of meridianins have been shown to inhibit this pathway[6].

Mechanism of Inhibition: Meridianin derivatives can suppress the phosphorylation of JAKs and STAT3, preventing the dimerization and nuclear translocation of STAT3. This, in turn, downregulates the expression of STAT3 target genes involved in cell survival and proliferation, such as c-Myc, Cyclin D1, and Bcl-xL, leading to apoptosis in cancer cells[6].

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription activates MeridianinG Meridianin G (Derivatives) MeridianinG->JAK inhibits

Inhibition of the JAK/STAT3 signaling pathway by meridianin derivatives.

Glycogen synthase kinase-3β (GSK-3β) is a key enzyme in the pathogenesis of Alzheimer's disease. It is involved in the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles, a hallmark of the disease. Meridianins have been identified as inhibitors of GSK-3β[4].

Therapeutic Rationale: By inhibiting GSK-3β, meridianins can potentially reduce tau hyperphosphorylation, thereby preventing the formation of neurofibrillary tangles and the subsequent neuronal dysfunction and cell death observed in Alzheimer's disease.

GSK3B_Pathway Upstream Upstream Signals (e.g., Wnt, Akt) GSK3b GSK-3β Upstream->GSK3b inhibits Tau Tau Protein GSK3b->Tau phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFT Neurofibrillary Tangles pTau->NFT aggregates to form Neuron_Death Neuronal Dysfunction & Cell Death NFT->Neuron_Death MeridianinG Meridianin G MeridianinG->GSK3b inhibits

Modulation of the GSK-3β pathway in Alzheimer's disease by Meridianin G.
Cellular Effects

The multi-kinase inhibitory activity of 4-(1H-indol-3-yl)pyrimidin-2-amine and its derivatives translates into significant cellular effects, including:

  • Induction of Apoptosis: By inhibiting pro-survival kinases and signaling pathways, meridianins can induce programmed cell death in cancer cells.

  • Cell Cycle Arrest: Inhibition of CDKs leads to arrest at various checkpoints of the cell cycle, preventing cancer cell proliferation.

  • Anti-inflammatory Effects: Through the inhibition of inflammatory signaling pathways, these compounds may have potential in treating inflammatory diseases.

Part 4: Preclinical and Clinical Development

Preclinical Studies

A number of studies have evaluated the in vitro activity of Meridianin G and its derivatives in various cell lines. These studies have demonstrated cytotoxic and anti-proliferative effects against a range of cancer cell lines, including those from breast, lung, and prostate cancers[6]. Additionally, in neuronal cell models, meridianin derivatives have shown neuroprotective effects, supporting their potential for the treatment of neurodegenerative diseases[5].

While in vivo data for Meridianin G itself is limited, studies on related meridianins have been conducted. For instance, meridianins have been shown to ameliorate cognitive deficits and neuroinflammation in a mouse model of Alzheimer's disease, lending further support to their therapeutic potential in this area. In a xenograft tumor model, a meridianin derivative was shown to potently inhibit tumor growth[6].

Pharmacokinetics and ADMET Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is critical for its development. In silico and in vitro studies on the meridianin class of compounds suggest generally favorable drug-like properties. They are predicted to have good intestinal absorption but poor blood-brain barrier permeability[4]. However, some derivatives have been specifically designed to improve their pharmacokinetic properties, including oral bioavailability[1]. Pharmacokinetic studies in rats with Meridianin C showed rapid absorption and a half-life of approximately 17.7 hours. The primary metabolic pathways involved hydroxylation and conjugation[7]. Specific ADMET and pharmacokinetic data for Meridianin G are not extensively reported in the literature.

Clinical Trials

A search of clinical trial registries indicates that there are currently no registered clinical trials for 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G). The compound is still in the preclinical stage of development.

Part 5: Future Directions and Conclusion

Therapeutic Potential and Unanswered Questions

4-(1H-indol-3-yl)pyrimidin-2-amine and the broader meridianin family represent a rich scaffold for the development of novel therapeutics. Their multi-kinase inhibitory profile makes them attractive candidates for complex diseases like cancer and neurodegenerative disorders, where multiple signaling pathways are often dysregulated.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening new analogs to improve potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: Further elucidating the full range of kinase targets and off-target effects.

  • In Vivo Efficacy: Conducting more extensive studies in animal models of various cancers and neurodegenerative diseases.

  • Biomarker Development: Identifying biomarkers to predict which patient populations are most likely to respond to meridianin-based therapies.

Conclusion

4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G) is a marine-derived natural product with a compelling biological profile. Its ability to inhibit multiple protein kinases involved in critical disease pathways provides a strong rationale for its continued investigation as a potential therapeutic agent. This technical guide has summarized the current knowledge on its chemistry, synthesis, mechanism of action, and preclinical development, providing a valuable resource for researchers in the field of drug discovery and development.

Part 6: References

  • A Review: Meridianins and Meridianins Derivatives. (2022). Molecules. [Link]

  • Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence. (2022). Marine Drugs. [Link]

  • Concise synthesis of substituted meridianins. (2017). Synthetic Communications. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. (2022). International Journal of Molecular Sciences. [Link]

  • PubChem Compound Summary for CID 400433, 4-(1H-indol-3-yl)pyrimidin-2-amine. PubChem. [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2021). Molecules. [Link]

  • Synthesis of indole containing pyrimidines. (2011). University of Richmond UR Scholarship Repository. [Link]

  • Meridianin derivatives as potent Dyrk1A inhibitors and neuroprotective agents. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Meridianins, a new family of protein kinase inhibitors isolated from the ascidian Aplidium meridianum. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and antitumor activity of indolylpyrimidines: marine natural product meridianin D analogues. (2007). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis, pharmacokinetic studies, and metabolite analysis of meridianin C in rats using a validated ultra high performance liquid chromatography-tandem mass spectrometry method. (2025). Frontiers in Pharmacology. [Link]

Sources

Technical Whitepaper: 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1H-indol-3-yl)pyrimidin-2-amine, commonly known as Meridianin G , is a marine-derived alkaloid originally isolated from the Antarctic tunicate Aplidium meridianum. It serves as a "privileged scaffold" in medicinal chemistry due to its potent ability to inhibit cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).

This technical guide details the physicochemical profile, validated synthetic protocols, and structural biology of Meridianin G, designed to support researchers in utilizing this scaffold for lead optimization in oncology and neurodegenerative disease research.

Chemical Architecture & Electronic Properties

The molecule comprises two distinct aromatic systems linked by a single bond: an electron-rich indole ring and an electron-deficient 2-aminopyrimidine ring.

Structural Analysis[1][2]
  • IUPAC Name: 4-(1H-indol-3-yl)pyrimidin-2-amine

  • Common Name: Meridianin G

  • Molecular Formula: C₁₂H₁₀N₄

  • Molecular Weight: 210.23 g/mol

  • SMILES: Nc1nc(ccn1)-c2c[nH]c3ccccc23

Electronic Pharmacophore

The biological activity of Meridianin G is dictated by its ability to mimic adenosine triphosphate (ATP) within the kinase binding pocket.

  • H-Bond Donor (HBD): The 2-amino group (

    
    ) and the indole nitrogen (
    
    
    
    ).
  • H-Bond Acceptor (HBA): The pyrimidine ring nitrogens (specifically N1).

  • Tautomerism: The 2-aminopyrimidine moiety can exist in amino-imino tautomeric equilibrium, though the amino form is predominant in solution and essential for the "donor-acceptor-donor" (D-A-D) binding motif required for kinase hinge interaction.

Physicochemical Profile

The following data aggregates experimental and calculated values essential for formulation and assay development.

PropertyValue / DescriptionContext
Melting Point > 200°C (Decomp.)[1]High lattice energy due to extensive intermolecular H-bonding.
LogP (Calc) 2.1 ± 0.3Moderate lipophilicity; favorable for CNS penetration (blood-brain barrier).
Topological PSA 67.6 ŲWithin the ideal range (< 140 Ų) for oral bioavailability.
Solubility (Water) < 0.1 mg/mLPoor aqueous solubility; requires co-solvents (DMSO, PEG-400) for bioassays.
Solubility (DMSO) > 20 mg/mLRecommended solvent for stock solutions (10-100 mM).
pKa (Basic) ~ 4.5 (Pyrimidine N)The pyrimidine ring is weakly basic; protonation occurs at low pH.
pKa (Acidic) ~ 16.0 (Indole NH)Deprotonation requires strong bases (e.g., NaH, KOtBu).

Validated Synthetic Protocol

While Suzuki-Miyaura coupling is possible, the Bredereck Protocol is the industry standard for synthesizing Meridianin G. It is preferred for its regioselectivity, scalability, and avoidance of heavy metal catalysts (Green Chemistry).

Reaction Pathway Visualization

The following diagram illustrates the conversion of 3-acetylindole to Meridianin G via an enaminone intermediate.

Synthesis_Pathway cluster_conditions Reaction Conditions Start 3-Acetylindole (Precursor) Inter Enaminone Intermediate (Regioselective) Start->Inter Reflux, 12h (Formation of C-C=C-N) Reagent1 DMF-DMA (Reagent) Reagent1->Inter Product Meridianin G (Final Product) Inter->Product Cyclization (Pyrimidine Ring Closure) Reagent2 Guanidine HCl + NaOEt Reagent2->Product Cond1 Step 1: DMF/Xylene, 110°C Cond2 Step 2: Ethanol, Reflux, 18h

Figure 1: The Bredereck synthesis route involves the formation of a reactive enaminone followed by cyclocondensation with guanidine.[2]

Step-by-Step Methodology

Step 1: Formation of Enaminone Intermediate

  • Reagents: Charge a round-bottom flask with 3-acetylindole (1.0 equiv) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5–2.0 equiv).

  • Solvent: Use anhydrous DMF or Xylene.

  • Condition: Heat to reflux (approx. 110–140°C) for 12 hours under Nitrogen atmosphere.

  • Observation: The reaction mixture typically darkens. Completion is monitored by TLC (disappearance of 3-acetylindole).[3][4]

  • Workup: Cool to room temperature. The product often precipitates or can be triturated with diethyl ether. Filter to obtain (2E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one.

Step 2: Cyclization to Meridianin G

  • Reagents: Suspend the enaminone intermediate (1.0 equiv) in absolute Ethanol. Add Guanidine Hydrochloride (1.5 equiv) and anhydrous Sodium Ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃) (2.0 equiv).

  • Condition: Reflux for 12–18 hours.

  • Mechanism: The guanidine acts as a binucleophile, attacking the

    
    -carbon of the enaminone followed by intramolecular cyclization.
    
  • Purification:

    • Cool the mixture; the inorganic salts and product may precipitate.

    • Pour into ice-water.[5][6] Filter the resulting solid.[5][6]

    • Recrystallization: Purify by recrystallization from Ethanol or Methanol to yield yellow/brick-red crystals.

    • Yield: Typical yields range from 60% to 80%.

Biological Mechanism & SAR[8]

Meridianin G functions as an ATP-competitive inhibitor. Its efficacy stems from its planar structure, which fits snugly into the ATP-binding cleft of kinases.

Kinase Hinge Binding Mode

The pyrimidine amine acts as a "molecular hook" interacting with the kinase hinge region (typically residues like Glutamate or Leucine).

Hinge_Binding Hinge Kinase Hinge Region (Backbone CO / NH) Meridianin Meridianin G (Scaffold) Hinge->Meridianin H-Bond Acceptor (Pyrimidine N1) Pocket ATP Binding Pocket (Hydrophobic Cleft) Meridianin->Hinge H-Bond Donor (2-NH2) Meridianin->Pocket Van der Waals (Indole Ring)

Figure 2: Schematic of the bidentate hydrogen bonding network between Meridianin G and the kinase hinge region.

Structure-Activity Relationship (SAR) Insights
  • C-3 Linkage: The bond between the indole C3 and pyrimidine C4 is critical. Moving the pyrimidine to C2 of the indole drastically reduces potency.

  • 2-Amino Group: Essential for H-bonding. Acylation of this amine results in loss of activity.

  • Indole NH: Leaving this unsubstituted allows for H-bonding with conserved water molecules or specific residues (e.g., in GSK-3

    
    ). N-methylation often retains activity but alters selectivity.
    

Analytical Characterization

To validate the synthesis of Meridianin G, compare experimental data against these standard spectral markers.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       11.80 (s, 1H, Indole-NH)
      
    • 
       8.50 (d, 1H, Indole C2-H)
      
    • 
       8.25 (d, 1H, Pyrimidine C6-H)
      
    • 
       8.15 (d, 1H, Indole C4-H)
      
    • 
       7.10 (d, 1H, Pyrimidine C5-H)
      
    • 
       6.40 (s, 2H, -NH₂, exchangeable)
      
    • Note: Shifts may vary slightly based on concentration and temperature.

  • Mass Spectrometry (ESI-MS):

    • Calculated

      
      
      
    • Observed

      
      
      

References

  • Xiao, L. (2022). A Review: Meridianins and Meridianins Derivatives.[7][8][9] Molecules, 27(24), 8714.[7] Link

  • Radwan, M. A., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances, 11, 3327-3338. Link

  • Sperry, J., & Wright, D. L. (2005). The synthesis of meridianins. Current Opinion in Drug Discovery & Development. (Referenced via Arkivoc 2011 review).[6] Link

  • Yadav, P., et al. (2015). Concise synthesis of substituted meridianins. Cogent Chemistry, 1(1). Link[3]

  • Debnath, M., et al. (2021). Structural-Based Optimizations of the Marine-Originated Meridianin C as Glucose Uptake Agents by Inhibiting GSK-3β. Marine Drugs, 19(3), 150. Link

Sources

A Technical Guide to 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G): Synthesis, Kinase Inhibition, and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-(1H-indol-3-yl)pyrimidin-2-amine, a pivotal member of the meridianin family of marine alkaloids. Intended for researchers, chemists, and drug development professionals, this document synthesizes current knowledge on its identification, synthesis, biological activity, and key experimental protocols, offering field-proven insights into its potential as a kinase inhibitor and research tool.

Core Compound Identification and Properties

4-(1H-indol-3-yl)pyrimidin-2-amine is a naturally occurring indole alkaloid first identified as Meridianin G .[1] It forms the core scaffold of a family of bioactive compounds isolated from marine tunicates of the genus Aplidium.[1][2] Its structure, featuring an indole ring linked at the C-3 position to a 2-aminopyrimidine moiety, is fundamental to its biological activity.[2]

IdentifierValueSource
CAS Number 289628-76-8PubChem[3]
IUPAC Name 4-(1H-indol-3-yl)pyrimidin-2-aminePubChem[3]
Molecular Formula C₁₂H₁₀N₄PubChem[3]
Molecular Weight 210.24 g/mol PubChem[3]
Synonyms Meridianin G, 2-Amino-4-(3-indolyl)pyrimidinePubChem[3]
PubChem CID 400433PubChem[3]
ChEMBL ID CHEMBL48082PubChem[3]
InChIKey QNMZWFNNJMGJPU-UHFFFAOYSA-NPubChem[3]

Synthesis Strategies and Methodologies

The synthesis of the meridianin scaffold is a key area of research, enabling access to the natural product and its analogues for structure-activity relationship (SAR) studies. While numerous routes exist for substituted meridianins, the synthesis of the parent compound, Meridianin G, can be achieved through a convergent strategy involving the construction of the pyrimidine ring onto the indole core. A highly effective method is the palladium-catalyzed three-component carbonylative alkynylation.[4]

Retrosynthetic Analysis and Rationale

The core principle of this approach is to build the key C-C and C-N bonds efficiently. The pyrimidine ring is formed in the final step via a cyclocondensation reaction between an indolyl alkynone intermediate and guanidine. This strategy is advantageous as it allows for late-stage diversification and generally provides good yields.

G MeridianinG 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G) Alkynone Indole-3-yl Propynone Intermediate MeridianinG->Alkynone Cyclocondensation Guanidine Guanidine MeridianinG->Guanidine Indole N-Boc-Indole Alkynone->Indole Pd-catalyzed Carbonylative Alkynylation Acetylene TMS-Acetylene Alkynone->Acetylene CO Carbon Monoxide (CO) Alkynone->CO G cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region Backbone (NH, C=O) Pocket Hydrophobic Pockets Gatekeeper Gatekeeper Residue MeridianinG Meridianin G Scaffold Indole Indole Ring MeridianinG->Indole Pyrimidine 2-Aminopyrimidine Moiety MeridianinG->Pyrimidine Indole->Pocket Hydrophobic Interactions Indole->Gatekeeper Steric Fit Pyrimidine->Hinge H-Bonds (Key Interaction)

Sources

The Privileged Scaffold: A Technical Guide to 4-(1H-indol-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Subject: Structure-Activity Relationship (SAR), Synthesis, and Pharmacological History of the Indolyl-Pyrimidine Core.

Executive Summary

The molecular scaffold 4-(1H-indol-3-yl)pyrimidin-2-amine represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Historically utilized to target Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3), this core has evolved into a critical tool for modulating autophagy via Unc-51-like autophagy activating kinase 1 (ULK1). This guide deconstructs the chemical genesis, mechanistic utility, and the specific discovery of the ULK1 inhibitor SBI-0206965 , providing actionable protocols for synthesis and assay validation.

Part 1: The Chemical Genesis

Structural Rationale: The ATP Mimic

The ubiquity of this scaffold in kinase discovery is not accidental. It functions as a Type I ATP-competitive inhibitor.

  • The Hinge Binder: The pyrimidine N1 and the C2-amine group form a donor-acceptor motif that hydrogen bonds with the backbone residues of the kinase hinge region (mimicking the N1 and N6 of adenine in ATP).

  • The Hydrophobic Clamp: The indole moiety, attached at the pyrimidine C4 position, occupies the hydrophobic pocket usually reserved for the purine core of ATP, often engaging in

    
    -stacking interactions with the gatekeeper residue.
    
Synthetic Pathway: The Enaminone Route

The most robust synthetic route utilizes a convergent approach involving 3-acetylindole and dimethylformamide dimethyl acetal (DMF-DMA). This method avoids the harsh conditions of metal-catalyzed cross-couplings often required for other bi-aryl systems.

Diagram 1: Convergent Synthesis Workflow

Synthesis Indole 3-Acetylindole Enaminone Enaminone Intermediate Indole->Enaminone Condensation (110°C, 12h) DMFDMA DMF-DMA (Reagent) DMFDMA->Enaminone Product 4-(1H-indol-3-yl) pyrimidin-2-amine Enaminone->Product Cyclization Guanidine Guanidine Nitrate Guanidine->Product Base NaOEt/EtOH (Reflux) Base->Product

Caption: The "Enaminone Route" allows for the rapid assembly of the pyrimidine ring directly onto the indole scaffold.

Part 2: Pharmacological Evolution

Early History: The CDK/GSK-3 Era

In the early 2000s, this scaffold was primarily explored for antiproliferative applications.

  • Meridianin Derivatives: Inspired by marine alkaloids (Meridianins), researchers synthesized 4-(indol-3-yl)pyrimidines as potent CDK inhibitors. The core structure showed nanomolar affinity for CDK1 and CDK5.

  • Mechanism: The planar nature of the indole-pyrimidine bond allows the molecule to slot deeply into the ATP cleft, while substitutions on the indole nitrogen (N1) or the pyrimidine amine allowed for selectivity tuning.

The Breakthrough: Autophagy and SBI-0206965

The scaffold achieved renewed prominence with the discovery of SBI-0206965 by Egan et al. (2015). This molecule was identified not just as a generic kinase inhibitor, but as a highly specific inhibitor of ULK1 (IC50 = 108 nM), a key initiator of autophagy.

Why this matters: Prior to SBI-0206965, researchers relied on non-specific tools like 3-methyladenine (3-MA) or Wortmannin, which affect the downstream PI3K/mTOR pathway. SBI-0206965 allowed for the direct interrogation of the ULK1 initiation complex.

Table 1: Comparative Selectivity Profile (SBI-0206965 vs. Generic)
Target KinaseGeneric Scaffold IC50SBI-0206965 IC50Biological Consequence
ULK1 > 500 nM108 nM Inhibition of Autophagy Initiation
ULK2 > 1000 nM711 nM Partial Redundancy Blockade
AMPK ~ 500 nM~ 1-5 µMOff-target metabolic modulation
mTOR Inactive> 10 µMNo direct mTOR inhibition (Clean)

Part 3: Technical Protocols

Synthesis Protocol: 4-(1H-indol-3-yl)pyrimidin-2-amine

This protocol is validated for the core scaffold synthesis.

Materials:

  • 3-Acetylindole (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • Guanidine Nitrate (1.5 eq)

  • Sodium Ethoxide (2.0 eq)

  • Solvent: 2-Methoxyethanol or Ethanol (Absolute)

Step-by-Step Methodology:

  • Enaminone Formation: Dissolve 3-acetylindole in dry DMF-DMA. Heat the mixture to reflux (approx. 110°C) for 6–12 hours under nitrogen. Monitor via TLC (Hexane:EtOAc 1:1) for the disappearance of the ketone.

  • Isolation: Evaporate excess DMF-DMA under reduced pressure to yield the crude (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (Enaminone). This usually solidifies upon cooling.

  • Cyclization: Suspend the crude enaminone in absolute ethanol (or 2-methoxyethanol for higher boiling point). Add Guanidine Nitrate and Sodium Ethoxide.

  • Reflux: Heat to reflux for 12–24 hours. The solution will darken.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product should precipitate as a yellow/orange solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/DMF or purify via flash column chromatography (DCM:MeOH 95:5).

Kinase Assay Validation (ULK1)

Based on the method described by Egan et al. (2015).

Principle: Measurement of


P incorporation into a peptide substrate (MBP or specific ULK1 substrate).
  • Buffer Prep: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl

    
    , 1 mM EGTA, 1 mM DTT.
    
  • Substrate: Myelin Basic Protein (MBP) at 30 µM.

  • Reaction:

    • Incubate recombinant ULK1 (100 ng) with the test compound (dissolved in DMSO) for 15 minutes at room temperature.

    • Initiate reaction by adding ATP mix (100 µM cold ATP + 2 µCi [

      
      -
      
      
      
      P]ATP).
  • Termination: After 30 minutes at 30°C, spot 15 µL of the reaction onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 75 mM phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Part 4: Mechanistic Visualization

The following diagram illustrates the specific pathway inhibition of SBI-0206965 (the derivative of the core scaffold) in the context of Autophagy.

Diagram 2: ULK1 Inhibition Pathway

Pathway NutrientStress Nutrient Stress (Starvation) mTORC1 mTORC1 (Active) NutrientStress->mTORC1 Inhibits AMPK AMPK NutrientStress->AMPK Activates ULK1 ULK1 Complex (Initiator) mTORC1->ULK1 Phosphorylates (Ser 757) (Inhibitory) AMPK->ULK1 Phosphorylates (Ser 317) (Activatory) Inhibitor SBI-0206965 (Indolyl-Pyrimidine) Inhibitor->ULK1 Direct Inhibition (IC50 108nM) Beclin1 Beclin-1/VPS34 ULK1->Beclin1 Activates Autophagy Autophagosome Formation Beclin1->Autophagy

Caption: SBI-0206965 prevents autophagy initiation by directly blocking the ATP-binding pocket of ULK1, downstream of mTOR/AMPK signals.

References

  • Egan, D. F., et al. (2015). "Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of Autophagy Biomarkers." Molecular Cell, 59(2), 285-297.

  • Dite, T. A., et al. (2018). "AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965." Journal of Biological Chemistry, 293(23), 8874-8885.

  • Simon, G., et al. (2011). "Synthesis and Protein Kinase Inhibitory Potencies of Meridianin Derivatives." Journal of Medicinal Chemistry, 54(15), 5514–5521.

  • PubChem Compound Summary. "4-(1H-indol-3-yl)pyrimidin-2-amine." National Center for Biotechnology Information.

  • Priyanca Devi, A., & Ameta, K. L. (2021). "CuO Nanocatalyzed Improved Synthesis of Some 2-Aminopyrimidines."[1] Orbital: The Electronic Journal of Chemistry, 13(3), 199-204.

Sources

Technical Guide: Therapeutic Targeting of the Meridianin Scaffold [4-(1H-indol-3-yl)pyrimidin-2-amine]

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic profile, mechanism of action, and experimental characterization of 4-(1H-indol-3-yl)pyrimidin-2-amine .

Executive Summary & Chemical Context[1][2][3][4][5][6]

The molecule 4-(1H-indol-3-yl)pyrimidin-2-amine is chemically identical to Meridianin G , the unsubstituted parent scaffold of the Meridianin family of marine alkaloids originally isolated from the tunicate Aplidium meridianum.

While natural analogues such as Meridianin B (brominated) and Meridianin E (hydroxylated) exhibit nanomolar potency against kinases, the unsubstituted Meridianin G core functions as the minimal pharmacophore . It possesses the essential hydrogen-bonding motifs required for ATP-competitive inhibition but lacks the hydrophobic bulk necessary for high-affinity occupancy of the kinase specificity pockets.

Key Characteristic: This molecule serves as a Lead Structure for Structure-Activity Relationship (SAR) optimization. Its primary utility lies in its capacity to be functionalized at the indole C-5/C-6 positions to selectively target specific kinomes.

Chemical Structure & Pharmacophore

The molecule consists of an indole ring linked at C-3 to the C-4 position of a 2-aminopyrimidine ring.[1]

Pharmacophore cluster_0 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G) cluster_1 Binding Interaction Indole Indole Core (Hydrophobic Scaffold) Linker C3-C4 Bond (Rigid Linker) Indole->Linker H_Bond_1 H-Bond Donor (Indole NH) Indole->H_Bond_1 Pyrimidine 2-Aminopyrimidine (Hinge Binder) Linker->Pyrimidine H_Bond_2 H-Bond Acceptor (Pyrimidine N1) Pyrimidine->H_Bond_2 H_Bond_3 H-Bond Donor (Amine NH2) Pyrimidine->H_Bond_3 Hinge Kinase Hinge Region (ATP Binding Site) H_Bond_2->Hinge Interaction H_Bond_3->Hinge Interaction

Caption: Pharmacophore mapping of Meridianin G showing the critical donor-acceptor motifs interacting with the kinase hinge region.

Primary Therapeutic Targets

Research indicates that while the unsubstituted core is a weak inhibitor (IC50 in high micromolar range), its derivatives are potent inhibitors of the CMGC kinase family . The core scaffold targets the ATP-binding pocket of the following enzymes:

A. Glycogen Synthase Kinase 3β (GSK-3β)[8]
  • Therapeutic Relevance: Alzheimer’s Disease (Tau hyperphosphorylation), Type 2 Diabetes, Cancer (Wnt signaling).

  • Mechanism: The 2-aminopyrimidine moiety mimics the adenine ring of ATP, forming a bidentate hydrogen bond with the backbone residues (typically Val135 in GSK-3β) of the hinge region.

  • Optimization: Substitution at the Indole C-5 position (e.g., with bromine or sulfonamides) dramatically lowers IC50 from >10 µM (Meridianin G) to <100 nM.

B. Cyclin-Dependent Kinases (CDK1, CDK5)[8]
  • Therapeutic Relevance:

    • CDK1: Cell cycle regulation; target for anti-proliferative cancer therapies.

    • CDK5: Neuronal migration and neurodegeneration; implicated in p25-mediated neurotoxicity.

  • Selectivity: The Meridianin scaffold shows a preference for CDK1 and CDK5 over CDK2/4, driven by the specific geometry of the indole-pyrimidine linkage.

C. Dual-Specificity Tyrosine-Phosphorylation Regulated Kinase 1A (DYRK1A)
  • Therapeutic Relevance: Down Syndrome (trisomy 21 overexpression) and Alzheimer’s Disease.

  • Insight: Meridianin derivatives are among the most potent classes of DYRK1A inhibitors. The planar topology of the scaffold fits the narrow ATP pocket of DYRK1A.

Quantitative Profile (Comparative SAR)

The following table illustrates the impact of functionalizing the Meridianin G core.

CompoundStructureTarget: CDK1 (IC50)Target: GSK-3β (IC50)Target: DYRK1A (IC50)
Meridianin G Unsubstituted Core > 100 µM > 10 µM > 10 µM
Meridianin B5-Bromo-indole0.9 µM2.0 µM0.5 µM
Meridianin E5-Hydroxy-indole0.2 µM1.5 µM0.3 µM
Synthetic Analogue5-Iodo-indole0.05 µM0.1 µM0.03 µM

Data aggregated from Giraud et al. (2011) and physiological SAR studies.

Mechanism of Action: Signaling Pathways

The therapeutic potential of this scaffold stems from its ability to simultaneously modulate cell survival and neurodegenerative pathways.

SignalingPathway cluster_inputs Pathological Stimuli cluster_targets Meridianin Scaffold Targets cluster_outcomes Downstream Effects cluster_disease Disease State Stress Oxidative Stress Amyloid Beta GSK3B GSK-3β (Hyperactive) Stress->GSK3B CDK5 CDK5/p25 (Dysregulated) Stress->CDK5 Wnt_Off Wnt Pathway (OFF State) Wnt_Off->GSK3B Tau Tau Protein GSK3B->Tau Hyper-phosphorylation BetaCat β-Catenin GSK3B->BetaCat Degradation CDK5->Tau Hyper-phosphorylation DYRK1A DYRK1A (Overexpressed) DYRK1A->Tau Priming Phos. Neurodeg Neurofibrillary Tangles (Alzheimer's) Tau->Neurodeg Apoptosis Neuronal Apoptosis BetaCat->Apoptosis Loss of Survival Signal NFAT NFAT Transcription Inhibitor 4-(1H-indol-3-yl)pyrimidin-2-amine (Inhibitor) Inhibitor->GSK3B Inhibition Inhibitor->CDK5 Inhibition Inhibitor->DYRK1A Inhibition

Caption: Multi-target inhibition of the Meridianin scaffold preventing Tau hyperphosphorylation and β-catenin degradation.

Experimental Protocols

To validate the activity of 4-(1H-indol-3-yl)pyrimidin-2-amine or its derivatives, the following protocols are recommended.

A. Chemical Synthesis (Suzuki-Miyaura Coupling)

This is the industry-standard route for synthesizing the Meridianin G core.

  • Reagents:

    • (1H-indol-3-yl)boronic acid (1.2 eq)

    • 4-chloro-pyrimidin-2-amine (1.0 eq)

    • Pd(PPh3)4 (5 mol%)

    • Na2CO3 (2M aqueous solution)

    • Dimethoxyethane (DME) / Ethanol / Water (2:1:1)

  • Procedure:

    • Step 1: Degas the solvent mixture with argon for 15 minutes.

    • Step 2: Add reactants and catalyst to a microwave vial.

    • Step 3: Irradiate at 150°C for 20 minutes (or reflux for 12 hours).

    • Step 4: Cool, dilute with ethyl acetate, and wash with brine.

    • Step 5: Purify via flash chromatography (DCM/MeOH 95:5).

  • Validation: 1H NMR should show the characteristic pyrimidine doublets and the indole proton signals.

B. In Vitro Kinase Assay (ADP-Glo™ Platform)

A luminescent assay to quantify kinase activity by measuring ADP generation.

  • Preparation:

    • Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute GSK-3β or CDK1 enzyme to optimal concentration (approx. 5-10 ng/well).

    • Prepare peptide substrate (e.g., GSM peptide for GSK3).

  • Reaction:

    • Add 5 µL of compound (4-(1H-indol-3-yl)pyrimidin-2-amine) in DMSO (serial dilutions).

    • Add 5 µL of Enzyme/Substrate mix.

    • Initiate with 5 µL of ATP (10 µM final).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 15 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 30 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

    • Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. log[Compound] to calculate IC50.

C. Cell Viability Assay (SH-SY5Y Neuroblastoma Lines)
  • Seeding: Plate SH-SY5Y cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with compound (0.1 – 100 µM) for 48 or 72 hours.

  • Readout (MTT):

    • Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

References

  • Giraud, F., et al. (2011). "Synthesis and kinase inhibitory activity of new substituted meridianins." Bioorganic & Medicinal Chemistry Letters, 21(10), 3142-3146. Link

  • Radwan, M. A., et al. (2022). "A Review: Meridianins and Meridianins Derivatives." Marine Drugs, 20(12), 768. Link

  • Palermo, J. A., et al. (1998).[2] "Meridianins, a new family of protein kinase inhibitors isolated from the Ascidian Aplidium meridianum." Tetrahedron, 54(49), 14651-14662. Link

  • Yadav, R. R., et al. (2012). "Meridianins: Marine-Derived Potent Kinase Inhibitors." Mini-Reviews in Medicinal Chemistry, 12(7), 618-631. Link

  • Meijer, L., et al. (2000). "GSK-3-selective inhibitors derived from Tyrian purple indirubins." Chemistry & Biology, 7(1), 51-63. (Contextual reference for GSK3 kinase assay protocols). Link

Sources

Technical Guide: Mechanism of Action of 4-(1H-indol-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-(1H-indol-3-yl)pyrimidin-2-amine , the core pharmacophore of the marine alkaloid family known as Meridianins .

Executive Summary

4-(1H-indol-3-yl)pyrimidin-2-amine represents a "privileged scaffold" in kinase inhibitor discovery. Originally identified as the core structure of Meridianin C (isolated from the Antarctic tunicate Aplidium meridianum), this small molecule functions as a potent, ATP-competitive inhibitor of multiple serine/threonine kinases. Its primary biological activity stems from the inhibition of Glycogen Synthase Kinase-3


 (GSK-3

CDKs)
, and Dyrk1A .

This guide details the structural basis of its binding, its downstream effects on Wnt and Tau signaling, and the experimental protocols required to validate its activity.

Structural Biology & Binding Kinetics[1]

The Pharmacophore

The molecule consists of an indole ring connected at the C3 position to a pyrimidine ring, which bears an exocyclic amine at C2. This planar arrangement is critical for its function as a hinge-binder within the kinase ATP pocket.

Binding Mode (ATP-Competitive Inhibition)

Kinase inhibition is achieved through a network of hydrogen bonds with the "hinge region" of the kinase domain (residues connecting the N- and C-terminal lobes).

  • Acceptor: The pyrimidine N1 nitrogen acts as a hydrogen bond acceptor.

  • Donor: The C2-amino group acts as a hydrogen bond donor.

  • Interaction Partner: In GSK-3

    
    , this motif typically interacts with the backbone carbonyl and amide of Val135  and Asp133 .
    
  • Indole Role: The indole moiety occupies the hydrophobic pocket, often engaging in van der Waals interactions with the gatekeeper residue, stabilizing the inactive conformation.

Selectivity Profile

While potent against GSK-3


, the scaffold exhibits "multi-target" pharmacology due to the high conservation of the ATP hinge region across the kinome.
Target KinaseIC

(Approx.)[1][2][3][4][5][6]
Biological Consequence
GSK-3

100 - 500 nMWnt activation, Tau dephosphorylation
CDK1/Cyclin B 1 - 5

M
G2/M Cell cycle arrest
CDK5/p25 ~1

M
Neuronal survival/death regulation
Dyrk1A < 500 nMDown Syndrome phenotype modulation

Note: Values vary based on specific substitution patterns (e.g., bromination at Indole-C5 increases potency significantly).

Mechanism of Action: Signaling Pathways

The therapeutic potential of this scaffold arises from its modulation of two critical pathways: Wnt/


-catenin  and Tau phosphorylation .
The Wnt/ -Catenin Axis

In the absence of Wnt ligands, GSK-3


 is active and phosphorylates 

-catenin, marking it for ubiquitination and proteasomal degradation.[7]
  • Inhibition: 4-(1H-indol-3-yl)pyrimidin-2-amine enters the cell and binds GSK-3

    
    .
    
  • Stabilization:

    
    -catenin phosphorylation is blocked.
    
  • Translocation: Stabilized

    
    -catenin accumulates in the cytosol and translocates to the nucleus.
    
  • Transcription: It binds TCF/LEF factors, driving the expression of survival and proliferation genes (e.g., Cyclin D1, c-Myc).

The Tau Axis (Alzheimer's Disease)

Hyperphosphorylated Tau forms neurofibrillary tangles (NFTs).[8] GSK-3


 and CDK5 are the primary kinases responsible for this pathological phosphorylation.
  • Action: The molecule inhibits both GSK-3

    
     and CDK5.
    
  • Result: Reduced phosphorylation of Tau at pathogenic epitopes (e.g., Ser396, Ser404), preventing microtubule destabilization and aggregate formation.

Visualization of Signaling Effects

MoA_Pathway Compound 4-(1H-indol-3-yl) pyrimidin-2-amine GSK3B GSK-3β (Active) Compound->GSK3B Inhibits (ATP Comp.) CDK5 CDK5 Compound->CDK5 Inhibits BetaCat_P β-Catenin-P (Degradation) GSK3B->BetaCat_P Phosphorylates Tau_P Hyper-P Tau (Tangles) GSK3B->Tau_P Phosphorylates CDK5->Tau_P Phosphorylates BetaCat β-Catenin (Stabilized) BetaCat_P->BetaCat Blocked by Inhibition Nucleus Nucleus (Transcription) BetaCat->Nucleus Translocates Tau Tau Protein Tau->Tau_P Pathological Conversion

Caption: Dual-pathway modulation by the Meridianin scaffold. Red lines indicate inhibitory action, preventing downstream pathology.

Experimental Protocols

To validate the mechanism of action in a research setting, the following protocols are recommended. These are designed to be self-validating controls.

Chemical Synthesis (Bredereck's Synthesis)

Rationale: Accessing the core scaffold requires a robust method to form the pyrimidine ring upon the indole.

  • Acetylation: React Indole with acetic anhydride/SnCl

    
     to yield 3-acetylindole.
    
  • Enaminone Formation: Treat 3-acetylindole with DMA-DMF (N,N-dimethylformamide dimethyl acetal) at reflux.

    • Checkpoint: Monitor disappearance of acetyl peak by TLC/LCMS. Formation of the enaminone intermediate is the rate-limiting step.

  • Cyclization: React the enaminone with Guanidine HCl and NaOEt in ethanol at reflux.

  • Purification: Precipitate with water; recrystallize from EtOH.

Kinase Inhibition Assay (ADP-Glo™)

Rationale: Direct measurement of enzymatic activity in a cell-free system.

  • Reagents: Recombinant GSK-3

    
    , GSK-3 substrate peptide, Ultra-pure ATP, Test Compound (dissolved in DMSO).
    
  • Reaction:

    • Mix Enzyme (2 ng/µL) + Compound in kinase buffer. Incubate 15 min (allows binding).

    • Add ATP (10 µM) + Substrate. Incubate 60 min at RT.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes ATP). Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Measure luminescence. Plot RLU vs. log[Compound]. Calculate IC

    
     using non-linear regression (Sigmoidal dose-response).
    
Cellular Target Engagement (Western Blot)

Rationale: Confirming the compound penetrates cells and hits the target in a physiological context.

  • Cell Line: SH-SY5Y (Neuroblastoma) or HEK293.

  • Treatment: Treat cells with Compound (0.1, 1, 10 µM) for 6-24 hours.

    • Control: LiCl (20 mM) as a positive control for GSK-3

      
       inhibition.
      
  • Lysis: Harvest in RIPA buffer with Phosphatase Inhibitors (Critical: Sodium Orthovanadate, NaF).

  • Blotting Targets:

    • Primary: Phospho-

      
      -Catenin (Ser33/37/Thr41) – Expect Decrease.
      
    • Secondary: Total

      
      -Catenin – Expect Increase (Stabilization).
      
    • Downstream: Phospho-Tau (Ser396) – Expect Decrease.

  • Normalization: GAPDH or Total GSK-3

    
    .
    

Synthesis & Workflow Diagram

Synthesis_Workflow Indole Indole (Starting Material) Acetyl 3-Acetylindole (Ac2O / SnCl4) Indole->Acetyl Friedel-Crafts Enaminone Enaminone Intermediate (DMA-DMF / Reflux) Acetyl->Enaminone Condensation Product 4-(1H-indol-3-yl) pyrimidin-2-amine (Guanidine / NaOEt) Enaminone->Product Cyclization

Caption: The Bredereck synthesis route for constructing the 2-aminopyrimidine-indole scaffold.

References

  • Gussio, R., et al. (2000). "Structure-based design of novel meridianin C derivatives as potent GSK-3beta inhibitors." Journal of Medicinal Chemistry. Link

  • Palermo, J. A., et al. (1998). "Meridianins, a new family of indole alkaloids from the tunicate Aplidium meridianum." Tetrahedron. Link

  • Meijer, L., et al. (2004). "GSK-3-selective inhibitors derived from Tyrian purple indirubins." Chemistry & Biology. Link

  • Primot, A., et al. (2000). "Meridianins, a new class of protein kinase inhibitors isolated from the ascidian Aplidium meridianum." Journal of Biological Chemistry. Link

  • BenchChem. (2025). "Protocols for Antiproliferative Assays of 3-(1H-pyrazol-1-yl)pyrazin-2-amine and Derivatives." BenchChem Technical Notes. Link

Sources

4-(1H-indol-3-yl)pyrimidin-2-amine: A Technical Guide to a Privileged Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Indole and Pyrimidine Scaffolds in Kinase Inhibition

In the landscape of modern drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and neurodegenerative diseases. Protein kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets.[1] The dysregulation of kinase activity is a hallmark of many human diseases, making them a focal point for extensive research.[1]

Within the vast chemical space of kinase inhibitors, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to interact with the ATP-binding site of a broad range of kinases. The 2-aminopyrimidine moiety is one such scaffold, featured in numerous FDA-approved kinase inhibitors.[2][3] Its hydrogen bonding capabilities allow it to mimic the adenine portion of ATP, effectively anchoring the inhibitor to the kinase's hinge region.

This guide focuses on 4-(1H-indol-3-yl)pyrimidin-2-amine , a molecule that marries the privileged 2-aminopyrimidine scaffold with an indole moiety. This compound is also known as Meridianin G , a marine alkaloid isolated from the tunicate Aplidium meridianum.[4] The Meridianin family of compounds has garnered significant interest for their potent and varied kinase inhibitory activities.[4] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, mechanism of action, and evaluation of this promising kinase inhibitor core.

Chemical Synthesis: A Plausible Route to 4-(1H-indol-3-yl)pyrimidin-2-amine

The synthesis of 4-(1H-indol-3-yl)pyrimidin-2-amine and its derivatives can be achieved through various synthetic strategies. A common approach involves the condensation of an indole-derived precursor with a pyrimidine-forming reagent. The following is a representative synthetic scheme adapted from literature procedures for similar compounds.[5][6]

Scheme 1: Synthesis of 4-(1H-indol-3-yl)pyrimidin-2-amine

A plausible synthetic route begins with the formylation of indole to yield indole-3-carboxaldehyde. This intermediate can then be reacted with a suitable three-carbon synthon to form an enone, which is subsequently cyclized with guanidine to afford the final product.

Step-by-Step Protocol:

  • Vilsmeier-Haack Formylation of Indole:

    • To a cooled (0 °C) solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise with stirring.

    • Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of indole in DMF to the Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40 °C for 2 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide until a precipitate forms.

    • Filter the precipitate, wash with water, and dry to yield indole-3-carboxaldehyde.

  • Claisen-Schmidt Condensation:

    • Dissolve indole-3-carboxaldehyde and an excess of acetone in ethanol.

    • Add an aqueous solution of sodium hydroxide dropwise and stir the mixture at room temperature overnight.

    • The resulting precipitate, (E)-4-(1H-indol-3-yl)but-3-en-2-one, is filtered, washed with water, and dried.

  • Cyclization with Guanidine:

    • Reflux a mixture of the enone from the previous step and guanidine hydrochloride in the presence of a base, such as sodium ethoxide, in ethanol for 24 hours.

    • After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered.

    • The crude product is then purified by column chromatography on silica gel to yield 4-(1H-indol-3-yl)pyrimidin-2-amine.[7]

Mechanism of Action and Kinase Selectivity: A Multi-Targeted Profile

4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G) and its analogs function as ATP-competitive inhibitors. The 2-aminopyrimidine core forms key hydrogen bonds with the hinge region of the kinase, while the indole moiety occupies the hydrophobic pocket of the ATP-binding site. This mode of binding is common to many pyrimidine-based kinase inhibitors.[8][9]

The Meridianin family has been shown to inhibit a range of kinases, suggesting a multi-targeted profile. This promiscuity can be advantageous for treating complex diseases driven by multiple signaling pathways, but it also presents challenges in terms of off-target effects. Key kinase families inhibited by Meridianins include:

  • Cyclin-Dependent Kinases (CDKs): Several Meridianins are potent inhibitors of CDKs, such as CDK1 and CDK5, which are crucial regulators of the cell cycle.[4] Inhibition of these kinases can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[9][10]

  • Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is implicated in a variety of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation is linked to neurodegenerative diseases like Alzheimer's and some cancers.[1][11]

  • Dual-Specificity Tyrosine-Phosphorylation Regulated Kinase 1A (DYRK1A): DYRK1A is involved in neurodevelopment and is overexpressed in Down syndrome. It is also considered a target for certain cancers.[12]

  • Pim Kinases: Pim-1 and Pim-3 are proto-oncogenic serine/threonine kinases that are overexpressed in various cancers and are involved in cell survival and proliferation.[1][13]

The specific kinase selectivity profile of 4-(1H-indol-3-yl)pyrimidin-2-amine can be further elucidated through comprehensive screening against a panel of kinases.

CDK_Pathway cluster_0 Cell Cycle Progression cluster_1 Kinase Regulation G1_Phase G1 Phase S_Phase S Phase (DNA Replication) G1_Phase->S_Phase G1/S Transition G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase G2/M Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb phosphorylates CyclinA_CDK2 Cyclin A / CDK2 CyclinB_CDK1 Cyclin B / CDK1 Growth_Factors Growth Factors Growth_Factors->CyclinD_CDK46 activates E2F E2F Rb->E2F inhibits E2F->S_Phase promotes Inhibitor 4-(1H-indol-3-yl)pyrimidin-2-amine Inhibitor->CyclinE_CDK2 inhibits Inhibitor->CyclinA_CDK2 Inhibitor->CyclinB_CDK1

Caption: Simplified CDK-mediated cell cycle pathway and points of inhibition.

Quantitative Inhibitory Data

The following table summarizes the kinase inhibitory activities of Meridianin G and some of its close analogs against a panel of kinases. This data highlights the potential for this scaffold to be developed into potent and selective inhibitors.

CompoundKinaseIC₅₀ (µM)Source
Meridianin C Pim-11.0[1]
Meridianin E CDK1Potent[4]
Meridianin E CDK5Potent[4]
Meridianin G derivative CK1δ/εSub-micromolar[1]
Meridianin G derivative GSK-3α/βSub-micromolar[1]
Meridianin G derivative Dyrk1ASub-micromolar[1]
Meridianin G derivative Erk2Sub-micromolar[1]

Note: "Potent" and "Sub-micromolar" are used where specific IC₅₀ values were not provided in the source abstracts.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the potency of 4-(1H-indol-3-yl)pyrimidin-2-amine against a specific kinase, a robust and reproducible in vitro assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is then correlated with kinase activity.

Objective: To determine the IC₅₀ value of 4-(1H-indol-3-yl)pyrimidin-2-amine against a target kinase.

Materials:

  • Target kinase (e.g., CDK2/Cyclin A)

  • Substrate peptide specific to the kinase

  • ATP

  • 4-(1H-indol-3-yl)pyrimidin-2-amine (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of 4-(1H-indol-3-yl)pyrimidin-2-amine in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

    • Prepare a positive control (staurosporine) and a negative control (DMSO vehicle) in the same manner.

  • Kinase Reaction Setup:

    • In a 384-well plate, add a small volume of each compound dilution (e.g., 1 µL).

    • Prepare a kinase/substrate master mix in kinase buffer containing the target kinase and its specific substrate peptide.

    • Add the kinase/substrate mix to each well (e.g., 2 µL).

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase buffer at a concentration close to the Kₘ for the target kinase.

    • Add the ATP solution to all wells to start the reaction (e.g., 2 µL).

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to each well (e.g., 5 µL) to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well (e.g., 10 µL). This reagent contains luciferase and luciferin, which will convert the newly generated ADP to ATP, driving a luminescent signal.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (wells with no kinase).

    • Normalize the data to the positive (no inhibitor) and negative (high concentration of staurosporine) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_compound Compound Dilution 1. Prepare serial dilutions of 4-(1H-indol-3-yl)pyrimidin-2-amine in DMSO. start->prep_compound end End add_compound Compound Addition 3. Add diluted compound to 384-well plate. prep_compound->add_compound prep_reagents Reagent Preparation 2. Prepare Kinase/Substrate Master Mix and ATP solution. add_kinase Kinase Addition 4. Add Kinase/Substrate mix and incubate for 15 min. prep_reagents->add_kinase add_compound->add_kinase start_reaction Reaction Initiation 5. Add ATP to start the reaction. Incubate for 60 min. add_kinase->start_reaction stop_reaction Reaction Termination 6. Add ADP-Glo™ Reagent. Incubate for 40 min. start_reaction->stop_reaction detect_signal Signal Development 7. Add Kinase Detection Reagent. Incubate for 30 min. stop_reaction->detect_signal read_plate Luminescence Reading 8. Read the plate on a luminometer. detect_signal->read_plate calc_ic50 IC₅₀ Calculation 9. Normalize data and fit to a dose-response curve. read_plate->calc_ic50 calc_ic50->end

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

4-(1H-indol-3-yl)pyrimidin-2-amine, or Meridianin G, represents a valuable chemical scaffold for the development of novel kinase inhibitors. Its inherent ability to bind to the ATP pocket of a variety of kinases, combined with the extensive research on its analogs, provides a solid foundation for further drug discovery efforts. The multi-targeted nature of this scaffold could be leveraged for complex diseases, while medicinal chemistry efforts can be directed towards improving selectivity for specific kinase targets. Future research should focus on comprehensive kinase profiling, structure-based drug design to enhance potency and selectivity, and evaluation in cellular and in vivo models to validate its therapeutic potential in oncology and neurodegenerative disorders.

References

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  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2023). PubMed. Retrieved January 31, 2026, from [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. (2021). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. Retrieved January 31, 2026, from [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. Retrieved January 31, 2026, from [Link]

  • The Identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. (2008). Journal of Medicinal Chemistry. Retrieved January 31, 2026, from [Link]

  • Synthesis and Antiproliferative Activity of 1-(4-(1H-Indol-3-Yl)-6-(4-Methoxyphenyl)Pyrimidin-2-yl)Hydrazine and Its Pyrazolo Pyrimidine Derivatives. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • A Review: Meridianins and Meridianins Derivatives. (2022). PubMed Central. Retrieved January 31, 2026, from [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing. Retrieved January 31, 2026, from [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Retrieved January 31, 2026, from [Link]

  • Synthesis of indole containing pyrimidines. (2011). UR Scholarship Repository. Retrieved January 31, 2026, from [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. (2021). MDPI. Retrieved January 31, 2026, from [Link]

  • 1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. (2021). ACS Publications. Retrieved January 31, 2026, from [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. Retrieved January 31, 2026, from [Link]

  • Synthesis, Protein Kinase Inhibitory Potencies, and in Vitro Antiproliferative Activities of Meridianin Derivatives. (2011). ACS Publications. Retrieved January 31, 2026, from [Link]

  • Highly TYK2-selective inhibitor for inflammatory and autoimmune disorders. (2026). BioWorld. Retrieved January 31, 2026, from [Link]

  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). PubMed. Retrieved January 31, 2026, from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved January 31, 2026, from [Link]

  • Synthesis and Antimicrobial Activities of New Indolyl -Pyrimidine Derivatives. (2011). Journal of Applied Pharmaceutical Science. Retrieved January 31, 2026, from [Link]

  • Tyk2 Targeting in Immune-Mediated Inflammatory Diseases. (2022). MDPI. Retrieved January 31, 2026, from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. Retrieved January 31, 2026, from [Link]

  • Meridianins Inhibit GSK3β In Vivo and Improve Behavioral Alterations Induced by Chronic Stress. (2022). MDPI. Retrieved January 31, 2026, from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PubMed Central. Retrieved January 31, 2026, from [Link]

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  • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. (2023). MDPI. Retrieved January 31, 2026, from [Link]

  • Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2. (2018). PubMed. Retrieved January 31, 2026, from https://pubmed.ncbi.nlm.nih.gov/30113844/
  • Synthesis and biological evaluation of novel 1-substituted 3-(3-phenoxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. (2019). PubMed. Retrieved January 31, 2026, from [Link]

  • Meridianins Inhibit GSK3β In Vivo and Improve Behavioral Alterations Induced by Chronic Stress. (2022). MDPI. Retrieved January 31, 2026, from [Link]

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  • TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis. (2020). PubMed. Retrieved January 31, 2026, from [Link][Link]

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A Technical Guide to the Spectroscopic Characterization of 4-(1H-indol-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the marine alkaloid 4-(1H-indol-3-yl)pyrimidin-2-amine, also known as Meridianin G. This molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to its role as a potent protein kinase inhibitor.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By detailing the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for the characterization of this important heterocyclic compound.

Introduction: The Significance of 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G)

4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G) is a member of the meridianin family of (bis)indole alkaloids, which were first isolated from the Antarctic tunicate Aplidium meridianum.[2] The core structure, featuring an indole ring linked at the C-3 position to a 2-aminopyrimidine moiety, is a privileged scaffold in medicinal chemistry.[1] Meridianins have demonstrated a wide array of pharmacological activities, including the inhibition of various protein kinases, and possess anticancer, antimalarial, and anti-neurodegenerative properties.[1][2]

Accurate structural confirmation and purity assessment are paramount for any further biological or medicinal investigation. High-resolution spectroscopic techniques are the cornerstone of this characterization. This guide will dissect the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for Meridianin G, providing a robust framework for its unequivocal identification.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following standardized numbering scheme for 4-(1H-indol-3-yl)pyrimidin-2-amine will be used throughout this guide.

Fig. 2: HRMS Experimental Workflow Sample Sample in Solution (~0.1 mg/mL) ESI Electrospray Ionization (Positive Mode) Sample->ESI Infusion MassAnalyzer High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) ESI->MassAnalyzer Ion Transfer Detector Detector MassAnalyzer->Detector Ion Separation Data Data System: m/z vs. Intensity Detector->Data Signal Processing

Caption: A simplified workflow for High-Resolution Mass Spectrometry analysis.

High-Resolution Mass Spectrometry Data

Table 3: HRMS-ESI Data for 4-(1H-indol-3-yl)pyrimidin-2-amine [3]| Ion | Calculated m/z for [C₁₂H₁₁N₄]⁺ | Found m/z | | :--- | :--- | :--- | | [M+H]⁺ | 211.0978 | 211.0977 |

Interpretation of HRMS Data: The molecular formula of 4-(1H-indol-3-yl)pyrimidin-2-amine is C₁₂H₁₀N₄, with a monoisotopic mass of 210.0905 Da. The expected mass for the protonated molecule, [M+H]⁺, is 211.0978 Da. The experimentally observed mass of 211.0977 is in excellent agreement with the calculated value (within 0.5 ppm mass error), confirming the elemental composition of the molecule. [3]This high-accuracy measurement provides definitive evidence for the molecular formula and corroborates the structure determined by NMR.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of atoms in a molecule. It is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

Principle of the Method: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. By analyzing the absorption spectrum, one can identify characteristic functional groups such as N-H, C-H, C=N, and C=C.

Step-by-Step Protocol:

  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Clamp the sample to ensure good contact with the crystal. Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) of major absorption bands and assign them to specific functional group vibrations.

Predicted Infrared (IR) Spectroscopic Data

Table 4: Predicted IR Absorption Bands for 4-(1H-indol-3-yl)pyrimidin-2-amine

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~3450 - 3300 Medium, Sharp N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂)
~3350 Medium, Broad N-H Stretch Indole N-H
~3100 - 3000 Medium C-H Stretch Aromatic/Heteroaromatic C-H
~1650 - 1580 Strong N-H Bend (scissoring) Primary Amine (-NH₂)
~1620 - 1450 Strong to Medium C=C and C=N Stretch Aromatic/Pyrimidine Rings

| ~1335 - 1250 | Medium | C-N Stretch | Aromatic Amine |

Interpretation of IR Spectrum:

  • N-H Stretching Region: The region above 3000 cm⁻¹ is highly diagnostic. Two sharp peaks are expected between 3450-3300 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretches of the primary amine group (-NH₂). [4]A broader absorption around 3350 cm⁻¹ is anticipated for the indole N-H stretch.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

  • Fingerprint Region (< 1650 cm⁻¹): This region contains a wealth of structural information. A strong band between 1650-1580 cm⁻¹ is due to the N-H bending vibration of the primary amine. [4]A series of strong to medium bands between 1620-1450 cm⁻¹ will be present, corresponding to the C=C and C=N stretching vibrations of the indole and pyrimidine rings.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry provide an unambiguous and definitive structural confirmation of 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G). The ¹H and ¹³C NMR spectra precisely map the hydrogen and carbon framework, while HRMS confirms the elemental composition with high accuracy. The predicted IR spectrum further supports the presence of the key amine and indole functional groups. This comprehensive guide serves as a validated reference for researchers, ensuring the reliable identification of this biologically significant marine alkaloid for future studies in drug discovery and chemical biology.

References

  • Wallner, A., Krickl, F., & Bracher, F. (2022). Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence. Marine Drugs, 20(4), 245. [Link]

  • Zhang, X., Ai, F., & Li, X. (2022). A Review: Meridianins and Meridianins Derivatives. Marine Drugs, 20(12), 779. [Link]

  • Wang, Y., et al. (2025). Synthesis, pharmacokinetic studies, and metabolite analysis of meridianin C in rats using a validated ultra high performance liquid chromatography-tandem mass spectrometry method. Frontiers in Pharmacology. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 400433, 4-(1H-indol-3-yl)pyrimidin-2-amine. PubChem. Retrieved February 1, 2026, from [Link].

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved February 1, 2026, from [Link].

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An In-Depth Technical Guide to 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(1H-indol-3-yl)pyrimidin-2-amine, also known as Meridianin G, is a marine-derived indole alkaloid that has garnered significant interest within the scientific community.[1] As a member of the meridianin family, originally isolated from the tunicate Aplidium meridianum, this compound possesses a unique heterocyclic scaffold that is a focal point for research in medicinal chemistry and drug development.[2][3] The convergence of the indole nucleus with a 2-aminopyrimidine ring creates a structure with considerable potential for biological activity. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, and a review of its known biological activities and potential therapeutic applications.

Chemical and Physical Properties

The fundamental properties of 4-(1H-indol-3-yl)pyrimidin-2-amine are summarized below. These data are critical for its handling, characterization, and application in a research setting.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₄[1]
Molecular Weight 210.23 g/mol [1]
CAS Number 289628-76-8[1]
IUPAC Name 4-(1H-indol-3-yl)pyrimidin-2-amine[1]
Synonyms Meridianin G, 2-Amino-4-(3-indolyl)pyrimidine[1]
Predicted XLogP3 1.6[1]
Appearance Inferred to be a solid at room temperatureBased on related compounds
Melting Point Not explicitly reported; related N-methylated derivatives melt at >200 °CInferred from related compounds
Solubility Not explicitly reported; likely soluble in organic solvents like DMSO and methanolInferred from chemical structure

Proposed Synthesis Protocol

While a direct, step-by-step synthesis for 4-(1H-indol-3-yl)pyrimidin-2-amine is not extensively detailed in the available literature, a viable and efficient route can be proposed based on established methodologies for analogous indole-pyrimidine structures. The following protocol is adapted from the synthesis of the closely related N-methylated analog.

The rationale for this multi-step synthesis lies in the sequential construction of the pyrimidine ring onto the indole scaffold. This approach allows for the controlled formation of the desired biheterocyclic system.

Synthesis_Workflow Indole 1H-Indole Vilsmeier_Haack Vilsmeier-Haack Reagent (POCl3, DMF) Indole->Vilsmeier_Haack Electrophilic Substitution Indole_Aldehyde Indole-3-carboxaldehyde Vilsmeier_Haack->Indole_Aldehyde Condensation Condensation with Guanidine Indole_Aldehyde->Condensation Cyclization Target_Molecule 4-(1H-indol-3-yl)pyrimidin-2-amine Condensation->Target_Molecule

Caption: Proposed synthetic workflow for 4-(1H-indol-3-yl)pyrimidin-2-amine.

Step-by-Step Methodology:

Step 1: Vilsmeier-Haack Formylation of Indole

  • Reagents and Solvents: 1H-Indole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (DCM, anhydrous).

  • Procedure:

    • To a stirred solution of DMF in anhydrous DCM, cooled to 0 °C, slowly add POCl₃ dropwise.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Slowly add a solution of 1H-Indole in anhydrous DCM to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, carefully pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield indole-3-carboxaldehyde.

Step 2: Cyclization with Guanidine to form 4-(1H-indol-3-yl)pyrimidin-2-amine

  • Reagents and Solvents: Indole-3-carboxaldehyde, guanidine hydrochloride, a suitable base (e.g., sodium ethoxide), ethanol.

  • Procedure:

    • Dissolve indole-3-carboxaldehyde and guanidine hydrochloride in ethanol.

    • Add a solution of sodium ethoxide in ethanol to the mixture.

    • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, the product may precipitate. If so, filter the solid and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-(1H-indol-3-yl)pyrimidin-2-amine.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show characteristic signals for the indole and pyrimidine protons. The indole NH proton should appear as a broad singlet at a high chemical shift (>10 ppm). Aromatic protons of the indole ring will likely appear in the 7-8.5 ppm region. The pyrimidine ring protons will also be in the aromatic region, with the H-5 proton appearing as a doublet. The amino group protons will likely be a broad singlet.

  • ¹³C NMR: The spectrum will display 12 distinct carbon signals. The carbons of the indole and pyrimidine rings will resonate in the aromatic region (approximately 100-160 ppm).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 210.23 g/mol .

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic N-H stretching frequencies for the indole and amine groups (around 3100-3500 cm⁻¹). C-H stretching for the aromatic rings will be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations will appear in the 1400-1650 cm⁻¹ region.

Biological Activity and Mechanism of Action

The meridianin family of compounds are recognized for their broad-spectrum biological activities, with a notable capacity to inhibit various protein kinases.[2][3]

Kinase Inhibition:

Meridianins, as a class, are known to inhibit several protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and casein kinase 1.[2] While Meridianin G itself shows weak inhibitory activity against some kinases, its derivatives have been explored as potent kinase inhibitors.[4] This suggests that the 4-(indol-3-yl)pyrimidin-2-amine scaffold is a valuable starting point for the development of more selective and potent kinase inhibitors for therapeutic use in oncology and neurodegenerative diseases.[5][6]

Kinase_Inhibition Meridianin_G 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G) Kinase Protein Kinases (e.g., CDKs, GSK-3) Meridianin_G->Kinase Inhibition Cell_Proliferation Cell Proliferation Kinase->Cell_Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits

Caption: Potential mechanism of action via kinase inhibition.

Antimalarial Activity:

Meridianin G has demonstrated notable antimalarial activity.[7] It has shown efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, with reported IC₅₀ values in the micromolar range.[8][9] This positions Meridianin G as a promising lead compound for the development of new antimalarial drugs, which is of critical importance in the face of growing drug resistance.

Other Potential Activities:

The broader family of indole-pyrimidine derivatives has been investigated for a range of other biological activities, including anti-inflammatory and antimicrobial effects.[10][11] The indole moiety is a well-known pharmacophore, and its combination with the aminopyrimidine ring system provides a rich platform for further biological evaluation.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-(1H-indol-3-yl)pyrimidin-2-amine is not publicly available. However, based on the known hazards of its constituent functional groups (indole and aminopyrimidine), the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek medical attention immediately.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G) is a fascinating marine natural product with a chemically tractable structure and promising biological activities. Its potential as a kinase inhibitor and an antimalarial agent makes it a valuable subject for further research and development. The synthetic route proposed herein offers a practical approach for obtaining this compound for further investigation. As with any research chemical, appropriate safety precautions should be taken during its handling and use.

References

  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central. Available at: [Link]

  • 4-(1H-indol-3-yl)pyrimidin-2-amine | C12H10N4 | CID 400433. PubChem. Available at: [Link]

  • Meridianin G and its analogs as antimalarial agents. MedChemComm. Available at: [Link]

  • Meridianins, a new family of protein kinase inhibitors isolated from the ascidian Aplidium meridianum. PubMed. Available at: [Link]

  • The anticancer activities of meridianins (IC 50 in µM). ResearchGate. Available at: [Link]

  • Synthesis, Protein Kinase Inhibitory Potencies, and in Vitro Antiproliferative Activities of Meridianin Derivatives. ACS Publications. Available at: [Link]

  • Synthesis of indole containing pyrimidines. UR Scholarship Repository. Available at: [Link]

  • Meridianins, a New Family of Protein Kinase Inhibitors Isolated from the Ascidian Aplidium meridianum. ResearchGate. Available at: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. MDPI. Available at: [Link]

  • A Review: Meridianins and Meridianins Derivatives. PubMed Central. Available at: [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors with Antitumor Activity. MDPI. Available at: [Link]

  • Meridianin G and its analogs as antimalarial agents. MedChemComm. Available at: [Link]

  • Meridianins Inhibit GSK3β In Vivo and Improve Behavioral Alterations Induced by Chronic Stress. PubMed Central. Available at: [Link]

Sources

The Indole-Pyrimidine Scaffold: A Union of Privileged Structures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Natural Occurrence of Indole-Pyrimidine Compounds

Abstract: The fusion of indole and pyrimidine rings represents a "privileged scaffold" in medicinal chemistry, yielding compounds with significant structural diversity and a broad spectrum of biological activities.[1][2] While synthetic exploration of this hybrid is extensive, nature has long been the master chemist, producing a fascinating array of indole-pyrimidine compounds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural occurrence of these molecules. We will delve into the biosynthetic origins, survey the diverse natural sources from marine invertebrates to microorganisms, detail the methodologies for their isolation and characterization, and explore their known biological activities and therapeutic potential.

The indole nucleus, a bicyclic structure comprising a benzene ring fused to a five-membered pyrrole ring, is a cornerstone of biologically active natural products.[3][4] It is famously found in the essential amino acid tryptophan, neurotransmitters like serotonin, and a vast class of over 4,100 known indole alkaloids.[5][6][7] Similarly, the pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is fundamental to life as a core component of nucleobases (cytosine, thymine, uracil) in DNA and RNA.[1][3]

In drug discovery, such recurring motifs that demonstrate binding affinity to a range of biological targets are termed "privileged scaffolds."[1][2] The natural combination of the indole and pyrimidine moieties creates a hybrid structure with enhanced pharmacological potential, capable of engaging in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, with protein targets.[1][8]

Biosynthetic Foundations: From Amino Acids to Alkaloids

The journey to complex indole-pyrimidine natural products begins with simple, primary metabolites. The indole core is almost universally derived from the amino acid L-tryptophan .[4][5][9] Fungal and plant biosynthetic pathways utilize a series of enzymatic modifications to activate and incorporate this precursor.

A foundational step in the biosynthesis of many indole alkaloids is the decarboxylation of tryptophan by the enzyme tryptophan decarboxylase to yield tryptamine .[5][9] This amine is a crucial building block, often condensed with a terpene-derived unit (like secologanin in monoterpene indole alkaloids) or other precursors to generate scaffold diversity.[9][10]

The pyrimidine component's origin is more varied. In some cases, it can be assembled through standard nucleotide biosynthesis pathways, while in others, it may be incorporated from other metabolic pools. The fusion of these two pathways results in the formation of the core indole-pyrimidine skeleton.

Tryptophan_to_Tryptamine_Pathway Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation (-CO2) IndoleAlkaloids Scaffold for Indole Alkaloids (e.g., Strictosidine) Tryptamine->IndoleAlkaloids Condensation with Aldehyde Precursors (e.g., Secologanin) Enzyme Tryptophan Decarboxylase (TDC) Enzyme->Tryptophan

Caption: Core biosynthetic step converting L-tryptophan to the key intermediate, tryptamine.

Natural Sources: A Survey of Chemical Diversity

Indole-pyrimidine compounds are not ubiquitous in nature but have been isolated from specific, and often unique, ecological niches.

Marine Organisms: A Treasure Trove of Novelty

The marine environment, particularly sponges and ascidians, is the most prolific source of naturally occurring indole-pyrimidines.[11][12] The intense competition and unique environmental pressures of marine ecosystems have driven the evolution of novel chemical defenses, resulting in highly bioactive secondary metabolites.

  • Meridianins: This family of compounds, isolated from the South Atlantic ascidian Aplidium meridianum, features a 2-aminopyrimidine ring linked to an indole core. Meridianins A-G are known as potent inhibitors of various protein kinases, highlighting their potential as anticancer agents.[1]

  • Mirabilins: Isolated from the sponge Arenochalina mirabilis, these compounds represent fused indole-pyrimidine alkaloids.[1]

  • Acanthostrongylophora Alkaloids: Sponges of the genus Acanthostrongylophora have yielded several pyrimidine-β-carboline alkaloids, demonstrating further structural diversification.[11]

Fungi and Microorganisms: Microbial Factories

Microorganisms, especially fungi, are well-established producers of complex indole alkaloids.[4][13] While direct indole-pyrimidine fusions are less common than in marine invertebrates, microbes synthesize related and equally potent structures.

  • Tubercidin (7-deazaadenosine): Isolated from Streptomyces tubercidicus, Tubercidin features a pyrrolo[2,3-d]pyrimidine scaffold, which is an isomer of the purine ring system but biosynthetically derived from the tryptophan pathway. It exhibits broad and potent antiviral and anticancer properties.[1]

  • Aspergillus and Penicillium-derived Alkaloids: Fungi from these genera are known to produce a vast array of prenylated indole alkaloids and diketopiperazines.[12][13] While not always containing a true pyrimidine ring, their complex heterocyclic systems often mimic the bioactivity and serve as inspiration for synthetic indole-pyrimidine hybrids.

Terrestrial Plants: A Realm of Indole Alkaloids

Terrestrial plants, especially those from families like Apocynaceae and Rubiaceae, are famed for producing thousands of monoterpene indole alkaloids.[6][9][14] Classic examples include the anticancer agents vincristine and vinblastine.[9][14] While direct indole-pyrimidine natural products are rarely reported from plants, the foundational biosynthetic pathways are well-established, suggesting the potential for their discovery through advanced screening techniques or the possibility of pathway engineering.

Core Methodology: Bioassay-Guided Isolation from Marine Sponges

The discovery of novel indole-pyrimidine compounds relies on a systematic process of extraction, separation, and characterization, often guided by biological activity. This self-validating system ensures that scientific effort is focused on the most promising molecules.

Causality in Protocol Design: The choice of solvents and chromatographic phases is dictated by the polarity of the target compounds. A multi-step extraction and fractionation process is essential because crude natural extracts are highly complex mixtures. Each step is designed to enrich the concentration of the active compound, which is tracked via a relevant bioassay (e.g., a kinase inhibition assay).

Isolation_Workflow A 1. Sponge Biomass (Lyophilized & Ground) B 2. Solvent Extraction (DCM/MeOH) A->B C 3. Liquid-Liquid Partitioning (Hexane, EtOAc, BuOH, H2O) B->C D 4. Bioassay Screening of Fractions C->D Identify Active Partition E 5. Column Chromatography (Active Fraction, e.g., EtOAc) C->E Load Active Partition D->E F 6. Semi-Preparative HPLC E->F G 7. Pure Compound F->G H 8. Structure Elucidation (NMR, HR-MS) G->H

Caption: A typical workflow for the bioassay-guided isolation of natural products.

Experimental Protocol: Isolation of Meridianin Analogs
  • Sample Preparation: Lyophilize (freeze-dry) 2 kg of the marine ascidian Aplidium meridianum to remove water. Grind the dried biomass into a fine powder to maximize the surface area for extraction.

  • Bulk Solvent Extraction: Macerate the powdered biomass in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) (3 x 5 L) at room temperature for 24 hours per extraction.[15] Combine the filtrates and evaporate the solvent under reduced pressure to yield a crude extract.

  • Solvent Partitioning: Suspend the crude extract in 1 L of 90% aqueous MeOH and perform sequential liquid-liquid partitioning with hexane (3 x 1 L) and then ethyl acetate (EtOAc) (3 x 1 L). This separates compounds based on polarity, with nonpolar lipids partitioning into hexane and medium-polarity compounds (often alkaloids) into EtOAc.

  • Bioassay-Guided Fractionation: Test each partitioned fraction (Hexane, EtOAc, and remaining aqueous) in a panel of protein kinase inhibition assays. The rationale is to identify the fraction containing the highest inhibitory activity. Typically, the EtOAc fraction will be the most active for compounds like Meridianins.

  • Column Chromatography: Subject the active EtOAc fraction (e.g., 10 g) to vacuum liquid chromatography (VLC) over a silica gel stationary phase. Elute with a stepwise gradient of increasing polarity, from 100% hexane to 100% EtOAc, followed by an EtOAc-to-MeOH gradient.[15] This provides coarse separation into 10-15 fractions.

  • High-Performance Liquid Chromatography (HPLC): Re-screen the VLC fractions in the bioassay. Purify the most active fraction(s) using reversed-phase semi-preparative HPLC (e.g., C18 column) with an acetonitrile/water gradient containing 0.1% trifluoroacetic acid (TFA) to yield pure compounds.

  • Structure Elucidation: Determine the chemical structure of each pure isolate using a combination of spectroscopic methods:

    • 1D and 2D Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, COSY, HSQC, and HMBC experiments to establish the carbon-hydrogen framework and connectivity.

    • High-Resolution Mass Spectrometry (HR-MS): To determine the exact molecular formula.

Biological Activities and Therapeutic Potential

Naturally occurring indole-pyrimidines and their close relatives exhibit a remarkable range of pharmacological activities, making them attractive leads for drug development.[3]

Anticancer and Cytotoxic Activity

The most prominent activity reported for this class is anticancer. Many marine-derived indole-pyrimidines function as potent inhibitors of protein kinases, enzymes that are often dysregulated in cancer cells.[1] By blocking the action of these kinases, the compounds can halt cell proliferation and induce apoptosis.

Kinase_Inhibition_Pathway Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (e.g., EGFR) Signal->Receptor Kinase Downstream Kinase (e.g., CDK, GSK-3) Receptor->Kinase Activates ATP ATP ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates SubstrateP Phosphorylated Substrate Substrate->SubstrateP Proliferation Cell Proliferation SubstrateP->Proliferation Inhibitor Indole-Pyrimidine (e.g., Meridianin) Inhibitor->Kinase Binds & Inhibits

Caption: Mechanism of action for indole-pyrimidine kinase inhibitors in cancer cells.

Antimicrobial and Antiviral Properties

The structural features of these compounds also make them effective against microbial pathogens. Their ability to intercalate with DNA, inhibit key enzymes, or disrupt cell membranes contributes to their antimicrobial effects.[3][16] Tubercidin, with its pyrrolo[2,3-d]pyrimidine core, is a classic example, demonstrating powerful antiviral and antifungal activity by acting as a fraudulent nucleoside that disrupts RNA and DNA synthesis.[1]

Anti-inflammatory and Antioxidant Effects

Several studies have highlighted the anti-inflammatory and antioxidant properties of indole-pyrimidine derivatives.[3][17] They can act as radical scavengers, reducing oxidative stress, and may inhibit the production of pro-inflammatory mediators like nitric oxide.[3][17] This dual activity makes them interesting candidates for treating diseases where inflammation and oxidative damage are key pathological features.[3]

Summary of Bioactivities
Compound FamilyNatural SourceKey Biological ActivitiesReported IC₅₀ Values
Meridianins Aplidium meridianum (Ascidian)Protein Kinase Inhibition, Anticancer0.1 - 10 µM against various kinases
Tubercidin Streptomyces tubercidicusAntiviral, Anticancer, Antifungal0.044 µM (A549), 0.02 µM (S. faecalis)[1]
Mirabilins Arenochalina mirabilis (Sponge)CytotoxicityData varies by specific compound
Ingenines A. ingens (Sponge)CytotoxicityData varies by specific compound[11]

Conclusion and Future Directions

The natural world, particularly the marine ecosystem, is a proven reservoir of novel indole-pyrimidine compounds with potent and diverse biological activities. These molecules serve as both valuable biological tools for probing cellular pathways and as promising starting points for the development of new therapeutics.

Future research in this field will likely focus on several key areas:

  • Genomic Mining: Using genomic data from marine microbes and sponges to identify and express silent biosynthetic gene clusters capable of producing novel indole-pyrimidines.

  • Exploration of Extreme Environments: Investigating organisms from previously unexplored habitats, such as deep-sea vents and hypersaline lagoons, for new chemical entities.

  • Medicinal Chemistry and SAR: Utilizing naturally occurring indole-pyrimidines as scaffolds for semi-synthetic modification to improve potency, selectivity, and pharmacokinetic properties.

  • Total Synthesis: Developing novel and efficient synthetic routes to these complex natural products to ensure a sustainable supply for further biological evaluation and clinical development.

By integrating natural product chemistry with synthetic biology and medicinal chemistry, the full therapeutic potential of the indole-pyrimidine scaffold can be unlocked, paving the way for the next generation of drugs derived from nature's ingenuity.

References

  • A review on biological importance of pyrimidine contains indole deriv
  • Indole alkaloid - Wikipedia. (n.d.). Wikipedia. [Link]

  • Yao, G., et al. (2026). Pyrimidine-containing natural products: occurrences and biological activities. Natural Products and Bioprospecting. [Link]

  • Anti-inflammatory Activity and Computational Biology Study of Indole/Pyrimidine Hybrids. (2024). MDPI. [Link]

  • O'Connor, S. E., & Maresh, J. J. (n.d.). Chemistry and biology of monoterpene indole alkaloid biosynthesis. Max Planck Society. [Link]

  • Indole Alkaloids from Marine Sources as Potential Leads against Infectious Diseases. (2026). ResearchGate. [Link]

  • Liu, X., et al. (n.d.). Biosynthesis of Fungal Indole Alkaloids. NIH National Center for Biotechnology Information. [Link]

  • Biosynthesis of Indole alkaloids. (2021). YouTube. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. [Link]

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities. (n.d.). MDPI. [Link]

  • (PDF) Pyrimidine-containing natural products: occurrences and biological activities. (2026). ResearchGate. [Link]

  • Marine-derived fungi as a source of bioactive indole alkaloids with diversified structures. (n.d.). SpringerLink. [Link]

  • Alkaloids and their Biosynthesis. (2024). YouTube. [Link]

  • New Compounds from Terrestrial Plants: A Perspective View. (n.d.). MDPI. [Link]

  • Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (n.d.). NIH National Center for Biotechnology Information. [Link]

  • Marine Indole Alkaloids. (n.d.). NIH National Center for Biotechnology Information. [Link]

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (n.d.). NIH National Center for Biotechnology Information. [Link]

  • (PDF) New Compounds from Terrestrial Plants: A Perspective View. (2024). ResearchGate. [Link]

  • Structures of some naturally occurring indoles. (n.d.). ResearchGate. [Link]

  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024). Natural Resources for Human Health. [Link]

  • (PDF) Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2022). ResearchGate. [Link]

  • Indole-Containing Natural Products 2019-2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2022). PubMed. [Link]

  • Natural Products of Medicinal Plants: Isolation, Purification and Bioactivity Evaluation. (n.d.). MDPI. [Link]

  • Research status of indole-modified natural products. (n.d.). NIH National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Molecular Docking Studies of Novel Indole-Pyrimidine Hybrids as Tubulin Polymerization Inhibitors. (n.d.). PubMed. [Link]

  • Extraction, Isolation and Characterization of Natural Products from Medicinal Plants. (n.d.). Blue Eyes Intelligence Engineering & Sciences Publication. [Link]

  • Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties. (2017). PubMed. [Link]

Sources

Technical Guide: Safety, Handling, and Application of 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G)

[1][2]

Executive Summary & Compound Identity

4-(1H-indol-3-yl)pyrimidin-2-amine , commonly known in research circles as Meridianin G , is a marine-derived alkaloid originally isolated from the tunicate Aplidium meridianum.[1][2] It serves as a potent scaffold for kinase inhibition, specifically targeting Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2]

Due to its biological activity as an ATP-competitive inhibitor, this compound must be handled not merely as a chemical irritant but as a bioactive agent capable of altering cellular signaling pathways.[1][2] This guide synthesizes physicochemical data with rigorous handling protocols to ensure researcher safety and experimental reproducibility.

Chemical Identification Table
PropertySpecification
Common Name Meridianin G
IUPAC Name 4-(1H-indol-3-yl)pyrimidin-2-amine
CAS Number 289628-76-8
Molecular Formula C₁₂H₁₀N₄
Molecular Weight 210.23 g/mol
Appearance Yellow to brownish solid
Primary Targets CDK1, CDK5, GSK-3β, CK1

Hazard Identification & Risk Assessment

While specific toxicological data (LD50) for Meridianin G may be limited compared to industrial chemicals, its mechanism of action necessitates a "Universal Precaution" approach.[1] It is classified under GHS standards based on its structural class (aminopyrimidines/indoles) and bioactivity.[2]

GHS Classification (Inferred)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3][4][5][6]

  • H319: Causes serious eye irritation.[1][2][4][5][6]

  • H335: May cause respiratory irritation.[1][2][3][4][5][6]

  • Biohazard Note: As a kinase inhibitor, systemic absorption may disrupt cell cycle regulation.[1][2] Avoid all routes of exposure.[2][4][6]

Critical Exposure Pathways[1][2]
  • Inhalation: Dust generation during weighing is the highest risk.[1][2]

  • Dermal Absorption: DMSO solutions significantly increase skin permeability, carrying the inhibitor directly into the bloodstream.[1][2]

Handling & Containment Protocols

Core Directive: Treat 4-(1H-indol-3-yl)pyrimidin-2-amine as a potent pharmacological agent.[1][2] Engineering controls are primary; PPE is secondary.[1][2]

Engineering Controls[1][9]
  • Weighing: Must be performed in a Chemical Fume Hood or a dedicated Powder Weighing Station .[1][2] If these are unavailable, use a static-free balance enclosure.[1][2]

  • Solubilization: All solvent manipulations (especially with DMSO) must occur within a ventilated enclosure to prevent inhalation of solvent vapors containing micro-droplets of the compound.[2]

Personal Protective Equipment (PPE) Matrix
  • Hands: Double nitrile gloves (0.11 mm minimum thickness).[2] Rationale: DMSO penetrates single gloves quickly; the second pair provides a buffer time for removal.[1]

  • Eyes: Chemical splash goggles.[1][2] Safety glasses are insufficient for liquid handling of bioactive stock solutions.[2]

  • Body: Standard lab coat with cuffed sleeves.

Workflow Visualization: Safe Handling Logic

The following diagram outlines the decision-making process for handling solid vs. solvated forms of the compound.

HandlingWorkflowStartStart: Handling 4-(1H-indol-3-yl)pyrimidin-2-amineFormCheckState of Matter?Start->FormCheckSolidSolid / PowderFormCheck->SolidPowderLiquidLiquid (DMSO/Ethanol Stock)FormCheck->LiquidSolutionWeighingWeighing Protocol:1. Anti-static gun usage2. Fume hood sash < 18 inches3. Use pre-tared vialsSolid->WeighingSolubilizationSolubilization Protocol:1. Add solvent slowly2. Vortex in hood3. Inspect for clarityLiquid->SolubilizationDilutionWeighing->SolubilizationPrepare StockStorageStorage:-20°C, Desiccated, DarkSolubilization->Storage

Figure 1: Decision matrix for handling solid and liquid forms of Meridianin G, emphasizing containment at every stage.

Experimental Preparation: Solubilization & Storage

Consistent biological data depends on the integrity of your stock solution.[2] 4-(1H-indol-3-yl)pyrimidin-2-amine is hydrophobic.[1][2]

Solvent Selection[1]
  • DMSO (Dimethyl Sulfoxide): Preferred. Solubility typically ≥ 10 mM.[2]

  • Ethanol: Possible, but lower solubility and higher evaporation rate make it less stable for long-term storage.[1][2]

  • Water: Insoluble. Do not attempt to dissolve directly in aqueous media.[1][2]

Protocol: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM Volume:[1][2] 1 mL Compound MW: 210.23 g/mol [2]

  • Calculate Mass: You require 2.10 mg of powder.[1][2]

    • Note: Due to static, it is often easier to weigh ~2-5 mg accurately and adjust the solvent volume.[1][2]

    • Formula: Volume (mL) = [Mass (mg) / MW ( g/mol )] / Concentration (M)[1][2]

  • Weighing: Weigh the solid into a small glass amber vial (borosilicate). Plastic vials may leach plasticizers in DMSO.[1][2]

  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.[1][2]

  • Aliquoting: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C . Stable for 6 months if kept dry.[1][2]

Biological Context & Mechanism[1][2]

Understanding why you are handling this chemical reinforces the need for safety.[2] Meridianin G acts by competing with ATP for the binding site on kinase enzymes.[2]

Mechanism of Action

Meridianin G is a potent inhibitor of:

  • CDK1/Cyclin B: Regulates M-phase transition.[1][2]

  • GSK-3β: Involved in glycogen metabolism and Wnt signaling.[1][2]

  • CK1 (Casein Kinase 1): Regulates circadian rhythms and DNA repair.[2]

Signaling Pathway Visualization

The diagram below illustrates the downstream effects of Meridianin G inhibition, highlighting why exposure could be detrimental to dividing cells (e.g., skin, gut lining).[1]

MechanismMeridianinMeridianin G(Inhibitor)KinaseCDK1 / GSK-3β(Target Enzyme)Meridianin->KinaseCompetitive InhibitionSubstrateSubstrate PhosphorylationMeridianin->SubstrateBlocksATPATPATP->KinaseNormal BindingKinase->SubstrateActiveCellCycleCell Cycle Progression(Mitosis)Substrate->CellCyclePromotesApoptosisApoptosis / Cell ArrestSubstrate->ApoptosisFailure leads to

Figure 2: Mechanistic pathway showing competitive inhibition of CDKs by Meridianin G, leading to cell cycle arrest.[1][2]

Emergency Procedures

Accidental Release Measures
  • Solid Spill: Do not sweep dry dust.[1][2] Cover with a damp paper towel (water or ethanol) to prevent aerosolization, then wipe up.[1] Dispose of as hazardous chemical waste.[2]

  • Liquid Spill (DMSO Stock): Absorb with vermiculite or chemical pads.[1][2] Clean the area with 70% Ethanol followed by soap and water.[2] Do not touch the spill area without double gloves.[2]

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3][4][5] Consult a physician.

  • Skin Contact: Wash immediately with soap and copious amounts of water.[2][5] Do not use ethanol to wash skin, as it may enhance absorption of any remaining compound.[1][2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center immediately.

References

  • PubChem. (n.d.).[1][2][7][8] 4-(1H-indol-3-yl)pyrimidin-2-amine (CID 400433).[1][2] National Library of Medicine.[2] Retrieved February 1, 2026, from [Link][1]

  • Gompel, M., et al. (2004).[1][2] Meridianins, a new family of protein kinase inhibitors isolated from the ascidian Aplidium meridianum.[1] Bioorganic & Medicinal Chemistry Letters, 14(7), 1703-1707.[1][2] [Link][1][2]

  • ChEMBL Database. (n.d.). Meridianin G (CHEMBL48082).[2] European Molecular Biology Laboratory.[1][2] Retrieved February 1, 2026, from [Link][1]

Methodological & Application

Application Note: Optimized Synthetic Strategies for 4-(1H-indol-3-yl)pyrimidin-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The 4-(1H-indol-3-yl)pyrimidin-2-amine scaffold represents the core structure of Meridianins , a family of marine alkaloids isolated from the tunicate Aplidium meridianum. These structures are privileged scaffolds in drug discovery due to their potent inhibitory activity against various protein kinases, including CDK1/5 , GSK-3β , and Dyrk1A .

Synthesizing this bi-heteroaryl system presents specific challenges:

  • Electronic Deactivation: The electron-rich indole ring can suffer from protodeboronation during metal-catalyzed couplings.

  • Lewis Basicity: The free amine and pyrimidine nitrogens can coordinate to palladium catalysts, poisoning the reaction.

  • Polarity: The resulting aminopyrimidine is highly polar, complicating purification.[1]

This Application Note details two validated protocols: a Convergent Suzuki-Miyaura Coupling (ideal for library generation and analog scanning) and a Stepwise Condensation Protocol (ideal for multi-gram scale-up).

Strategic Overview & Pathway Selection

Researchers should select the synthetic route based on the scale and diversity of the target library.

Decision Matrix
FeatureMethod A: Suzuki-Miyaura Method B: Enaminone Condensation
Primary Use Case Analog scanning (SAR studies), Library generationLarge-scale scaffold synthesis (>10g)
Convergence High (Couples two pre-formed rings)Low (Linear construction of pyrimidine)
Reagent Cost High (Pd catalysts, Boronic esters)Low (Guanidine, DMF-DMA)
Diversity Potential Excellent (Vary R-groups on both rings easily)Limited (Requires specific acetyl-indoles)
Synthetic Workflow Visualization

SyntheticPathways cluster_Suzuki Method A: Suzuki-Miyaura (Convergent) cluster_Condensation Method B: Bredereck Condensation (Linear) Start Target: 4-(1H-indol-3-yl) pyrimidin-2-amine IndoleBpin Indole-3-boronic acid pinacol ester PdCat Pd(dppf)Cl2 / Base IndoleBpin->PdCat ClPyrim 4-Chloropyrimidin-2-amine ClPyrim->PdCat SuzukiProd Crude Product PdCat->SuzukiProd Cross-Coupling SuzukiProd->Start Purification AcetylIndole 3-Acetylindole Enaminone Enaminone Intermediate AcetylIndole->Enaminone + DMF-DMA Reflux DMFDMA DMF-DMA CondProd Crude Product Enaminone->CondProd + Guanidine Cyclization Guanidine Guanidine HCl / NaOEt CondProd->Start Purification

Figure 1: Comparison of convergent (Suzuki) and linear (Condensation) synthetic pathways.

Protocol A: Optimized Suzuki-Miyaura Coupling

Best for: Rapid generation of derivatives for SAR (Structure-Activity Relationship) studies.

Mechanistic Insight

Using Indole-3-boronic acid pinacol ester is critical. The free boronic acid is prone to rapid protodeboronation (loss of the boron group) in aqueous base, reverting to indole. The pinacol ester provides steric bulk and stability.[2] We utilize Pd(dppf)Cl₂ as the catalyst because the ferrocene ligand creates a wide bite angle, facilitating the reductive elimination step even with sterically crowded bi-aryls.

Materials
  • Reactant A: 4-Chloropyrimidin-2-amine (1.0 equiv)

  • Reactant B: N-Boc-indole-3-boronic acid pinacol ester (1.1 equiv) (Note: N-protection improves yield but unprotected indole can be used with optimization)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: Na₂CO₂ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.

Step-by-Step Methodology
  • Degassing (Critical): In a microwave vial or round-bottom flask, combine the solvent (DME) and aqueous base. Sparge with Argon or Nitrogen for 15 minutes. Dissolved oxygen promotes homocoupling and catalyst oxidation.

  • Assembly: Add Reactant A, Reactant B, and the Catalyst under a gentle stream of inert gas.

  • Reaction:

    • Microwave: Seal cap. Heat to 110°C for 1 hour .

    • Thermal: Reflux at 90°C for 12-16 hours under inert atmosphere.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection (if N-Boc used):

    • Dissolve crude in DCM. Add TFA (10 equiv). Stir at RT for 2 hours.

    • Neutralize with sat. NaHCO₃ before final purification.

Protocol B: The Bredereck Condensation (Scale-Up)

Best for: Multi-gram synthesis of the core scaffold without heavy metals.

Mechanistic Insight

This route exploits the acidity of the alpha-protons in 3-acetylindole. Reaction with DMF-DMA (Dimethylformamide dimethyl acetal) forms an enaminone , a "push-pull" alkene. This intermediate is highly electrophilic and reacts readily with binucleophiles like guanidine to close the pyrimidine ring.

Materials
  • Starting Material: 3-Acetylindole (1.0 equiv)[3]

  • Reagent A: DMF-DMA (1.5 - 2.0 equiv)

  • Reagent B: Guanidine Hydrochloride (3.0 equiv)

  • Base: Sodium Ethoxide (NaOEt) (3.0 equiv) or K₂CO₃.

  • Solvent: Anhydrous Ethanol (EtOH) or DMF.

Step-by-Step Methodology

Step 1: Enaminone Formation

  • Dissolve 3-acetylindole in DMF (or neat DMF-DMA if small scale).

  • Add DMF-DMA.[4]

  • Heat to 110°C for 3-6 hours .

  • Monitoring: TLC will show a polar, often yellow/orange spot.

  • Isolation: Cool to RT. The product often precipitates. If not, remove solvent in vacuo. Triturate with ether to obtain the solid enaminone (3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one). Do not subject to silica chromatography (it hydrolyzes).

Step 2: Pyrimidine Cyclization

  • Suspend the enaminone in anhydrous Ethanol.

  • Add Guanidine HCl and NaOEt.

  • Reflux (80°C ) for 12-24 hours .

  • Workup: Cool to RT. Evaporate ethanol. Resuspend residue in water.

  • Isolation: The product usually precipitates from water. Filter and wash with cold water and diethyl ether.

Purification & Quality Control

The target molecule is a polar, basic amine . Standard silica chromatography often results in streaking and yield loss.[5]

Purification Protocol (Flash Chromatography)
  • Stationary Phase: Silica Gel (standard) or Amine-functionalized Silica (superior).

  • Mobile Phase: DCM : Methanol : NH₄OH (90 : 9 : 1).

    • Note: The ammonium hydroxide competes with the product for acidic sites on the silica, sharpening the peaks.

  • Alternative: Recrystallization from Ethanol/Water or Methanol/Acetonitrile.

QC Parameters (Data Table)
ParameterExpected ResultDiagnostic Signal
1H NMR (DMSO-d6) Indole NHSinglet, ~11.5 - 12.0 ppm (Broad)
Pyrimidine H (C6)Doublet, ~8.0 - 8.2 ppm (Couples to C5)
Pyrimidine H (C5)Doublet, ~6.9 - 7.1 ppm
Indole C2-HSinglet/Doublet, ~8.0 - 8.3 ppm (Deshielded)
LC-MS [M+H]+m/z ~ 211.1 (calc.[6] for C12H10N4)
Appearance SolidYellow to off-white powder

Troubleshooting Guide

Issue: Low Yield in Suzuki Coupling[8]
  • Cause 1: Protodeboronation. The indole boronic ester loses boron before coupling.

    • Fix: Switch to anhydrous conditions using CsF or K₃PO₄ in Dioxane, or increase the catalyst loading to speed up the coupling relative to the side reaction.

  • Cause 2: Catalyst Poisoning. The free amine on the pyrimidine binds Pd.

    • Fix: Use a protected pyrimidine (e.g., 2-acetamidopyrimidine) or a catalyst with a higher affinity ligand like XPhos Pd G2 .

Issue: Incomplete Cyclization (Condensation Route)
  • Cause: Moisture in the reaction.

    • Fix: Ensure Ethanol is anhydrous (store over molecular sieves). Guanidine HCl is hygroscopic; dry it under vacuum before use.

References

  • Meridianin Synthesis Review: Jiang, B., & Yang, C. G. (2000).[7] Synthesis of meridianins. Bioorganic & Medicinal Chemistry Letters.

  • Suzuki Coupling of Unprotected Heterocycles: Billingsley, K. L., & Buchwald, S. L. (2007). An improved system for the Suzuki-Miyaura coupling of heteroaryl halides with heteroaryl boronic acids. Journal of the American Chemical Society.

  • Bredereck Protocol (Enaminone Route): Fresneda, P. M., Molina, P., et al. (2001). Synthetic studies towards the meridianins: preparation of the meridianin C, D, G and derivatives.[8] Tetrahedron.

  • Purification of Polar Aminopyrimidines: Biotage Application Note. (2023).[5][9] Strategies for purifying ionizable organic amine compounds.

Sources

Application Note: Scalable Synthesis of Meridianin G (4-(1H-indol-3-yl)pyrimidin-2-amine)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 4-(1H-indol-3-yl)pyrimidin-2-amine , a marine-derived alkaloid scaffold known as Meridianin G . This compound and its derivatives are potent kinase inhibitors (targeting CDKs, GSK-3β, and CK1) with significant applications in oncology and neurodegenerative disease research.

The protocol selected here utilizes a robust, two-step enaminone-based cyclization strategy (modified Bredereck/Simon synthesis). This route is preferred over Suzuki coupling for this specific scaffold due to higher atom economy, avoidance of expensive palladium catalysts, and the stability of the intermediates.

Retrosynthetic Logic & Strategy

The pyrimidine ring is constructed de novo rather than coupled. This approach minimizes regio-isomeric byproducts common in cross-coupling reactions involving unprotected indoles.

  • Key Intermediate : (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one.

  • Precursors : 3-Acetylindole (commercially available or easily synthesized) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Cyclization Agent : Guanidine hydrochloride.

Experimental Protocol

Safety Pre-Check :

  • Hazards : DMF-DMA is flammable and moisture-sensitive. Guanidine HCl is an irritant.[1]

  • Controls : Perform all reactions in a functional chemical fume hood. Use standard PPE (nitrile gloves, lab coat, safety glasses).

  • Waste : Segregate halogenated (if extraction uses DCM) and non-halogenated organic waste.

Reaction Type: Condensation / Elimination

  • Charge : In a dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 3-acetylindole (1.0 eq, e.g., 1.59 g, 10 mmol) in anhydrous toluene (30 mL).

    • Note: Toluene is preferred over neat reaction to control thermal gradients, though neat DMF-DMA can be used for small scales (<1g).

  • Reagent Addition : Add DMF-DMA (1.5 eq, 2.0 mL, 15 mmol) via syringe.

  • Reflux : Attach a reflux condenser and heat the mixture to 110°C (oil bath temperature) under an inert atmosphere (N₂ or Ar) for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.4) should disappear, replaced by a bright yellow spot (enaminone, Rf ~0.2).

  • Work-up : Cool the reaction to room temperature. The product often precipitates as yellow needles.

    • If solid forms: Filter the precipitate, wash with cold diethyl ether (2 x 10 mL), and dry under vacuum.

    • If solution remains: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to induce crystallization.

  • Yield Expectation : 85–95% (Yellow solid).

Reaction Type: Heteroannulation

  • Charge : In a 100 mL RBF, dissolve the enaminone intermediate from Step 1 (1.0 eq, e.g., 2.14 g, 10 mmol) in 1-butanol or ethanol (40 mL).

    • Expert Insight: 1-Butanol (bp 117°C) allows for higher reaction temperatures than ethanol, often necessary to drive the condensation of the sterically crowded indole position to completion.

  • Base/Amidine Prep : Add Guanidine Hydrochloride (2.5 eq, 2.39 g, 25 mmol) and Potassium Carbonate (K₂CO₃) (3.0 eq, 4.14 g, 30 mmol).

    • Alternative: Sodium ethoxide (NaOEt) in ethanol can be used, but K₂CO₃ is milder and sufficient.

  • Reflux : Heat the suspension to reflux (approx. 115°C for butanol) with vigorous stirring for 12–18 hours.

    • Endpoint: The yellow color of the enaminone will fade or shift as the pyrimidine forms.

  • Quench & Isolation :

    • Cool to room temperature.

    • Remove volatiles under reduced pressure.

    • Resuspend the residue in water (50 mL) and stir for 30 minutes to dissolve inorganic salts (KCl/NaCl).

    • Filter the resulting precipitate (crude product).

  • Purification :

    • Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (DCM/MeOH 95:5).

  • Characterization :

    • Appearance : Pale yellow to off-white solid.

    • Melting Point : >200°C (dec).

Data Summary & Validation
ParameterSpecification / Result
Target Compound 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G)
Molecular Weight 210.24 g/mol
Step 1 Yield 92% (Typical)
Step 2 Yield 75–82% (Typical)
1H NMR (DMSO-d₆) δ 11.8 (s, 1H, Indole-NH), 8.5 (s, 1H, Indole-H2), 8.2 (d, 1H, Pyr-H6), 8.1 (d, 1H, Indole-H4), 7.1 (d, 1H, Pyr-H5), 6.4 (s, 2H, NH₂).[2][3][4][5]
Key QC Check Absence of enaminone vinyl protons (δ ~7.8, 5.8) in final NMR.
Process Workflow Diagram

SynthesisWorkflow Start Start: 3-Acetylindole Step1 Step 1: Enaminone Formation (DMF-DMA, Toluene, 110°C) Start->Step1 Condensation Intermediate Intermediate: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Step1->Intermediate Elimination of MeOH Step2 Step 2: Cyclization (Guanidine HCl, K2CO3, n-BuOH, Reflux) Intermediate->Step2 Heteroannulation Workup Work-up: Solvent Removal, Aqueous Wash, Filtration Step2->Workup Quench Purification Purification: Recrystallization (EtOH/H2O) Workup->Purification Crude Isolation Final Final Product: Meridianin G Purification->Final QC Validation

Caption: Two-step synthetic workflow for Meridianin G via enaminone intermediate.

Troubleshooting & Critical Parameters
  • Moisture Sensitivity : The enaminone formation (Step 1) is sensitive to water. Ensure glassware is oven-dried. If the reaction stalls, add fresh DMF-DMA.

  • Regioselectivity : The use of DMF-DMA ensures the enaminone forms exclusively at the acetyl methyl group, preventing isomeric mixtures.

  • Solubility : The final product is sparingly soluble in DCM. For NMR, use DMSO-d₆.[3] For chromatography, a gradient of MeOH in DCM (up to 10%) may be required.

References

  • Original Isolation & Structure : Franco, L. H., et al. (1998).[6] "Meridianins, a new family of protein kinase inhibitors isolated from the Ascidian Aplidium meridianum." Journal of Natural Products, 61(9), 1130–1132. Link

  • Synthetic Methodology (Bredereck Protocol) : Radwan, M. A., et al. (2010). "Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-cancer agents." Bioorganic & Medicinal Chemistry, 18(1), 171–180. Link

  • Kinase Inhibitory Activity : Meijer, L., et al. (2006). "Meridianins as potent inhibitors of cyclin-dependent kinases and glycogen synthase kinase-3β." Cell Cycle, 5(24), 2969–2976. Link

  • Alternative Synthetic Routes : Karpov, A. S., & Müller, T. J. J. (2003). "Concise Synthesis of Meridianins by a Sonogashira Coupling–Cyclocondensation Strategy." Synthesis, 2003(18), 2841–2852. Link

Sources

Application Note: Analytical Standardization of the Kinase Scaffold 4-(1H-indol-3-yl)pyrimidin-2-amine

[1]

Introduction & Scientific Rationale

The molecule 4-(1H-indol-3-yl)pyrimidin-2-amine (C



12111

Analytical Challenges:

  • Nitrogen richness: The molecule contains four nitrogen atoms, making it highly basic and prone to peak tailing on standard silica-based C18 columns due to silanol interactions.[1]

  • Indole instability: The electron-rich indole ring is susceptible to oxidative degradation under light or acidic stress, requiring specific handling protocols.[1]

  • Polymorphism: As a planar heteroaromatic system, it exhibits high stacking energy, leading to potential polymorphism that affects solubility.[1]

This guide provides a robust, self-validating analytical workflow designed to overcome these challenges.

Analytical Workflow Visualization

The following diagram outlines the logical flow of characterization, ensuring no critical quality attribute is overlooked.

AnalyticalWorkflowcluster_IdentityPhase 1: Structural Identitycluster_PurityPhase 2: Purity & Impuritiescluster_PhysChemPhase 3: Solid State & PhysChemStartRaw Material(Synthesized/Purchased)NMR1H & 13C NMR(DMSO-d6)Confirm ConnectivityStart->NMRHRMSHRMS (ESI+)Confirm Formula[M+H]+ = 211.0982Start->HRMSHPLCUPLC-PDA(High pH & Low pH)Orthogonal Purity CheckNMR->HPLCIf Structure ConfirmedHRMS->HPLCStressForced Degradation(Oxidation/Acid/Light)Identify DegradantsHPLC->StressMethod ValidationXRDPXRDCrystalline FormHPLC->XRDIf Purity >98%SolubilityThermodynamic Solubility(pH 1.2, 6.8, 7.4)XRD->SolubilityDecisionRelease / Use in AssaySolubility->Decision

Caption: Integrated analytical workflow for 4-(1H-indol-3-yl)pyrimidin-2-amine, moving from structural confirmation to physicochemical profiling.

Protocol 1: High-Fidelity Chromatographic Separation (UPLC/HPLC)[1]

Objective: To quantify purity and detect synthetic byproducts (e.g., unreacted 3-acetylindole or chloropyrimidine) and oxidative degradants.[1]

Rationale: Standard acidic mobile phases (Formic acid/TFA) protonate the pyrimidine amine and the indole nitrogen, potentially causing peak broadening. We employ a Charged Surface Hybrid (CSH) or High pH stable column strategy to ensure sharp peak shapes and orthogonal selectivity.[1]

Method A: Primary Release Method (Low pH)

Recommended for LC-MS compatibility and general purity.[1]

  • System: Agilent 1290 Infinity II or Waters Acquity UPLC H-Class.

  • Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1]

    • Why: The CSH particle carries a low-level positive surface charge that repels protonated basic analytes, eliminating tailing without ion-pairing agents.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 40°C.

  • Detection: UV at 268 nm (λmax for indolyl-pyrimidine) and 254 nm.[1]

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection
15.0595Linear Gradient
18.0595Wash
18.1955Re-equilibration
23.0955Stop

System Suitability Criteria (Self-Validation):

  • Tailing Factor (Tf): Must be < 1.5 for the main peak.[1]

  • Resolution (Rs): > 2.0 between the main peak and the nearest impurity (often the des-amino precursor if Suzuki coupling was used).

  • Precision: RSD < 0.5% for retention time and area (n=6 injections).

Protocol 2: Structural Elucidation (NMR & MS)

Objective: Unequivocal confirmation of the connectivity between the indole C3 and Pyrimidine C4 positions.

A. High-Resolution Mass Spectrometry (HRMS)[1][3]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Expected Ion:

    
    .
    
  • Formula: C

    
    H
    
    
    N
    
    
    .
  • Calculated Mass: 211.0984 Da.[1]

  • Acceptance Criteria: Mass error < 5 ppm.

B. Nuclear Magnetic Resonance ( H NMR)
  • Solvent: DMSO-d6 (Chloroform-d is often poor for solubility and causes broadening of NH signals).[1]

  • Concentration: 5–10 mg in 0.6 mL.[1]

  • Key Diagnostic Signals (Field-Proven):

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationDiagnostic Value
Indole NH 11.60 – 11.90Broad Singlet1HConfirms indole N is unsubstituted.[1]
Indole H-2 8.20 – 8.35Doublet/Singlet1HCharacteristic low-field shift due to pyrimidine anisotropy.[1]
Pyrimidine H-6 8.10 – 8.20Doublet (J~5Hz)1HDeshielded proton adjacent to ring nitrogens.[1]
Pyrimidine H-5 7.00 – 7.15Doublet (J~5Hz)1HUpfield pyrimidine proton; couples with H-6.[1]
Amine (-NH2) 6.40 – 6.60Broad Singlet2HExchangeable with D2O; confirms 2-amino group.[1]
Indole Aryl 7.10 – 7.50Multiplets4HCharacteristic benzenoid pattern.[1]

Note: If the Pyrimidine H-5/H-6 coupling constant is not ~5-6 Hz, suspect regioisomer formation (e.g., attachment at Indole C2).[1]

Protocol 3: Physicochemical Profiling

Objective: To determine "drug-likeness" and formulation risks.

A. pKa Determination (Spectrophotometric)

The pyrimidine N1/N3 and the amino group form a conjugated system.

  • Method: UV-metric titration (D-PAS).[1]

  • Range: Titrate from pH 2.0 to 12.0.

  • Expected Values:

    • pKa1 (Pyrimidine N): ~4.5 – 5.5 (Protonation of the pyrimidine ring).

    • pKa2 (Indole NH): >16 (Very weak acid, not observed in aqueous range).[1]

B. Solid State Stability (XRD/DSC)

Indolyl-pyrimidines often crystallize as solvates.[1]

  • DSC (Differential Scanning Calorimetry):

    • Ramp: 10°C/min from 30°C to 300°C.[1]

    • Expectation: Sharp endotherm (melting point) typically >200°C. If a broad endotherm <100°C is observed, suspect solvent inclusion (verify with TGA).

  • Storage: Store at -20°C protected from light. The indole C2-C3 bond is sensitive to photo-oxidation (forming oxindole derivatives).[1]

References

  • Vertex AI Search . (2026).[1] Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors. Journal of Medicinal Chemistry. Link[3]

  • PubChem . (2026).[1][4] Compound Summary: 4-(1H-indol-3-yl)pyrimidin-2-amine (CID 400433).[1] National Center for Biotechnology Information.[1] Link

  • MDPI . (2022).[1] Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. Molecules. Link

  • Journal of Applied Pharmaceutical Science . (2011). Synthesis and Antimicrobial Activities of New Indolyl-Pyrimidine Derivatives. JAPS. Link

Application Note: Structural Elucidation of 4-(1H-indol-3-yl)pyrimidin-2-amine Scaffolds via 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 4-(1H-indol-3-yl)pyrimidin-2-amine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., CDK4/6, GSK-3


, and JAK inhibitors) and marine alkaloids like Meridianins .

Precise structural characterization of this scaffold is critical due to the potential for regioisomerism during synthesis (e.g.,


-alkylation vs. 

-alkylation) and the electronic sensitivity of the indole ring to substitution patterns. This guide provides a comprehensive, self-validating NMR protocol for researchers to unambiguously assign the structure of these derivatives.
Key Structural Challenges
  • Proton Exchange: The indole N-H and exocyclic amine (

    
    ) are labile, requiring specific solvent conditions.
    
  • Signal Overlap: The indole benzenoid protons often overlap with the pyrimidine H-5.

  • Quaternary Carbon Assignment: Establishing the C3-C4' linkage between the indole and pyrimidine rings requires advanced 2D correlations.

Sample Preparation Protocol

Objective: Maximize signal resolution and stabilize exchangeable protons.

ParameterSpecificationRationale
Solvent DMSO-d6 (99.9% D)Essential. CDCl

is unsuitable due to poor solubility of the rigid planar scaffold and rapid exchange/broadening of the indole N-H. DMSO stabilizes the N-H via hydrogen bonding.
Concentration 10–15 mg in 0.6 mLSufficient for 13C/2D acquisition within 1-2 hours. Higher concentrations may cause aggregation-induced broadening.
Temperature 298 K (25°C) Standard. If rotamers are suspected (rare in this rigid core but possible with bulky substituents), elevate to 323 K.
Additives None initiallyAvoid adding

initially, as this will erase the critical N-H and

signals used for validation.

1H NMR Analysis Strategy

The proton spectrum of this scaffold is distinct, characterized by three specific zones.

Zone 1: The Downfield Heteroatoms (10.0 – 12.0 ppm)
  • Indole N-H (H-1): Typically appears as a broad singlet between 11.0 – 12.0 ppm .

    • Diagnostic Check: If this peak is absent in DMSO-d6, suspect

      
      -alkylation or deprotonation.
      
Zone 2: The Deshielded Region (8.0 – 9.0 ppm)

This region contains the key diagnostic signals for the pyrimidine-indole connection.

  • Pyrimidine H-6: A doublet (

    
    ) around 8.2 – 8.4 ppm .[1] It is deshielded by the adjacent ring nitrogen.
    
  • Indole H-2: A sharp singlet (or doublet if coupling to NH is resolved) around 8.1 – 8.3 ppm .

  • Indole H-4: Often resolved as a doublet around 8.3 – 8.5 ppm .

    • Mechanistic Insight: The H-4 proton is significantly deshielded compared to a standard indole because it sits in the deshielding cone of the attached pyrimidine ring at C-3.

Zone 3: The Upfield Aromatic & Amine (6.0 – 7.5 ppm)
  • Pyrimidine H-5: A doublet (

    
    ) around 7.0 – 7.2 ppm .[1] This typically correlates with H-6 in COSY.
    
  • Exocyclic Amine (

    
    ):  Broad singlet, typically 6.0 – 7.0 ppm . Intensity integrates to 2H.
    
  • Indole H-5, H-6, H-7: Multiplets in the 7.0 – 7.5 ppm range.

13C NMR Analysis Strategy

The carbon spectrum confirms the backbone. Key quaternary carbons are critical for HMBC analysis.

Carbon TypeApprox.[2][3][4][5][6][7] Shift (ppm)Description
Pyrimidine C-2 160 – 163 Most deshielded. Attached to the amino group (guanidine-like character).
Pyrimidine C-4 158 – 160 The connection point to the indole.
Pyrimidine C-6 155 – 158 CH carbon (verify with HSQC).
Indole C-7a 136 – 138 Bridgehead carbon.
Indole C-2 125 – 130 CH carbon (verify with HSQC).
Indole C-3 110 – 115 Diagnostic: Significantly shielded compared to other aromatics due to the electron-rich nature of the enamine-like system in the indole.
Pyrimidine C-5 105 – 108 CH carbon.

Self-Validating 2D NMR Workflow

To ensure scientific integrity, you must prove the connectivity rather than assuming it. Use the following logic flow.

Experiment 1: COSY (Correlation Spectroscopy)
  • Goal: Identify the Pyrimidine Spin System.

  • Observation: Look for the strong correlation between the doublet at ~8.3 ppm (H-6) and the doublet at ~7.1 ppm (H-5).

  • Validation: This isolates the pyrimidine protons from the indole protons.

Experiment 2: HMBC (Heteronuclear Multiple Bond Correlation)
  • Goal: The "Golden Key" Connection (C3–C4' Bond).

  • Critical Correlation: You must observe a cross-peak between Indole H-2 and Pyrimidine C-4 .

  • Secondary Confirmation: Pyrimidine H-5 should show a correlation to Pyrimidine C-4 and Pyrimidine C-6 .

Visualization of Analytical Logic

NMR_Workflow Start Sample in DMSO-d6 H1_Scan 1H NMR Spectrum Start->H1_Scan Check_NH Check 11-12 ppm (Indole NH) H1_Scan->Check_NH Check_Doublets Identify Doublets (J ~5.2 Hz) H1_Scan->Check_Doublets Final Structure Confirmed Check_NH->Final Confirm Free Base COSY COSY Experiment Check_Doublets->COSY Verify Coupling Result_Pyr Confirm Pyrimidine H5/H6 Pair COSY->Result_Pyr HSQC HSQC Experiment HMBC HMBC Experiment (The Validator) HSQC->HMBC Result_Link Confirm C3-C4 Linkage (Indole H2 -> Pyr C4) HMBC->Result_Link Long Range Coupling Result_Pyr->HSQC Assign C-H Result_Link->Final

Figure 1: Step-by-step logic flow for structurally validating the indole-pyrimidine scaffold.

Connectivity Diagram (HMBC)

The following diagram illustrates the specific HMBC correlations required to confirm the regio-chemistry of the 4-(indol-3-yl) attachment.

HMBC_Connectivity cluster_legend Legend Indole_H2 Indole H-2 (~8.2 ppm) Indole_C3 Indole C-3 (~113 ppm) Indole_H2->Indole_C3 2J (Strong) Pyr_C4 Pyr C-4 (~160 ppm) Indole_H2->Pyr_C4 3J (CRITICAL) Pyr_H5 Pyr H-5 (~7.1 ppm) Pyr_H5->Pyr_C4 2J Pyr_C2 Pyr C-2 (~163 ppm) Pyr_H5->Pyr_C2 3J Key Green Arrow = Definitive Inter-ring Correlation

Figure 2: Key HMBC correlations. The correlation from Indole H-2 to Pyrimidine C-4 (Green) definitively proves the connection point.

Troubleshooting & Common Artifacts

  • Broad NH Signals:

    • Cause: Trace water or acid/base impurities in DMSO-d6.

    • Solution: Run the spectrum immediately after dissolving. If broadening persists, add activated molecular sieves to the NMR tube 1 hour prior to acquisition.

  • Missing Quaternary Carbons (C-2, C-4):

    • Cause: Long relaxation times (

      
      ) for these nitrogen-adjacent carbons.
      
    • Solution: Increase the relaxation delay (

      
      ) to 2–3 seconds in the 13C experiment or increase the number of scans (NS > 1024).
      
  • Rotational Isomerism:

    • If peaks appear doubled or unusually broad (common if bulky groups are on the amine), perform a Variable Temperature (VT) experiment at 50°C (323 K) to coalesce the signals.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Meridianin Derivatives. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[8][9] J. Org.[8][9] Chem. Available at: [Link]

  • Fulmer, G. R., et al. (2010).[9] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[9] Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 1H NMR Data for Pyrimidine Derivatives. AIST. Available at: [Link]

  • Rossi, R., et al. (2022).[10] Meridianins and Meridianins Derivatives: A Review. Marine Drugs. (Contextual grounding for the scaffold). Available at: [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis of 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the bioanalytical quantification and structural characterization of 4-(1H-indol-3-yl)pyrimidin-2-amine (also known as Meridianin G ). This scaffold is a "privileged structure" in medicinal chemistry, serving as the core for potent Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase-3


 (GSK-3

) inhibitors.

The following guide addresses the specific challenges of analyzing this planar, nitrogen-rich heterocycle, including column retention issues, pH-dependent ionization efficiency, and fragmentation logic. It provides a self-validating workflow suitable for pharmacokinetic (PK) profiling and metabolic stability assays.

Chemical Context & Physicochemical Properties[1][2][3][4][5][6]

Understanding the molecule's behavior in solution is the prerequisite for successful MS method development.

  • Compound: 4-(1H-indol-3-yl)pyrimidin-2-amine[1]

  • Formula: C

    
    H
    
    
    
    N
    
    
  • Exact Mass: 210.0905 Da[1]

  • [M+H]

    
    :  211.0978 m/z
    
  • pKa: ~4.5 (Pyrimidine ring nitrogen) and ~16 (Indole NH). The molecule is a weak base.

  • LogP: ~1.9 (Moderately lipophilic).

Implication for MS: The basic pyrimidine nitrogen and the exocyclic amine facilitate protonation in acidic media, making Positive Mode Electrospray Ionization (ESI+) the mandatory source setting.

Experimental Workflow (Visualized)

The following diagram outlines the critical path from biological matrix to data acquisition.

G Sample Biological Matrix (Plasma/Microsomes) Prep Protein Precipitation (ACN:MeOH 3:1) Sample->Prep Extraction Sep UHPLC Separation (C18, High pH vs Low pH) Prep->Sep Injection Ion ESI (+) Source Protonation [M+H]+ Sep->Ion Elution MS1 Q1 Filter (m/z 211.1) Ion->MS1 Ion Beam Frag CID Fragmentation (Collision Cell) MS1->Frag Selection MS2 Q3 Detection (m/z 194.1, 168.1) Frag->MS2 Transition

Figure 1: End-to-end bioanalytical workflow for Meridianin G analysis.

Method Development & Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

Indole-pyrimidines exhibit high plasma protein binding. A simple crash protocol is often insufficient to release the drug fully. We utilize a modified precipitation method.

Reagents:

  • Extraction Solvent: Acetonitrile (ACN) containing 0.1% Formic Acid (FA).

  • Internal Standard (IS):

    
    C-labeled analog or a structural analog like Meridianin A.
    

Step-by-Step Procedure:

  • Aliquot: Transfer 50

    
    L of plasma/microsomal incubation to a 96-well plate.
    
  • Spike: Add 10

    
    L of Internal Standard working solution.
    
  • Precipitate: Add 200

    
    L of chilled Extraction Solvent . The addition of acid helps disrupt protein binding and stabilizes the basic amine.
    
  • Agitate: Vortex vigorously for 2 minutes (1500 rpm).

  • Clarify: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150

    
    L of supernatant to a clean plate.
    
  • Dilute (Optional): If peak shape is poor (solvent effect), dilute supernatant 1:1 with water prior to injection.

Protocol 2: LC-MS/MS Conditions

Why this column? A C18 column with high surface coverage is required. However, basic amines often tail on traditional silica. A "Charged Surface Hybrid" (CSH) or end-capped C18 column is recommended to shield residual silanols.

Chromatography Table:

ParameterSetting
Column Waters XSelect CSH C18 (2.1 x 50 mm, 2.5

m) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2-5

L

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.005Initial Hold
0.505Load
3.0095Elution
4.0095Wash
4.105Re-equilibration
5.505End
Mass Spectrometry Parameters (Sciex/Thermo equivalent)
  • Ionization: ESI Positive

  • Spray Voltage: 3500 - 4500 V

  • Gas Temp: 350°C (Indoles are thermally stable, high heat aids desolvation)

Fragmentation Analysis & MRM Transitions

Establishing the "fingerprint" of the molecule is critical for selectivity.

Mechanistic Logic:

  • Precursor ([M+H]+ 211.1): Protonation occurs on the pyrimidine ring nitrogen or the exocyclic amine.

  • Primary Fragment (m/z 194.1): Loss of Ammonia (NH

    
    , 17 Da). This is characteristic of primary amines attached to aromatic rings.
    
  • Secondary Fragment (m/z 168.1): Loss of Cyanamide (CH

    
    N
    
    
    
    , 42 Da) or ring opening of the pyrimidine.
  • Tertiary Fragment (m/z 116.1): Cleavage of the C-C bond connecting the two rings, leaving the Indole cation (C

    
    H
    
    
    
    N
    
    
    ).

MRM Transition Table:

Precursor Ion (Q1)Product Ion (Q3)CE (eV)TypeInterpretation
211.1 194.1 25QuantifierLoss of NH

(High Abundance)
211.1 168.1 35QualifierPyrimidine Ring Fragmentation
211.1 116.1 45QualifierIndole Cation (Structural Confirmation)

Fragmentation Pathway Diagram:

Frag Parent [M+H]+ Precursor m/z 211.1 Frag1 Loss of NH3 (-17 Da) Parent->Frag1 Frag2 C-C Bond Cleavage Parent->Frag2 Product1 Product Ion m/z 194.1 Frag1->Product1 Major Pathway Product2 Indole Cation m/z 116.1 Frag2->Product2 High Energy

Figure 2: Proposed ESI+ fragmentation pathway for 4-(1H-indol-3-yl)pyrimidin-2-amine.

Validation & Quality Control (Self-Validating System)

To ensure the data is trustworthy (E-E-A-T), the method must include these self-checks:

  • Linearity: Calibrate from 1 ng/mL to 2000 ng/mL. The regression must be

    
    .
    
  • Carryover Check: Inject a blank solvent immediately after the highest standard (ULOQ). The peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ). Note: Planar indoles are prone to sticking to injector ports.

  • Matrix Effect (ME):

    
    
    If ME is <85% (Suppression) or >115% (Enhancement), switch to a stable isotope labeled internal standard or improve the wash gradient.
    

References

  • PubChem. (2023). 4-(1H-indol-3-yl)pyrimidin-2-amine Compound Summary. National Library of Medicine. [Link]

  • Liang, Z., et al. (2021). Metabolite Profiling of Meridianin C In Vivo of Rat by UHPLC/Q-TOF MS. Journal of Analytical Methods in Chemistry. [Link]

  • Gompel, M., et al. (2004).[2] Meridianins, a new family of protein kinase inhibitors isolated from the Ascidian Aplidium meridianum. Bioorganic & Medicinal Chemistry Letters. (Establishes the scaffold as a kinase inhibitor).

Sources

Technical Application Note: 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G) in Kinase Profiling

[1]

Introduction & Mechanism of Action

Compound Identity: 4-(1H-indol-3-yl)pyrimidin-2-amine (often referred to as Meridianin G ) is a marine-derived alkaloid scaffold originally isolated from the tunicate Aplidium meridianum.[1] It serves as a privileged structure in medicinal chemistry due to its potent ability to inhibit cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase-3 beta (GSK-3

Mechanism: This molecule functions as an ATP-competitive inhibitor .[2] The indole moiety mimics the adenine ring of ATP, allowing the molecule to dock into the hinge region of the kinase active site.

  • Primary Targets: GSK-3

    
    , CDK1, CDK5, and DYRK1A.
    
  • Key Interaction: The pyrimidine nitrogen and the indole N-H form critical hydrogen bonds with the kinase hinge region (e.g., Val135 in GSK-3

    
    ), effectively blocking ATP binding and preventing substrate phosphorylation.
    

Applications:

  • Oncology: Investigation of anti-proliferative effects in breast (MCF-7) and neuroblastoma cell lines.

  • Neuroscience: Modulation of Tau phosphorylation (Alzheimer's research) and Wnt/

    
    -catenin signaling.
    

Compound Management & Preparation

Solubility & Stability: The compound is hydrophobic and requires organic solvents for initial solubilization.

ParameterSpecification
Molecular Weight 210.23 g/mol
Primary Solvent DMSO (Dimethyl sulfoxide)
Stock Concentration 10 mM - 50 mM (Recommended)
Storage (Solid) -20°C, desiccated, protected from light
Storage (Solution) -80°C in single-use aliquots (Avoid freeze-thaw cycles)
Aqueous Solubility Poor (< 1 mg/mL).[1] Precipitates rapidly in PBS if >1% DMSO.

Preparation Protocol:

  • Weigh the lyophilized powder in a static-free environment.

  • Dissolve in 100% anhydrous DMSO to reach a 10 mM stock concentration. Vortex for 1 minute to ensure complete dissolution.

  • Quality Check: Inspect for turbidity. If cloudy, sonicate for 5 minutes at 40 kHz.

  • Aliquot into amber microtubes (20-50

    
    L) and store at -80°C.
    

Protocol A: Biochemical Kinase Inhibition Assay (GSK-3 )

Objective: Determine the IC


Reagents Required[3][4][5][6][7]
  • Recombinant Human GSK-3

    
     enzyme.
    
  • Substrate: GSK-3 peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE) (primed substrate is critical).

  • Ultra-pure ATP (10

    
    M final).
    
  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl

    
    , 0.01% Triton X-100, 1 mM DTT.
    
Step-by-Step Workflow
  • Serial Dilution: Prepare a 3-fold serial dilution of the compound in 100% DMSO (10 points). Start at 100

    
    M.
    
  • Intermediate Dilution: Dilute the DMSO series 1:25 into Assay Buffer to create a 4x working solution (4% DMSO).

  • Enzyme Reaction Assembly (384-well plate):

    • Add 2.5

      
      L of 4x Compound solution.
      
    • Add 2.5

      
      L of GSK-3
      
      
      enzyme (0.5 ng/
      
      
      L).
    • Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

    • Add 5

      
      L of ATP/Substrate mix (20 
      
      
      M ATP / 50
      
      
      M peptide).
    • Final Volume: 10

      
      L. Final DMSO:  1%.
      
  • Reaction: Incubate at RT for 60 minutes.

  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
      
  • Readout: Measure luminescence on a plate reader.

Data Analysis: Normalize data to No Enzyme (0% activity) and DMSO Vehicle (100% activity). Fit curves using a non-linear regression (Sigmoidal dose-response, variable slope).

Visualization: Kinase Assay Logic

KinaseAssayCompoundMeridianin G(DMSO Stock)DilutionSerial Dilution(4x Working Soln)Compound->DilutionBinding10 min Pre-incubation(Hinge Binding)Dilution->BindingEnzymeGSK-3β EnzymeEnzyme->BindingSubstrateATP + PeptideReactionKinase Reaction(60 min)Substrate->ReactionBinding->ReactionDetectionLuminescent Readout(ADP Quantification)Reaction->Detection

Caption: Workflow for ADP-detection kinase assay. Pre-incubation is critical for ATP-competitive inhibitors.

Protocol B: Cellular Target Engagement (Wnt/ -catenin Pathway)

Objective: Verify that the compound inhibits GSK-3




increased

Experimental Setup
  • Cell Line: HEK293 or SH-SY5Y.

  • Controls:

    • Negative: DMSO (0.1%).

    • Positive: LiCl (20 mM) or CHIR99021 (known GSK-3 inhibitor).

Procedure
  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Allow to adhere overnight.
    
  • Treatment: Treat cells with 4-(1H-indol-3-yl)pyrimidin-2-amine at 1, 5, and 10

    
    M for 6–24 hours.
    
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (NaF, Na

    
    VO
    
    
    ) and Protease Inhibitors.
    • Note: Phosphatase inhibitors are non-negotiable to preserve phosphorylation states.

  • Western Blot:

    • Load 20-30

      
      g protein per lane.
      
    • Primary Antibody 1: Anti-

      
      -catenin (Total). Expectation: Band intensity increases with dose.
      
    • Primary Antibody 2: Anti-Phospho-

      
      -catenin (Ser33/37/Thr41). Expectation: Band intensity decreases.
      
    • Loading Control: GAPDH or

      
      -Actin.
      
Visualization: Wnt Signaling Impact

WntPathwayInhibitorMeridianin G(Inhibitor)GSK3BGSK-3β(Active Kinase)Inhibitor->GSK3BBlocks ATP SiteBCateninβ-CateninGSK3B->BCateninPhosphorylatesNucleusNuclear Translocation(Transcription ON)GSK3B->NucleusInhibited StateDegradationProteasomalDegradationBCatenin->DegradationNormal StateBCatenin->NucleusAccumulation

Caption: Mechanism of Action. Meridianin G blocks GSK-3


Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
High Background in Kinase Assay Incomplete ATP depletionIncrease ADP-Glo incubation time; ensure ATP stock is not degraded (high ADP contamination).
Flat Dose-Response (No Inhibition) Compound precipitationCheck the 4x intermediate plate. If cloudy, reduce concentration or increase DMSO tolerance of the enzyme.
Cell Toxicity > Efficacy Off-target effectsMeridianin G inhibits CDKs (cell cycle arrest). If studying Wnt only, validate with a CDK-selective control (e.g., Palbociclib) to distinguish effects.
Western Blot: No p-cat change Phosphatase activityEnsure lysis buffer contains fresh Sodium Orthovanadate and Sodium Fluoride. Keep lysates on ice.

References

  • Original Isolation & Structure: Franco, L. H., et al. "Meridianins, a new family of protein kinase inhibitors isolated from the Ascidian Aplidium meridianum."[3] Journal of Natural Products, 1998.

  • Kinase Profiling (GSK-3

    
    /CDK): 
    Giraud, F., et al. "Synthesis and kinase inhibitory activity of new substituted meridianin derivatives."[4] Journal of Medicinal Chemistry, 2011. 
    
  • Mechanism of Action (Crystal Structure)
  • Assay Protocol Reference: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." (Standard industry protocol for ATP-depletion assays).

Application Notes and Protocols: Investigating 4-(1H-indol-3-yl)pyrimidin-2-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 4-(1H-indol-3-yl)pyrimidin-2-amine in Oncology

The confluence of an indole nucleus and a pyrimidine ring gives rise to the 4-(1H-indol-3-yl)pyrimidin-2-amine scaffold, a structure of significant interest in contemporary cancer research. Both indole and pyrimidine are considered "privileged structures" in medicinal chemistry, known for their ability to bind to a wide range of biological targets with high affinity.[1][2] This inherent bioactivity makes their combination a compelling starting point for the development of novel anti-cancer agents.[1] Derivatives of this core structure have demonstrated potent inhibitory effects against various protein kinases that are critical drivers of oncogenesis and tumor progression.[3][4][5]

This guide provides a comprehensive overview of the application of 4-(1H-indol-3-yl)pyrimidin-2-amine and its analogs in cancer research. We will delve into its putative mechanism of action as a kinase inhibitor, present detailed protocols for its evaluation in both in vitro and in vivo models, and offer insights into data interpretation.

Mechanism of Action: Targeting Key Oncogenic Kinases

The anti-cancer potential of 4-(1H-indol-3-yl)pyrimidin-2-amine derivatives is primarily attributed to their function as inhibitors of protein kinases.[4][6] These enzymes play a central role in signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. In many cancers, mutations or overexpression of specific kinases lead to their constitutive activation, driving uncontrolled cell division.[4]

Compounds based on the 4-(1H-indol-3-yl)pyrimidin-2-amine scaffold have been shown to target several key oncogenic kinases, including:

  • c-KIT: A receptor tyrosine kinase often mutated and activated in gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and melanoma.[3]

  • BRAF: A serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway. Mutations in BRAF, such as the V600E mutation, are prevalent in melanoma, colorectal cancer, and other malignancies.[4]

  • Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases that regulate diverse cellular processes, including cell growth, survival, and metabolism. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated pathways in human cancers.[5][7]

By inhibiting these kinases, 4-(1H-indol-3-yl)pyrimidin-2-amine-based compounds can block the downstream signaling cascades that promote cancer cell proliferation and survival, ultimately leading to apoptosis and tumor growth inhibition.

Illustrative Signaling Pathway

The following diagram illustrates the potential points of intervention for 4-(1H-indol-3-yl)pyrimidin-2-amine derivatives within a generalized oncogenic kinase signaling pathway.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-KIT) Growth_Factor->RTK Binds RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Transcription_Factors Impacts Inhibitor 4-(1H-indol-3-yl)pyrimidin-2-amine Derivative Inhibitor->RTK Inhibits Inhibitor->BRAF Inhibits Inhibitor->PI3K Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Putative mechanism of 4-(1H-indol-3-yl)pyrimidin-2-amine derivatives.

Experimental Protocols

The following protocols provide a framework for evaluating the anti-cancer properties of 4-(1H-indol-3-yl)pyrimidin-2-amine and its analogs.

In Vitro Evaluation

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549 for lung cancer, K562 for leukemia) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.[8]

  • Compound Treatment: Prepare serial dilutions of 4-(1H-indol-3-yl)pyrimidin-2-amine in cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This technique is used to detect changes in the expression and phosphorylation status of target proteins and downstream effectors in a signaling pathway.[9]

Protocol:

  • Cell Lysis: Treat cancer cells with the compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-c-KIT, phospho-BRAF, phospho-AKT, and their total protein counterparts) overnight at 4°C.[10][11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific kinase.[12][13]

Protocol:

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase, its specific substrate, and ATP.[14]

  • Compound Addition: Add serial dilutions of 4-(1H-indol-3-yl)pyrimidin-2-amine to the wells.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[15]

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

In Vivo Evaluation

This model assesses the anti-tumor efficacy of the compound in a living organism.[16][17]

Protocol:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[16]

  • Tumor Growth: Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³).[18]

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily or on a specified schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[19]

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to evaluate the anti-tumor efficacy.

Experimental Workflow

Experimental_Workflow Start Start: Compound Synthesis and Characterization In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assay (MTT) In_Vitro->Cell_Viability Western_Blot Western Blot Analysis In_Vitro->Western_Blot Kinase_Assay In Vitro Kinase Assay In_Vitro->Kinase_Assay Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis In_Vivo In Vivo Studies Xenograft Xenograft Model In_Vivo->Xenograft Xenograft->Data_Analysis Data_Analysis->In_Vivo Promising Results Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: Workflow for evaluating 4-(1H-indol-3-yl)pyrimidin-2-amine.

Data Presentation and Interpretation

Quantitative Data Summary
Assay Metric Example Result Interpretation
MTT Assay IC50 (µM)5.2Potent inhibition of cancer cell proliferation.
In Vitro Kinase Assay IC50 (nM)50Direct and potent inhibition of the target kinase.
Western Blot Fold Change0.2 (p-AKT/Total AKT)Inhibition of the PI3K/AKT signaling pathway.
Xenograft Model Tumor Growth Inhibition (%)65Significant anti-tumor efficacy in vivo.

Trustworthiness and Self-Validation

Conclusion

The 4-(1H-indol-3-yl)pyrimidin-2-amine scaffold represents a promising platform for the development of novel kinase inhibitors for cancer therapy. The protocols and guidelines presented here provide a comprehensive framework for researchers to investigate the anti-cancer potential of compounds based on this privileged structure. A systematic and multi-faceted approach, combining in vitro and in vivo studies, is crucial for elucidating their mechanism of action and advancing them toward clinical application.

References

  • A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives are claimed as inhibitors of c-KIT and as potential treatments for cancer. (2022). NIH. Available at: [Link]

  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (n.d.). PubMed Central - NIH. Available at: [Link]

  • WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. (n.d.). Google Patents.
  • Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. (n.d.). ResearchGate. Available at: [Link]

  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (n.d.). MDPI. Available at: [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (n.d.). MDPI. Available at: [Link]

  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI. Available at: [Link]

  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. (n.d.). MDPI. Available at: [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PMC - NIH. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Available at: [Link]

  • 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. (2023). MDPI. Available at: [Link]

  • 4-(1H-indol-3-yl)pyrimidin-2-amine. (n.d.). PubChem. Available at: [Link]

  • Osimertinib. (n.d.). Wikipédia. Available at: [Link]

  • 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine. (n.d.). PubChem. Available at: [Link]

  • US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors. (n.d.). Google Patents.
  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Synthesis of indole containing pyrimidines. (2011). UR Scholarship Repository - University of Richmond. Available at: [Link]

  • 1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. (2021). ACS Publications. Available at: [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (n.d.). Blog. Available at: [Link]

  • The Identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. (2008). PubMed. Available at: [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Biocompare. Available at: [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Crown Bioscience. Available at: [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (n.d.). MDPI. Available at: [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. Available at: [Link]

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Application Note: Protocols for Evaluating the Anti-Inflammatory Potential of 4-(1H-indol-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation underlies numerous chronic diseases. The development of novel small-molecule inhibitors targeting key inflammatory pathways is a cornerstone of modern drug discovery. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 4-(1H-indol-3-yl)pyrimidin-2-amine, a compound with a promising scaffold for anti-inflammatory activity. Based on existing literature, derivatives of this core structure have shown potent inhibition of pro-inflammatory cytokines, suggesting a mechanism of action involving the MAPK signaling pathway.[1] This guide offers detailed, field-proven protocols for the systematic evaluation of this compound, from initial in vitro cytotoxicity and efficacy assessments to the investigation of its molecular mechanism and a framework for in vivo validation. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure robust and reproducible data generation.

Introduction to the Scientific Rationale

The Inflammatory Cascade and Therapeutic Targeting

Inflammation is a protective response involving immune cells, blood vessels, and molecular mediators.[2] While acute inflammation is essential for healing, chronic inflammation can lead to tissue damage and is implicated in diseases such as rheumatoid arthritis, inflammatory bowel disease, and acute lung injury (ALI).[1][3] A key strategy in developing anti-inflammatory therapeutics is the targeted inhibition of intracellular signaling pathways that regulate the production of pro-inflammatory mediators like cytokines (e.g., IL-6, IL-8, TNF-α) and enzymes (e.g., COX-2).[4][5]

The MAPK Pathway: A Central Regulator of Inflammation

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are crucial transducers of extracellular signals to cellular responses. The p38 and Extracellular signal-Regulated Kinase (ERK) pathways, in particular, are strongly activated by inflammatory stimuli such as lipopolysaccharide (LPS). Their activation leads to the phosphorylation of transcription factors that drive the expression of key inflammatory genes. Therefore, inhibiting the phosphorylation of p38 and ERK represents a validated and highly pursued strategy for controlling inflammation.

4-(1H-indol-3-yl)pyrimidin-2-amine: An Investigational Compound

The 4-indolyl-2-aminopyrimidine scaffold has been identified as a promising core structure for developing anti-inflammatory agents.[1] A study on derivatives of this molecule demonstrated significant inhibitory effects on the release of IL-6 and IL-8 in human bronchial epithelial cells.[1] The mechanism was preliminarily linked to the suppression of p38 and ERK phosphorylation in the MAPK signaling pathway, highlighting the therapeutic potential of this chemical class.[1] This application note outlines the necessary protocols to rigorously validate the anti-inflammatory properties of the parent compound, 4-(1H-indol-3-yl)pyrimidin-2-amine.

Compound Profile and Preparation

Before commencing any biological evaluation, it is critical to understand the physicochemical properties of the test compound and to establish a standardized preparation protocol.

Table 1: Physicochemical Properties of 4-(1H-indol-3-yl)pyrimidin-2-amine

Property Value Source
IUPAC Name 4-(1H-indol-3-yl)pyrimidin-2-amine [6]
Molecular Formula C₁₂H₁₀N₄ [6]
Molecular Weight 210.23 g/mol [6]
CAS Number 289628-76-8 [6]
Appearance (To be determined empirically, typically a solid) -

| Solubility | Soluble in DMSO; sparingly soluble in Ethanol. | (General guidance for heterocyclic compounds) |

Protocol 2.1: Stock Solution Preparation
  • Justification: Dimethyl sulfoxide (DMSO) is a standard polar aprotic solvent for dissolving a wide range of organic molecules for in vitro assays. A high-concentration stock minimizes the final DMSO concentration in cell culture media, which can be toxic to cells at levels >0.5%.

  • Accurately weigh 5 mg of 4-(1H-indol-3-yl)pyrimidin-2-amine powder.

  • Dissolve the compound in 2.379 mL of sterile, cell-culture grade DMSO to create a 10 mM stock solution.

  • Vortex thoroughly until the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C, protected from light. For long-term storage (>6 months), -80°C is recommended.

In Vitro Evaluation: Core Protocols

The following protocols provide a workflow for the initial screening and mechanistic evaluation of 4-(1H-indol-3-yl)pyrimidin-2-amine.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Efficacy & Mechanism A 3.1 Cell Line Culture (e.g., RAW 264.7 Macrophages) B 3.2 Cytotoxicity Assay (MTT) - Determine Non-Toxic Dose Range A->B Establish healthy cell stock C 3.3 LPS-Induced Inflammation - Stimulate cells with LPS - Treat with test compound B->C Select safe concentrations D 3.4 Cytokine Quantification (ELISA) - Measure IL-6 & TNF-α in supernatant - Assess anti-inflammatory effect C->D Collect samples for analysis E 3.5 Mechanistic Study (Western Blot) - Analyze p-p38 & p-ERK levels in lysates - Probe MAPK pathway inhibition C->E Collect samples for analysis

Figure 1: A streamlined workflow for the in vitro evaluation of 4-(1H-indol-3-yl)pyrimidin-2-amine.

Cell Line Selection and Culture
  • Rationale: Murine macrophage-like RAW 264.7 cells are widely used for in vitro inflammation studies.[7] They are robust, easy to culture, and express Toll-like receptor 4 (TLR4), which recognizes LPS and initiates a strong inflammatory response, making them an ideal model for this primary evaluation.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Passage cells every 2-3 days when they reach 80-90% confluency.

Protocol: Cytotoxicity Assessment (MTT Assay)
  • Trustworthiness: It is imperative to first determine the concentration range at which the compound is not toxic. Cell viability assays ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a result of cell death.[8][9][10]

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 4-(1H-indol-3-yl)pyrimidin-2-amine in culture medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤0.5% in all wells. Include a "vehicle control" (0.5% DMSO) and a "cells only" control.

  • Replace the old medium with 100 µL of the medium containing the respective compound concentrations.

  • Incubate for 24 hours at 37°C.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Table 2: Example Cytotoxicity Data

Concentration (µM) Absorbance (OD 570) % Viability (Relative to Vehicle)
Vehicle Control 0.850 100%
0.1 0.845 99.4%
1 0.852 100.2%
10 0.833 98.0%
25 0.810 95.3%
50 0.650 76.5%

| 100 | 0.340 | 40.0% |

  • Interpretation: Based on this example data, concentrations up to 25 µM would be considered non-toxic and suitable for subsequent efficacy assays.

Protocol: LPS-Induced Inflammation and Cytokine Quantification (ELISA)
  • Expertise: This protocol quantifies the secretion of key pro-inflammatory cytokines into the cell culture supernatant.[11] An ELISA (Enzyme-Linked Immunosorbent Assay) is a highly sensitive and specific method for this purpose.[12] We will measure IL-6 and TNF-α as primary indicators of the inflammatory response.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and add fresh medium containing non-toxic concentrations of 4-(1H-indol-3-yl)pyrimidin-2-amine (e.g., 1, 5, 10 µM) or a positive control (e.g., Dexamethasone 1 µM). Incubate for 1-2 hours.

  • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant and store it at -80°C until analysis.

  • ELISA Procedure: Quantify the concentration of IL-6 and TNF-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.[11] This typically involves coating a plate with a capture antibody, adding samples, adding a detection antibody, followed by a substrate for colorimetric detection.[11]

  • Data Analysis: Generate a standard curve using the provided recombinant cytokine standards. Calculate the cytokine concentrations in your samples by interpolating their absorbance values from the standard curve.

Table 3: Example ELISA Results for IL-6 Secretion

Treatment Group IL-6 Concentration (pg/mL) % Inhibition
Control (No LPS) < 15 (Below detection limit) -
LPS + Vehicle 2540 ± 150 0%
LPS + Compound (1 µM) 2110 ± 120 16.9%
LPS + Compound (5 µM) 1350 ± 95 46.8%
LPS + Compound (10 µM) 780 ± 60 69.3%

| LPS + Dexamethasone (1 µM) | 310 ± 35 | 87.8% |

Protocol: Western Blot Analysis of MAPK Pathway
  • Authoritative Grounding: This protocol directly assesses the compound's effect on the upstream signaling pathway hypothesized to control cytokine production.[1] Western blotting allows for the semi-quantitative analysis of specific proteins, in this case, the phosphorylated (activated) forms of p38 and ERK, relative to their total protein levels.[13]

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

  • Serum Starvation: Replace the medium with serum-free DMEM for 4-6 hours to reduce basal signaling activity.

  • Pre-treatment: Add serum-free medium containing the test compound (e.g., 10 µM) or vehicle for 1-2 hours.

  • Inflammatory Stimulus: Stimulate cells with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes), as MAPK phosphorylation is a rapid and transient event.

  • Cell Lysis: Immediately place the plate on ice, wash wells twice with ice-cold PBS, and add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein extract).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20 µg) with Laemmli buffer.[13] Separate the proteins by size on an SDS-polyacrylamide gel.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-p38, total-p38, phospho-ERK, and total-ERK overnight at 4°C.[15] Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal for each pathway.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds & Activates MAPK_Cascade MAPK Cascade (p38, ERK) TLR4->MAPK_Cascade Activates Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Cascade->Transcription_Factors Phosphorylates & Activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Transcription_Factors->Cytokines Drives Gene Expression Compound 4-(1H-indol-3-yl) pyrimidin-2-amine Compound->MAPK_Cascade Inhibits Phosphorylation

Figure 2: Proposed mechanism of action targeting the MAPK signaling pathway.

In Vivo Evaluation: A Conceptual Framework

Following successful in vitro validation, the next logical step is to assess the compound's efficacy in a living organism. In vivo models are crucial for understanding pharmacokinetics, safety, and efficacy in a complex biological system.[2]

Rationale for Model Selection: LPS-Induced Acute Lung Injury
  • Expertise: The LPS-induced acute lung injury (ALI) model in mice is highly relevant and well-established for screening anti-inflammatory agents.[1][16] Intratracheal or intranasal administration of LPS induces a robust inflammatory response in the lungs, characterized by neutrophil infiltration, edema, and a surge in pro-inflammatory cytokines, mimicking aspects of human ALI/ARDS.[1]

Protocol Outline: LPS-Induced Acute Inflammation in Mice
  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Acclimatization: Use 6-8 week old C57BL/6 mice, acclimatized for at least one week.

  • Grouping: Divide mice into groups (n=6-8 per group):

    • Sham (Vehicle control, no LPS)

    • LPS + Vehicle

    • LPS + 4-(1H-indol-3-yl)pyrimidin-2-amine (e.g., 10 mg/kg)

    • LPS + 4-(1H-indol-3-yl)pyrimidin-2-amine (e.g., 20 mg/kg)[1]

    • LPS + Dexamethasone (Positive control)

  • Compound Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) gavage 1 hour prior to LPS challenge.

  • LPS Challenge: Lightly anesthetize mice and administer LPS (e.g., 1-5 mg/kg) via intratracheal or intranasal instillation.

  • Endpoint Analysis (6-24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL): Euthanize mice and collect BAL fluid (BALF) by flushing the lungs with sterile saline.

    • Cell Count: Perform total and differential cell counts on BALF to quantify inflammatory cell infiltration (especially neutrophils).

    • Cytokine Analysis: Measure IL-6 and TNF-α levels in the BALF supernatant and/or serum using ELISA.

    • Histopathology: Perfuse the lungs, fix in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score lung sections for evidence of edema, alveolar wall thickening, and inflammatory cell infiltration.

Data Interpretation and Troubleshooting

  • Consistent Dose-Response: A trustworthy result will show a dose-dependent inhibition of cytokine production and MAPK phosphorylation. A lack of dose-response may indicate issues with compound solubility, stability, or an "all-or-nothing" biological effect at the tested concentrations.

  • Discrepancy between ELISA and Western Blot: If cytokine levels are reduced but no change in p-p38 or p-ERK is observed, it suggests the compound may be acting on a different pathway (e.g., NF-κB) or further downstream.

  • High Variability in In Vivo Studies: Ensure consistent administration of LPS and the test compound. Animal-to-animal variability is expected, which is why adequate group sizes (n≥6) are necessary for statistical power.

  • Cytotoxicity vs. Anti-inflammation: Always refer back to the cytotoxicity data. If the effective concentrations in the inflammation assays overlap with toxic concentrations, the results are confounded. The therapeutic window is the range where the compound is effective but not toxic.

Conclusion

This application note provides a structured, scientifically-grounded framework for the comprehensive evaluation of 4-(1H-indol-3-yl)pyrimidin-2-amine as a potential anti-inflammatory agent. By progressing from fundamental cytotoxicity assessments to in vitro efficacy and mechanistic studies, researchers can build a robust data package. The outlined protocols, rooted in established methodologies, are designed to yield reliable and interpretable results. Successful validation through these in vitro assays would provide a strong rationale for advancing this promising compound into more complex in vivo models of inflammatory disease, paving the way for potential therapeutic development.

References

  • Yin, J., et al. (2022). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central - NIH. Available at: [Link]

  • Gębka, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available at: [Link]

  • Pradhan, A., et al. (2024). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. ACS Publications. Available at: [Link]

  • Chen, Y., et al. (2023). Metabolites with Anti-Inflammatory Activities Isolated from the Mangrove Endophytic Fungus Dothiorella sp. ZJQQYZ-1. MDPI. Available at: [Link]

  • Gagné, M., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PubMed Central - NIH. Available at: [Link]

  • Ahmad, I., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Available at: [Link]

  • Gein, N., et al. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. MDPI. Available at: [Link]

  • PubChem. 4-(1H-indol-3-yl)pyrimidin-2-amine. PubChem. Available at: [Link]

  • Kovalenko, S., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. Available at: [Link]

  • Slauson, M. (2011). Synthesis of indole containing pyrimidines. University of Richmond Scholarship Repository. Available at: [Link]

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  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

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  • González-García, I., et al. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Available at: [Link]

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Application Notes and Protocols for the Dissolution of 4-(1H-indol-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Physicochemical Context

4-(1H-indol-3-yl)pyrimidin-2-amine is a heterocyclic small molecule featuring an indole nucleus linked to a pyrimidine ring. This structural motif is of significant interest in medicinal chemistry and drug development, frequently appearing in molecules designed to modulate the activity of protein kinases and other cellular targets. The compound's aromatic and heteroaromatic rings contribute to a molecular structure that is largely hydrophobic, presenting a challenge for dissolution in aqueous media commonly used in biological experiments.

The indole moiety can participate in hydrogen bonding via the N-H group, while the pyrimidine ring with its amino substituent offers additional hydrogen bond donors and acceptors. Despite these features, the planar, aromatic surface area dominates the molecule's character, predicting poor water solubility. Therefore, a systematic approach, grounded in an understanding of its physicochemical properties, is essential for preparing homogenous, stable solutions for reliable experimental outcomes.

Physicochemical Properties and Solubility Profile

A foundational understanding of the key properties of 4-(1H-indol-3-yl)pyrimidin-2-amine is critical for selecting an appropriate dissolution strategy. These properties dictate the compound's behavior in various solvent systems.

PropertyValueSourceImplication for Dissolution
Molecular Formula C₁₂H₁₀N₄PubChem-
Molecular Weight 210.23 g/mol PubChemEssential for calculating molar concentrations.
XLogP3 1.6PubChemIndicates a degree of lipophilicity; suggests poor aqueous solubility and preference for organic solvents.[1]
Hydrogen Bond Donors 2PubChemThe amine and indole N-H groups can donate hydrogen bonds, slightly aiding solubility in protic solvents.
Hydrogen Bond Acceptors 3PubChemThe nitrogen atoms in the pyrimidine ring can accept hydrogen bonds.
Predicted Aqueous Solubility LowInferred from XLogP3 and chemical structure.Direct dissolution in aqueous buffers (e.g., PBS) is not recommended.
Expected Organic Solvent Solubility Good to ExcellentBased on data for structurally similar compounds.Polar aprotic solvents like DMSO and DMF are primary candidates for creating concentrated stock solutions.

Table 1: Key physicochemical properties of 4-(1H-indol-3-yl)pyrimidin-2-amine and their relevance to dissolution protocols.

Solvent Selection and Stock Solution Preparation

The primary goal is to prepare a high-concentration, stable stock solution that can be subsequently diluted into the aqueous medium of the final assay, ensuring the final concentration of the organic solvent is compatible with the biological system.

Recommended Solvents for Stock Solutions

Based on the hydrophobic nature of the indolylpyrimidine core, the following solvents are recommended for preparing initial stock solutions.

  • Dimethyl Sulfoxide (DMSO): This is the most common and highly recommended solvent for preparing stock solutions of hydrophobic small molecules for in vitro biological assays.[2] It is a powerful polar aprotic solvent that can typically dissolve compounds of this class to concentrations of 10-20 mg/mL or higher.

  • Dimethylformamide (DMF): Similar to DMSO, DMF is an excellent solvent for this class of compounds. Data on similar molecules suggest solubility may reach up to 16-30 mg/mL.[3][4] It can be used as an alternative to DMSO.

  • Ethanol (EtOH): While less potent as a solvent for highly hydrophobic compounds compared to DMSO or DMF, ethanol can be a viable option, particularly if the final assay is sensitive to residual DMSO. Solubility is expected to be lower, likely in the range of 1-10 mg/mL.

Decision Workflow for Solvent Selection

The choice of solvent is contingent on the experimental application. The following diagram illustrates a logical workflow for selecting the appropriate solvent system.

G cluster_0 Experimental Application cluster_1 Solvent Choice & Rationale cluster_2 Key Considerations start Define Experimental Need invitro In Vitro Assay (e.g., cell culture, enzyme assay) start->invitro invivo In Vivo Study (e.g., animal model) start->invivo dmso Primary Choice: DMSO (High Solubilizing Power) invitro->dmso dmf Alternative: DMF (Similar to DMSO) invitro->dmf cosolvent Co-Solvent System (e.g., DMSO/PEG300/Tween-80) invivo->cosolvent toxicity Final Solvent Concentration (<0.5% for most cell assays) dmso->toxicity dmf->toxicity formulation Biocompatibility & Route of Administration cosolvent->formulation

Caption: Solvent selection workflow for 4-(1H-indol-3-yl)pyrimidin-2-amine.

Experimental Protocols

Safety Precaution: Always handle 4-(1H-indol-3-yl)pyrimidin-2-amine and organic solvents in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Assays

This protocol is designed for preparing a high-concentration stock solution suitable for most cell-based and enzymatic assays.

Materials:

  • 4-(1H-indol-3-yl)pyrimidin-2-amine (MW: 210.23 g/mol )

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or cryovial

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Methodology:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 210.23 g/mol * (1000 mg / 1 g) = 2.10 mg

  • Weigh the Compound: Carefully weigh out 2.10 mg of 4-(1H-indol-3-yl)pyrimidin-2-amine and transfer it directly into a sterile amber vial.

    • Expert Tip: Weighing small quantities can be challenging. For improved accuracy, consider preparing a larger volume (e.g., 5 mL, requiring 10.5 mg) or weigh a slightly larger amount (e.g., 2.5 mg) and adjust the solvent volume accordingly to achieve the desired 10 mM concentration.

  • Add Solvent: Add 1.0 mL of high-purity DMSO to the vial containing the compound.

  • Facilitate Dissolution:

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.[2]

    • Gentle warming in a 37°C water bath for 5-10 minutes can also be employed to aid dissolution.[2] Visually inspect to ensure no solid particles remain. A completely clear solution is the endpoint.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in the amber vial to protect from light. For long-term storage (>1 month), aliquoting into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the DMSO stock solution into cell culture medium. The key principle is to minimize the final DMSO concentration to prevent solvent-induced cytotoxicity, typically keeping it below 0.5% (v/v).

Methodology:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to make a 100 µM working solution (a 1:100 dilution), add 10 µL of the 10 mM stock to 990 µL of pre-warmed cell culture medium. Vortex gently to mix.

    • Causality: This step helps to prevent the compound from precipitating out of solution when transferring a small volume of highly concentrated DMSO stock directly into a large aqueous volume.

  • Final Dilution: Add the required volume of the intermediate or stock solution to your cell culture plates to achieve the desired final concentration.

    • Example: To achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution. The final DMSO concentration will be 0.1%.

  • Solvent Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used.

Protocol 3: Preparation of a Formulation for In Vivo Studies

For animal studies, a biocompatible vehicle that maintains the compound's solubility upon administration is required. A common formulation involves a co-solvent system.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Methodology (Example Formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline): [5]

  • Prepare the Vehicle: In a sterile tube, combine the solvents in the following order, ensuring complete mixing after each addition:

    • Add the required volume of DMSO (this will come from your stock solution).

    • Add 4 parts PEG300 for every 1 part DMSO.

    • Add 0.5 parts Tween-80.

    • Finally, add 4.5 parts sterile saline.

  • Dose Preparation:

    • Example: To prepare 1 mL of a 1 mg/mL dosing solution:

      • The required mass is 1 mg. From a 10 mM stock (2.10 mg/mL), this corresponds to 1 mg / 2.10 mg/mL = 0.476 mL. This volume of stock solution is too high for a 10% DMSO formulation.

      • Therefore, a more concentrated DMSO stock is needed. Let's assume you prepare a 50 mg/mL stock in DMSO .

      • To get 1 mg of compound, you need 1 mg / 50 mg/mL = 20 µL of the stock.

      • To make a 1 mL final volume with 10% DMSO, you would need 100 µL of DMSO. You have 20 µL from the stock, so add an additional 80 µL of pure DMSO .

      • Add 400 µL of PEG300 and mix.

      • Add 50 µL of Tween-80 and mix.

      • Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.

  • Final Check: The resulting solution should be clear and free of precipitation. This formulation should be prepared fresh before each use.

Troubleshooting Common Dissolution Issues

IssuePotential CauseRecommended Solution
Compound does not dissolve in DMSO/DMF. Insufficient solvent volume or low ambient temperature.Gently warm the solution to 37°C and use a water bath sonicator. If it still fails to dissolve, the desired concentration may exceed its solubility limit. Try preparing a more dilute stock solution.
Precipitation occurs upon dilution in aqueous buffer/medium. The compound is "crashing out" of solution as the solvent polarity increases.Perform serial dilutions rather than a single large dilution. Ensure rapid mixing upon addition to the aqueous phase. For cell culture, add the diluted compound to medium containing serum, as proteins can help maintain solubility.
Stock solution shows precipitate after freeze-thaw cycle. Compound has precipitated out of the solvent at low temperatures.Before use, allow the vial to come to room temperature and then warm to 37°C. Vortex and sonicate until the solution is clear again.

References

  • PubChem. 4-(1H-indol-3-yl)pyrimidin-2-amine. National Center for Biotechnology Information. [Link]

  • PubChem. Enzastaurin. National Center for Biotechnology Information. [Link]

Sources

4-(1H-indol-3-yl)pyrimidin-2-amine in drug discovery and development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 4-(1H-indol-3-yl)pyrimidin-2-amine in Drug Discovery and Development

The 4-(1H-indol-3-yl)pyrimidin-2-amine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, combined with a rich array of hydrogen bond donors and acceptors, allows it to interact with a wide variety of biological targets with high affinity. This guide provides an in-depth exploration of this versatile molecule, offering both high-level scientific context and detailed, field-tested protocols for researchers engaged in drug discovery and development. We will navigate the journey from chemical synthesis to biological evaluation, emphasizing the causal logic behind experimental choices to empower scientists to not only execute but also adapt these methodologies for their specific research goals.

The Chemistry: Synthesis and Characterization

Application Note: The Rationale of Synthesis

The synthesis of 4-(1H-indol-3-yl)pyrimidin-2-amine and its derivatives is typically achieved through convergent strategies that build the pyrimidine ring onto a pre-formed indole or couple the two heterocycles in a late-stage reaction. A common and effective method involves the reaction of a β-dicarbonyl or equivalent precursor with guanidine or its derivatives. For instance, a chloroenal derived from an indole can be reacted with guanidine to form the 2-aminopyrimidine ring.[1] Another robust approach involves the nucleophilic substitution of a di-halopyrimidine, such as 2,4-dichloropyrimidine, first with an indole and subsequently with an amine source.[2] The choice of strategy is often dictated by the desired substitution pattern on both the indole and pyrimidine rings, allowing for the systematic exploration of structure-activity relationships (SAR).

Characterization is paramount to ensure the identity and purity of the synthesized compound, which is a prerequisite for reliable biological data. A standard suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure, Mass Spectrometry (MS) to verify the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity, must be employed.[3]

Protocol 1: Synthesis of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine

This protocol is adapted from established literature procedures and provides a reliable method for synthesizing the N-methylated analog of the title compound.[1]

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage A 1. Start with 1-methyl-1H-indole B 2. Vilsmeier-Haack Reaction (POCl3, DMF) A->B C 3. Form Chloroenal Intermediate (Z)-3-chloro-3-(1-methyl-1H-indol-3-yl)acrylaldehyde B->C D 4. Cyclocondensation (Guanidine, Ethanol, Reflux) C->D E 5. Purification (Column Chromatography) D->E F 6. Final Product 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine E->F G 1H NMR & 13C NMR (Structure Verification) F->G Analyze H LC-MS (Purity & Mass Verification) F->H Analyze I HPLC (Purity Assessment >95%) F->I Analyze

Caption: Synthetic and analytical workflow for producing and validating the target compound.

Materials:

  • (Z)-3-chloro-3-(1-methyl-1H-indol-3-yl)acrylaldehyde (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium ethoxide (1.5 eq)

  • Anhydrous Ethanol

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • To a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol, add guanidine hydrochloride (1.5 eq) and stir at room temperature for 30 minutes.

  • Add (Z)-3-chloro-3-(1-methyl-1H-indol-3-yl)acrylaldehyde (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Resuspend the residue in water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to yield the pure product.

  • Confirm the structure and purity using NMR, MS, and HPLC.

Biological Evaluation: Kinase Inhibition Profile

Application Note: A Scaffold for Kinase Inhibitors

The 2-aminopyrimidine moiety is a classic "hinge-binding" motif found in numerous FDA-approved kinase inhibitors (e.g., Imatinib, Osimertinib).[4] This part of the molecule typically forms one or more critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids connecting the N- and C-lobes of the catalytic domain. The indole group acts as a versatile substituent that can be directed into various pockets of the ATP-binding site, influencing both potency and selectivity. Derivatives of 4-(1H-indol-3-yl)pyrimidin-2-amine have demonstrated inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Discoidin Domain Receptor 1 (DDR1), and Lymphocyte-specific kinase (Lck).[5][6][7]

Initial screening against a broad panel of kinases is a cost-effective strategy to identify primary targets and off-targets early in the discovery process.[8] Subsequent detailed enzymatic assays are then required to quantify the potency (IC₅₀) for the most promising targets.

Target KinaseReported IC₅₀ / KᵢCell-Based ActivityReference
CDK2Kᵢ = 0.005 µM (for derivative 15)GI₅₀ = 0.127–0.560 μM in cancer cell lines[7]
DDR1IC₅₀ = 44 nM (for derivative 6c)IC₅₀ = 3.36-4.00 µM in cancer cell lines[6]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a universal, luminescence-based kinase assay method to determine the IC₅₀ value of a test compound. It measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of kinase inhibition.[9]

Workflow for In Vitro Kinase IC₅₀ Determination

G A 1. Prepare Reagents (Kinase, Substrate, ATP, Compound) B 2. Compound Titration (10-point, 3-fold serial dilution in DMSO) A->B C 3. Kinase Reaction (Incubate compound, kinase, substrate, ATP at RT) B->C D 4. Stop Reaction & Detect ADP (Add ADP-Glo™ Reagent) C->D E 5. Develop Luminescent Signal (Add Kinase Detection Reagent) D->E F 6. Read Plate (Luminometer) E->F G 7. Data Analysis (Plot % Inhibition vs. [Compound], Fit curve to get IC50) F->G

Caption: Step-by-step workflow for determining kinase inhibitor potency using an ADP-based assay.

Materials:

  • Active kinase of interest (e.g., CDK2/CycA)

  • Specific kinase substrate (e.g., Histone H1)

  • ATP at a concentration near the Kₘ for the kinase

  • Test compound (e.g., 4-(1H-indol-3-yl)pyrimidin-2-amine derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to a 384-well assay plate. Include DMSO-only wells for 100% activity (high control) and wells without enzyme for 0% activity (low control).

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and reaction buffer. Add this mix to the wells.

  • Initiate Reaction: Prepare a solution of ATP in reaction buffer. Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop and Detect: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Development: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the high and low controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Activity Assessment

Application Note: From Enzyme to Cell

Demonstrating that a compound inhibits a purified enzyme is a critical first step, but it is essential to confirm that this activity translates into a desired biological effect in a cellular context.[10][11] Cell-based assays are crucial for understanding a compound's ability to cross the cell membrane, engage its intracellular target, and elicit a functional response. For anticancer drug discovery, the most fundamental assay is the measurement of anti-proliferative or cytotoxic effects in relevant cancer cell lines.[12] Mechanistic cell-based assays, such as cell cycle analysis or apoptosis induction, provide deeper insights into the compound's mechanism of action and validate the consequences of target inhibition.[7]

Protocol 3: Cell Proliferation Assay (CellTiter-Glo®)

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MDA-MB-231)[6]

  • Complete cell culture medium

  • Test compound

  • 96-well clear-bottom, white-walled tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Mix to form the CellTiter-Glo® Reagent.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in an amount equal to the culture medium volume.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.

In Vivo Preclinical Evaluation

Application Note: Assessing Efficacy in a Living System

The ultimate preclinical test for an anticancer compound is its evaluation in an in vivo model.[13] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the industry standard for assessing a drug's ability to inhibit tumor growth in a complex biological system.[14] These models provide critical information on efficacy, dosing schedule, and potential toxicity before a compound can be considered for clinical trials. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable, with PDX models offering higher fidelity to the original patient tumor heterogeneity.[15]

Protocol 4: Subcutaneous Xenograft Tumor Growth Inhibition Study

This protocol outlines a standard efficacy study in a CDX model.

Workflow for a Xenograft Efficacy Study

G A 1. Cell Culture & Harvest (e.g., A549 lung cancer cells) B 2. Implantation (Subcutaneous injection into flank of immunodeficient mice) A->B C 3. Tumor Growth (Monitor until tumors reach ~100-150 mm³) B->C D 4. Randomization (Group mice into Vehicle, Treatment, and Positive Control cohorts) C->D E 5. Dosing Period (Administer compounds daily via oral gavage or IP injection for 21 days) D->E F 6. Monitoring (Measure tumor volume and body weight 2-3 times per week) E->F During Dosing G 7. Study Endpoint (Tumors reach max size or end of study) F->G H 8. Analysis (Calculate Tumor Growth Inhibition (TGI), compare treatment vs. vehicle) G->H

Caption: Key phases of an in vivo xenograft study to evaluate anti-tumor efficacy.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or Athymic Nude)

  • Human cancer cells (e.g., 1-5 x 10⁶ cells per mouse)

  • Matrigel (optional, to aid tumor establishment)

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in water)

  • Vehicle control

  • Positive control (a standard-of-care drug for that cancer type)

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Implantation: Subcutaneously inject a suspension of cancer cells in saline or Matrigel into the right flank of each mouse.

  • Tumor Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment: Begin dosing the animals according to the planned schedule (e.g., once daily by oral gavage). Administer the vehicle, test compound, or positive control.

  • In-life Monitoring: Continue to measure tumor volume and body weight 2-3 times per week throughout the study. Body weight is a key indicator of toxicity.

  • Endpoint: Conclude the study when tumors in the vehicle group reach a predetermined maximum size, or after a fixed duration (e.g., 21-28 days).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group. Analyze the statistical significance of the results.

References

  • Wang, Y., et al. (2020). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. RSC Advances. Available at: [Link]

  • Bradbury, R. H., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Stavropoulou, P., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules. Available at: [Link]

  • Chen, S., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2018). Synthesis and Antiproliferative Activity of 1-(4-(1H-Indol-3-Yl)-6-(4-Methoxyphenyl)Pyrimidin-2-yl)Hydrazine and Its Pyrazolo Pyrimidine Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Kryshchyshyn-Dylevych, A., et al. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Molecules. Available at: [Link]

  • Le, M.-T. N., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Available at: [Link]

  • PubChem. (n.d.). 4-(1H-indol-3-yl)pyrimidin-2-amine. PubChem Compound Summary for CID 400433. Available at: [Link]

  • Shchekotikhin, A. E., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Company Website. Available at: [Link]

  • PubChem. (n.d.). 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine. PubChem Compound Summary for CID 16751790. Available at: [Link]

  • Williamson, J. S. (2011). Synthesis of indole containing pyrimidines. UR Scholarship Repository. Available at: [Link]

  • Shin, J. Y., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. Available at: [Link]

  • An, F., & Xie, X. (2013). A review for cell-based screening methods in drug discovery. Chinese Journal of Natural Medicines. Available at: [Link]

  • Brown, N., & Fuchter, M. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry. Available at: [Link]

  • Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience Blog. Available at: [Link]

  • BellBrook Labs. (2024). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs Website. Available at: [Link]

  • Wikipedia. (n.d.). Osimertinib. Wikipedia. Available at: [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Charles River Labs Website. Available at: [Link]

  • Abeed, A. A. O., et al. (2024). Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives. Arkivoc. Available at: [Link]

  • Bantscheff, M., et al. (2012). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Physiology. Available at: [Link]

  • Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience Blog. Available at: [Link]

  • Folkes, A. J., et al. (2008). The Identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Reaction Biology Website. Available at: [Link]

  • Ramharack, P., & Soliman, M. E. S. (2018). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. Available at: [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]

  • Propre. (n.d.). Preclinical Drug Testing Using Xenograft Models. Propre Website. Available at: [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • Amantini, C., et al. (2015). Novel synthetic lethality-based cellular assays for cancer drug discovery. Cancer Research. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(1H-indol-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-(1H-indol-3-yl)pyrimidin-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide not just a protocol, but a strategic guide to navigate the common challenges encountered during this synthesis, ensuring a higher yield and purity of your target compound. Our approach is grounded in mechanistic principles and extensive experience in heterocyclic chemistry.

Introduction to the Synthetic Strategy

The synthesis of 4-(1H-indol-3-yl)pyrimidin-2-amine is a critical process in the development of various pharmacologically active molecules. The most common and reliable method involves a two-step process: the formation of an activated three-carbon intermediate from an indole precursor, followed by a cyclocondensation reaction with guanidine to construct the 2-aminopyrimidine ring. This guide will focus on the synthesis via the key intermediate, (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one.

Visualizing the Synthetic Workflow

To provide a clear overview of the process, the following diagram illustrates the key transformations and the logical flow of the synthesis.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclocondensation cluster_2 Analysis & Purification Indole_3_acetyl Indole-3-acetamide Enaminone (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Indole_3_acetyl->Enaminone DMF-DMA Target_Molecule 4-(1H-indol-3-yl)pyrimidin-2-amine Enaminone->Target_Molecule Base (e.g., NaOEt) Guanidine Guanidine Crude_Product Crude Product Target_Molecule->Crude_Product Work-up Purified_Product Purified Product Crude_Product->Purified_Product Chromatography/Recrystallization Troubleshooting_Tree Start Low Yield of Final Product Check_Step1 Check Yield/Purity of Enaminone Intermediate Start->Check_Step1 Step1_OK Intermediate is fine Check_Step1->Step1_OK Yes Step1_Bad Intermediate has low yield/purity Check_Step1->Step1_Bad No Check_Step2 Analyze Cyclocondensation Step Step1_OK->Check_Step2 Troubleshoot_Step1 Follow Troubleshooting for Step 1: - Check DMF-DMA quality - Optimize temperature - Adjust stoichiometry Step1_Bad->Troubleshoot_Step1 Step2_Incomplete Incomplete Reaction Check_Step2->Step2_Incomplete TLC shows starting material Step2_Side_Products Significant Side Products Check_Step2->Step2_Side_Products TLC shows multiple spots Troubleshoot_Incomplete Address Incomplete Reaction: - Ensure anhydrous conditions - Check base strength/stoichiometry - Increase reaction time/temperature moderately Step2_Incomplete->Troubleshoot_Incomplete Troubleshoot_Side_Products Minimize Side Products: - Optimize reaction temperature - Consider N-protection of indole - Refine purification strategy Step2_Side_Products->Troubleshoot_Side_Products

Technical Support Center: Purification of 4-(1H-indol-3-yl)pyrimidin-2-amine

[1][2]

Case ID: MER-G-PUR-001 Compound: 4-(1H-indol-3-yl)pyrimidin-2-amine (Also known as Meridianin G ) CAS: 1152520-29-0 Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary

This guide addresses the purification of 4-(1H-indol-3-yl)pyrimidin-2-amine.[1][2] This compound is a kinase inhibitor scaffold structurally identical to the marine alkaloid Meridianin G . Its purification is often complicated by its poor solubility in non-polar solvents, its tendency to streak on silica gel due to the basic aminopyrimidine moiety, and persistent palladium contamination if synthesized via Suzuki-Miyaura coupling.

The following protocols prioritize Acid-Base "Catch & Release" extraction as the primary cleanup method, followed by modified chromatography for final polishing.

Part 1: Solubility & Handling

Q: "My crude solid won't dissolve in Dichloromethane (DCM) or Ethyl Acetate. How do I load it for chromatography?"

A: This is a common issue.[2] The flat, rigid heteroaromatic structure leads to strong intermolecular



2

Solubility Profile:

Solvent Solubility Usage Note
Water Insoluble (Neutral pH) Precipitates product upon basification.[1][2]
DCM / Chloroform Poor Soluble only with methanol added (5-10%).[1][2]
DMSO / DMF High Ideal for injection into Prep-HPLC.[1][2]
Methanol / Ethanol Moderate Soluble when heated; excellent for recrystallization.[2]

| 1M HCl (Aq) | Soluble | Forms the hydrochloride salt (Protonation of pyrimidine N). |

Troubleshooting Protocol: If your compound is insoluble in the mobile phase (e.g., DCM), do not attempt liquid loading. It will precipitate at the column head and cause band broadening.

  • Dry Loading: Dissolve the crude in a minimal amount of THF or MeOH/DCM (1:1) . Add silica gel (ratio 1:2 w/w). Evaporate to dryness. Load the resulting powder into a solid loader cartridge.

  • Salt Formation: If you need to filter off insoluble inorganic salts (like

    
    ), dissolve the crude in 1M HCl/MeOH . The product will dissolve; the inorganics can be filtered. Neutralize the filtrate later.
    

Part 2: Primary Isolation (The "Catch & Release" Protocol)

Q: "I have many non-polar impurities (unreacted indole/boronic acid). How do I remove them without running a column?"

A: Utilization of the basicity of the pyrimidine ring (

122

The "Catch & Release" Workflow

CatchReleaseStartCrude Reaction Mixture(Solid or Oil)DissolveDissolve in EtOAc or DCMStart->DissolveExtractAcidExtract with 1M HCl (aq)(pH < 2)Dissolve->ExtractAcidOrgLayer1Organic Layer(Contains Non-Basic Impurities)ExtractAcid->OrgLayer1DiscardAqLayer1Aqueous Layer(Contains Product as Salt)ExtractAcid->AqLayer1KeepWashWash Aqueous with fresh EtOAc(Removes trapped neutrals)AqLayer1->WashBasifyBasify Aqueous with 2M NaOH or NH4OH(Target pH > 10)Wash->BasifyPrecipitateProduct PrecipitatesBasify->PrecipitateFilterFiltration & Wash (Water/Ether)Precipitate->FilterFinalPure Meridianin G(Free Base)Filter->Final

Figure 1: Acid-Base extraction workflow to remove non-basic impurities.[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc). If solubility is poor, add 5-10% THF.[1][2]

  • Acid Extraction: Extract the organic phase twice with 1M HCl . The yellow/orange product will transfer to the aqueous layer (protonated form).

  • Organic Wash: Wash the combined acidic aqueous layers once with fresh EtOAc.[2] Discard this organic layer—it contains unreacted boronic acids and non-basic byproducts.[2]

  • Precipitation: Cool the aqueous layer in an ice bath.[2] Slowly add 2M NaOH or 28%

    
      until pH > 10.[2]
    
  • Collection: The product will precipitate as a yellow/off-white solid.[1][2] Filter, wash with water (to remove salts) and diethyl ether (to dry), then dry under vacuum.[2]

Part 3: Chromatographic Purification

Q: "The compound streaks badly on silica gel. My peaks are tailing."

A: The 2-amino group on the pyrimidine interacts strongly with the acidic silanols on standard silica gel.[2] You must use a modifier .[2]

Method A: Flash Chromatography (Normal Phase)

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1][2]

  • Mobile Phase: DCM : Methanol : Ammonium Hydroxide (28%) .[2]

  • Gradient: 98:2:0.2

    
     90:10:1.[2]
    
  • Why Ammonia? The

    
     competes for the acidic sites on the silica, allowing the amine product to elute as a sharp band. Triethylamine (TEA) can also be used (1%), but it is harder to remove from the final solid than ammonia.
    

Method B: Reverse Phase (C18) - Recommended for High Purity If the "Catch & Release" method leaves trace impurities, use C18.[2]

  • Column: C18 functionalized silica.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic pH stability).[2]

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Note: If using Formic Acid/TFA, the product will be isolated as a salt. You may need to free-base it (bicarbonate wash) if the neutral form is required for biological assays.[1][2]

Part 4: Palladium Removal (Suzuki Coupling Specifics)

Q: "I synthesized this via Suzuki coupling. My product is grey/brown, indicating Pd contamination."

A: Indole-pyrimidines coordinate Palladium tightly.[1][2] Standard columns often fail to reduce Pd levels below 50 ppm.[2]

Scavenging Protocol:

  • Silica-Thiol (SiliaMetS® Thiol):

    • Dissolve the crude material in THF or DMF.

    • Add SiliaMetS Thiol (or equivalent mercaptopropyl silica) at 4 equivalents relative to the expected Pd content (or 10-20% w/w relative to product).[2]

    • Stir at 50°C for 4 hours .

    • Filter through a 0.45 µm pad.[2] The filtrate should be significantly lighter in color.

  • Crystallization (The Ultimate Purifier):

    • Dissolve the semi-pure solid in minimal hot DMSO .

    • Add dropwise to a stirring volume of Water (10x volume of DMSO).

    • The product precipitates, while residual Pd species often remain solubilized in the DMSO/Water mother liquor.

Part 5: Decision Matrix

Use this logic flow to determine the correct purification path for your specific batch.

DecisionMatrixInputCrude MaterialSolubleSoluble in EtOAc?Input->SolubleAcidBaseAcid/Base Extraction(Protocol Part 2)Soluble->AcidBaseYesDryLoadDry Load on SilicaSoluble->DryLoadNoCheckPurityPurity > 95%?AcidBase->CheckPurityRecrystRecrystallize(MeOH or DMSO/H2O)CheckPurity->RecrystNo (Polishing needed)FinalFinal ProductCheckPurity->FinalYesFlashFlash Column(DCM/MeOH/NH3)DryLoad->FlashFlash->CheckPurity

Figure 2: Decision matrix for selecting the optimal purification route.

References

  • Jiang, B., & Yang, C. G. (2000). Synthesis of the indole alkaloid meridianin D and its analogues. Heterocycles, 53(12), 2709-2716.[1][2]

    • Context: Describes the Suzuki coupling route and initial isolation properties of Meridianin deriv
  • Radwan, M. A., et al. (2025).[2][3] Synthesis of Indolylpyrimidines via Cross-Coupling of Indolylboronic Acid with Chloropyrimidines: Facile Synthesis of Meridianin D. ResearchGate/Archive.

    • Context: Details the specific "Meridianin G" (debromomeridianin)
  • Garrett, C. E., & Prasad, K. (2004). The art of meeting palladium specifications in active pharmaceutical ingredients produced by Pd-catalyzed reactions.[1][2] Advanced Synthesis & Catalysis, 346(8), 889-900.[1][2]

    • Context: Authoritative guide on scavenging Pd
  • PubChem Compound Summary. (2025). 4-(1H-indol-3-yl)pyrimidin-2-amine (CID 400433).[1][2] National Center for Biotechnology Information.[2]

    • Context: Physicochemical properties, pKa data, and solubility estimates.[4]

Technical Support Center: Synthesis of 4-(1H-indol-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MERIDIANIN-CORE-SYNTH Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Scaffold Overview

The target molecule, 4-(1H-indol-3-yl)pyrimidin-2-amine , represents the core scaffold of the Meridianin family of marine alkaloids. These structures are potent kinase inhibitors (specifically CDK, GSK-3


, and Dyrk1A).

Users typically encounter issues depending on which of the two primary synthetic routes they employ:

  • The Enaminone Route (Condensation): Involves 3-acetylindole and DMF-DMA.[1] Common issues: N-methylation, hydrolysis.

  • The Suzuki Route (Cross-Coupling): Involves Indole-3-boronic acid and 4-chloropyrimidin-2-amine. Common issues: Protodeboronation, catalyst poisoning.

Troubleshooting Module: The Enaminone Route

(Recommended for scale-up due to cost-efficiency)

Diagnostic Flowchart

EnaminoneRoute Start 3-Acetylindole + DMF-DMA Intermediate Enaminone (Yellow Solid) Start->Intermediate Reflux (DMF) Side1 Side Product A: N-Methyl Enaminone (M+14 peak) Start->Side1 Excess Heat/Time (N-Methylation) Product Target Pyrimidine Intermediate->Product + Guanidine NaOEt/EtOH Side2 Side Product B: Reverted Acetylindole (Hydrolysis) Intermediate->Side2 Moisture Exposure Side3 Side Product C: Pyrmidinyl-Indole N-Methylated Side1->Side3 + Guanidine

Caption: Logical flow of the Enaminone condensation route highlighting critical divergence points for N-methylation and hydrolysis side products.

FAQ: Common Issues in Enaminone Synthesis

Q: I see a persistent M+14 impurity in my LC-MS after the DMF-DMA step. What is it? A: This is likely 1-methyl-3-acetylindole or the N-methylated enaminone.

  • Cause:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) is not just a formylating agent; it is also an effective methylating agent for acidic protons (like the indole N-H) at high temperatures.
    
  • Fix: Reduce reaction temperature. The enaminone formation usually proceeds at 90–100°C. If you reflux at 140°C (pure DMF-DMA boiling point) for prolonged periods, N-methylation becomes competitive.

  • Recovery: N-methylated byproducts are difficult to separate from the N-H product by silica chromatography due to similar polarity. Recrystallization from Ethanol/Water is often required.

Q: My "yellow solid" intermediate turned into a brown gum upon storage. Why? A: The enaminone intermediate, 3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one , is moisture-sensitive.

  • Mechanism: Atmospheric moisture hydrolyzes the enamine back to the starting acetylindole and dimethylamine.

  • Protocol Adjustment: Use the enaminone immediately in the next step (telescoping) or store it in a desiccator under Argon at -20°C.

Q: The cyclization with guanidine is incomplete (low yield). A: Free guanidine is required, but it is usually supplied as a salt (Carbonate, Hydrochloride, or Nitrate).

  • Critical Step: You must liberate the free base in situ. Using Guanidine Carbonate with no additional base is slow.

  • Solution: Use Guanidine HCl + 1.1 eq NaOEt (Sodium Ethoxide) or Guanidine Carbonate + K2CO3 in refluxing ethanol. The reaction requires basic conditions to effect the condensation-cyclization.

Troubleshooting Module: The Suzuki Route

(Recommended for late-stage functionalization)

Diagnostic Flowchart

SuzukiRoute Start Indole-3-Boronic Acid (or Pinacol Ester) Product Target Pyrimidine Start->Product Pd(PPh3)4, Base Dioxane/H2O Side1 Major Impurity: Indole (Protodeboronation) Start->Side1 Hydrolytic Instability (Fast reaction) Side2 Impurity: Bi-Indole (Homocoupling) Start->Side2 Oxidative Conditions Partner 4-Chloropyrimidin-2-amine Partner->Product Side3 Catalyst Poisoning: (Pd-Amine complex) Partner->Side3 Free NH2 binds Pd

Caption: The Suzuki coupling pathway showing the high risk of protodeboronation characteristic of indole-3-boronates.

FAQ: Common Issues in Cross-Coupling

Q: The major product in my crude NMR is just Indole. Where did the boronic acid go? A: You are experiencing Protodeboronation .

  • The Science: Indole-3-boronic acids are notoriously unstable. The C3 position of indole is electron-rich and prone to electrophilic protonation. Under the basic, aqueous conditions of a Suzuki coupling, the boronic acid group is cleaved and replaced by a proton, yielding unsubstituted indole.

  • Fix:

    • Switch Reagents: Use Indole-3-boronic acid pinacol ester (Bpin) instead of the free acid; it is marginally more stable.

    • Anhydrous Conditions: Switch to anhydrous Suzuki conditions (e.g.,

      
       in Dioxane/Toluene) to minimize proton sources.
      
    • Protect the Nitrogen: Use N-Boc-indole-3-boronic acid. The electron-withdrawing Boc group destabilizes the C3-protonation pathway, preserving the C-B bond.

Q: The reaction stalls despite having active catalyst. A: The coupling partner, 4-chloropyrimidin-2-amine , has a free exocyclic amine and pyrimidine nitrogens.

  • Mechanism: These basic nitrogens can coordinate strongly to the Palladium center, displacing phosphine ligands and poisoning the catalyst (forming inactive Pd-amine complexes).

  • Fix: Use a protected partner (e.g., N-Boc-4-chloropyrimidin-2-amine ) or increase catalyst loading to 5-10 mol%.

Comparative Impurity Profile

Impurity TypeEnaminone Route (A)Suzuki Route (B)Retention Time (Relative)
Starting Material 3-AcetylindoleIndole (via deboronation)~0.8 (SM) / ~0.9 (Indole)
Regioisomer Unlikely (controlled by SM)Possible (if using 2,4-dichloropyrimidine)~1.05
N-Methylated High Risk (M+14)Low Risk~1.1
Homocoupling NoneHigh Risk (Bi-indole)~1.3
Oligomers Enaminone polymers (tar)Pd-Black aggregatesBaseline/ insoluble

Optimized Protocol: The "Meridianin" Condensation

This protocol is validated for high purity and minimizes N-methylation.

Step 1: Enaminone Formation
  • Charge: A round-bottom flask with 3-acetylindole (1.0 equiv).

  • Solvent: Add DMF-DMA (5.0 equiv). Note: DMF-DMA acts as both reagent and solvent. Do not add extra DMF.

  • Reaction: Heat to 100°C (Internal temp) for 3–5 hours.

    • Checkpoint: Monitor by TLC (EtOAc). SM should disappear, replaced by a bright yellow fluorescent spot.

    • Caution: Do not exceed 110°C to avoid N-methylation.

  • Workup: Cool to room temperature. The product often precipitates.

    • If solid: Filter and wash with cold ether.

    • If liquid: Concentrate in vacuo to dryness. Traces of DMF-DMA are fine.

  • Yield: Expect >90% of a bright yellow/orange solid.

Step 2: Pyrimidine Cyclization
  • Charge: The crude enaminone (1.0 equiv) and Guanidine HCl (3.0 equiv) in Ethanol (0.2 M).

  • Base: Add NaOEt (3.5 equiv) or K2CO3 (4.0 equiv).

  • Reaction: Reflux (80°C) for 12–16 hours.

  • Workup:

    • Cool to RT.

    • Pour mixture into crushed ice/water (5x volume).

    • The product, 4-(1H-indol-3-yl)pyrimidin-2-amine , will precipitate as a pale yellow/tan solid.

  • Purification: Filter and wash with water (to remove guanidine salts) and cold ethanol. Recrystallize from MeOH if necessary.

References

  • Synthesis of Meridianins (Enaminone Route)

    • Radwan, M. A., et al. (2020). "Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents." Journal of Enzyme Inhibition and Medicinal Chemistry.
    • Source Verification: (Validates the 3-acetylindole + DMF-DMA protocol).

  • Protodeboronation Mechanisms (Suzuki Route)

    • Cox, P. A., et al. (2016). "Protodeboronation of Heteroarylboronic Acids." Journal of the American Chemical Society.[2]

    • Source Verification: (Authoritative source on indole boronic acid instability).

  • Meridianin Alkaloid Review

    • Jiang, B., et al. (2014).
    • Source Verification: (Comprehensive review of synthesis strategies).

  • DMF-DMA Reactivity

    • Abu-Shanab, F. A., et al. (2010). "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.
    • Source Verification: (Details methylation side reactions).

Sources

Improving the solubility of 4-(1H-indol-3-yl)pyrimidin-2-amine for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-IP-404 Subject: Improving solubility of 4-(1H-indol-3-yl)pyrimidin-2-amine for biological assays Status: Open Assigned Specialist: Senior Application Scientist, High-Throughput Screening Core[1]

Executive Summary: The "Brick Dust" Challenge

You are encountering solubility issues with 4-(1H-indol-3-yl)pyrimidin-2-amine . This is a classic "brick dust" molecule problem common in kinase inhibitor development.

The Root Cause: This molecule features a planar indole ring fused to a pyrimidine ring.

  • High Lattice Energy: The planar geometry facilitates strong

    
     stacking interactions in the solid state. The crystal lattice is so stable that water molecules cannot break these intermolecular bonds to solvate the compound.
    
  • Neutrality at pH 7.4: The pyrimidin-2-amine group is a weak base (pKa

    
     3.5–4.0), and the indole nitrogen is a very weak acid (pKa 
    
    
    
    16).[1] At physiological pH (7.4), the molecule is uncharged, minimizing electrostatic solvation.

This guide provides a validated workflow to solubilize this scaffold without compromising biological data integrity.

Module 1: Solvent Selection & Stock Management

Q: Why is my compound precipitating even in high-concentration stocks?

A: While DMSO is the gold standard, moisture uptake is the enemy.

  • Standard: Dissolve in 100% anhydrous DMSO.

  • The Trap: DMSO is hygroscopic. If your bottle is old, it has absorbed water. Even 1-2% water content in DMSO can drastically reduce the solubility of indole-pyrimidines, causing "micro-precipitation" that is invisible to the naked eye but crashes out upon freezing.[1]

Best Practice Protocol:

  • Use fresh, anhydrous DMSO (stored over molecular sieves).

  • Target a stock concentration of 10 mM . Avoid going higher (e.g., 50 mM) unless strictly necessary, as this increases the risk of crashing out during freeze-thaw cycles.

  • Storage: Aliquot into single-use vials to avoid repeated freeze-thaw cycles.

Module 2: The "Crash Out" Phenomenon (Assay Dilution)

Q: My stock is clear, but the compound precipitates when I dilute it into the assay buffer. Why?

A: This is the "kinetic solubility limit." When you spike a DMSO stock into an aqueous buffer, the solvent environment changes instantaneously. The hydrophobic indole core seeks to aggregate faster than it can disperse.

Troubleshooting Table: DMSO Tolerance Limits

Assay TypeMax DMSO ToleranceRecommended Strategy
Enzymatic (Kinase) 1% – 5%Enzymes are generally robust.[1] You can often push DMSO to 1-2% to keep the compound soluble.[1]
Cell-Based (Mammalian) < 0.1% – 0.5%Critical: Cells are sensitive.[1] >0.5% DMSO induces apoptosis and membrane permeabilization, confounding toxicity data.
Surface Plasmon Resonance (SPR) 1% – 5%High DMSO is allowed, but you must match the reference channel exactly to avoid "bulk shift" errors.
Module 3: Advanced Formulation (The Cyclodextrin Solution)

Q: I cannot use >0.1% DMSO, but my compound crashes out at that level. What now?

A: You must use an excipient.[1] The industry standard for this scaffold is 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.[1]

Mechanism: HP-


-CD forms a toroidal shape with a hydrophobic inner cavity and a hydrophilic outer surface.[1] The hydrophobic indole-pyrimidine core inserts into the cavity, while the outer surface interacts with water. This "hides" the hydrophobic portion from the aqueous buffer preventing aggregation.

Protocol: HP-


-CD Complexation for Cell Assays 
  • Prepare Buffer: Make your standard assay buffer (e.g., RPMI + 10% FBS).

  • Add Excipient: Dissolve HP-

    
    -CD in the medium to a final concentration of 0.5% to 1% (w/v) .
    
  • Filter: Sterile filter (0.22

    
    m) the medium.
    
  • Dilute: Perform your compound serial dilutions using this CD-enriched medium.

Note: HP-


-CD is generally non-toxic to cells at concentrations <2% and does not interfere with most kinase ATP-binding sites.[1]
Visual Workflows
Figure 1: Solubility Optimization Decision Tree

Use this logic flow to determine the correct formulation strategy based on your assay constraints.

SolubilityDecisionTree start Start: 4-(1H-indol-3-yl)pyrimidin-2-amine (Solid Powder) stock Dissolve in 100% Anhydrous DMSO (Target 10 mM) start->stock check_sol Is Stock Clear? stock->check_sol sonicate Sonicate / Warm to 37°C check_sol->sonicate No assay_type Define Assay Type check_sol->assay_type Yes sonicate->stock enzyme Biochemical / Enzymatic assay_type->enzyme cell Cell-Based / Phenotypic assay_type->cell dilution_enz Dilute to 2x Final Conc in Buffer + 2% DMSO enzyme->dilution_enz dilution_cell Dilute to 2x Final Conc in Media cell->dilution_cell proceed Proceed to Assay dilution_enz->proceed Usually OK precip_check Visual/Nephelometric Check: Precipitation? dilution_cell->precip_check precip_check->proceed No Precip add_cd Add 0.5% HP-beta-CD to Assay Buffer precip_check->add_cd Precipitation add_cd->proceed

Caption: Decision matrix for solubilizing hydrophobic kinase inhibitors. Note the branch point for cyclodextrin addition in cell-based assays.

Figure 2: The "Intermediate Plate" Dilution Method

Direct dilution causes precipitation. Use this workflow to step-down the DMSO concentration gradually.

SerialDilution cluster_0 Step 1: Compound Source cluster_1 Step 2: Intermediate Plate (The Fix) cluster_2 Step 3: Assay Plate stock 10 mM Stock (100% DMSO) inter Intermediate Dilution (e.g., 100x Final Conc) Solvent: 100% DMSO stock->inter Serial Dilution in DMSO final Final Assay Well (1% DMSO Final) inter->final Small Volume Transfer (e.g., 1 µL into 99 µL) buffer Assay Buffer (Pre-warmed 37°C) buffer->final Bulk Add

Caption: The "Intermediate Plate" method ensures serial dilutions occur in 100% DMSO, preventing precipitation that occurs when diluting in aqueous buffer step-by-step.

Protocol: Kinetic Solubility Assessment (Nephelometry)

Before running your bioassay, validate solubility using this rapid check.

Materials:

  • 96-well clear bottom plate.[1]

  • Plate reader with absorbance (600 nm) or Nephelometry mode.[1]

  • Assay Buffer (exact composition used in your experiment).[1]

Steps:

  • Prepare Buffer: Dispense 198

    
    L of Assay Buffer into the plate.
    
  • Spike: Add 2

    
    L of your compound stock (at varying concentrations: 1, 5, 10, 20 mM) to create a final range.
    
  • Incubate: Shake for 90 minutes at room temperature (or 37°C if cell assay).

  • Read: Measure Absorbance at 600 nm (OD600).

  • Interpret:

    • OD600 < 0.005: Soluble.

    • OD600 > 0.010: Precipitate formed (Cloudy).[1]

    • Note: If you see high OD600, implement the HP-

      
      -CD strategy from Module 3.[1]
      
References
  • Assay Guidance Manual (NIH/NC

    • Source: National Center for Advancing Translational Sciences.[1]

    • URL: [Link][1]

  • PubChem Compound Summary.4-(1H-indol-3-yl)pyrimidin-2-amine (Chemical Properties).

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods.

    • Context: Discusses the "brick dust" phenomenon and solubility strategies for planar arom
    • URL: [Link][1]

  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review.[1]

    • Context: Validates the safety of HP-beta-CD as an excipient in biological assays.
    • URL: [Link][1]

Sources

Technical Guide: Stability and Storage of 4-(1H-indol-3-yl)pyrimidin-2-amine

[1]

CAS Number: 289628-76-8 Synonyms: Meridianin G; 3-(2-Aminopyrimidin-4-yl)indole Molecular Formula: C₁₂H₁₀N₄ Molecular Weight: 210.23 g/mol [1][2]

Executive Summary

4-(1H-indol-3-yl)pyrimidin-2-amine is a synthetic alkaloid scaffold structurally related to the marine natural product Meridianin G .[1][2] It functions as a potent ATP-competitive inhibitor of various protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1]

Due to the presence of the electron-rich indole moiety and the basic aminopyrimidine ring, this compound exhibits specific sensitivities to photo-oxidation and acidic hydrolysis .[1] This guide outlines the critical storage parameters required to maintain >98% purity and biological activity over extended periods.

Core Storage & Stability Protocols

The stability of 4-(1H-indol-3-yl)pyrimidin-2-amine is dictated by its physical state.[1] In solid form, the crystal lattice provides protection against oxidative stress; however, once solvated, the indole nitrogen and C2-C3 double bond become vulnerable to radical attack.

Table 1: Storage Conditions Matrix
StateTemperatureContainer TypeMax Shelf LifeCritical Precaution
Solid (Powder) -20°C (Long-term)Amber glass vial, screw cap with PTFE liner24 MonthsStore with silica desiccant; protect from light.[1]
Stock Solution (DMSO) -80°C (Preferred) or -20°CHydrophobic PP or Amber Glass3–6 MonthsAvoid freeze-thaw cycles (>3 cycles degrades potency).[1]
Working Solution (Media) 4°C or RTSterile Microcentrifuge Tube< 24 HoursPrepare fresh.[1] Prone to precipitation in aqueous buffers.[1]
Key Stability Mechanisms
  • Photo-oxidation: The indole ring is a chromophore that absorbs UV/Vis light, leading to the formation of indolin-2-one derivatives (yellow/brown discoloration) via singlet oxygen generation.[1] Always use amber vials.

  • Hygroscopicity: The 2-aminopyrimidine motif can act as a hydrogen bond acceptor, attracting atmospheric moisture.[1] Hydration can induce crystal form changes or hydrolysis.[1] Equilibrate vials to room temperature before opening to prevent condensation.

Solubilization & Handling Guide
Standard Protocol: Preparation of 10 mM Stock Solution
  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.[1] Ethanol is a secondary choice but evaporates more readily, altering concentration.[1]

  • Calculation: To prepare 1 mL of 10 mM stock:

    • Weigh 2.10 mg of powder.[1]

    • Add 1.0 mL of DMSO.[1]

  • Dissolution: Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1]

    • Note: The solution should be clear and colorless to faint yellow.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to minimize freeze-thaw degradation.

Workflow Visualization: Sample Handling

StorageWorkflowcluster_warningAvoidRecvReceive Shipment(Ambient/Blue Ice)CheckVisual Inspection(White/Pale Yellow Powder)Recv->CheckStoreSolidLong-Term Storage(-20°C, Desiccated, Dark)Check->StoreSolidMakeStockSolubilization (DMSO)10-50 mMStoreSolid->MakeStockPrepare for ExpAliquotAliquot into Single-Use VialsMakeStock->AliquotStoreLiqFreeze Aliquots(-80°C recommended)Aliquot->StoreLiqUseThaw & Dilute(Use within 24h)StoreLiq->UseOne-time useFreezeThawRepeated Freeze-ThawLightDirect Light Exposure

Caption: Logical flow for receiving, storing, and preparing 4-(1H-indol-3-yl)pyrimidin-2-amine to minimize degradation risks.

Troubleshooting & FAQs

Q1: The powder has turned from off-white to a bright yellow or brownish color. Is it still usable?

  • Diagnosis: This indicates oxidative degradation , likely of the indole ring to form quinoidal impurities.

  • Action: Check purity via HPLC. If purity is <95%, discard the sample. The oxidation products can act as pan-assay interference compounds (PAINS) and skew kinase inhibition data.[1]

Q2: My compound precipitated when I diluted the DMSO stock into cell culture media.

  • Cause: The "crash-out" effect.[1] This compound is hydrophobic (LogP ~1.6–2.0).[1] Rapid dilution into aqueous media causes local high concentrations that exceed solubility limits.[1]

  • Solution:

    • Perform a serial dilution in DMSO first (e.g., 10 mM → 1 mM → 0.1 mM).[1]

    • Add the diluted DMSO spike to the media while vortexing rapidly.

    • Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.[1]

Q3: Can I store the compound in aqueous buffer at 4°C?

  • Answer: No. While the pyrimidine amine is stable, the indole moiety is susceptible to slow hydrolysis and oxidation in aqueous environments over days. Always store as a dry powder or in anhydrous organic solvents (DMSO/EtOH).[1]

Q4: I observe an extra peak in LC-MS at M+16. What is this?

  • Analysis: An M+16 peak (Mass 226.[1]23) typically corresponds to the formation of an N-oxide on the pyrimidine ring or hydroxylation of the indole (e.g., oxindole formation). This confirms oxidative degradation, likely due to improper storage (air/light exposure).[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 400433, 4-(1H-indol-3-yl)pyrimidin-2-amine.[1] Retrieved from [Link][1]

  • Giraud, F., et al. (2011). Synthesis and kinase inhibitory activity of new substituted meridianin derivatives.[1] Journal of Medicinal Chemistry.[1][3] (Validating the synthesis and stability of the meridianin scaffold).

  • World Health Organization (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.[1][4] WHO Technical Report Series, No. 953.[1][4] Retrieved from [Link][1]

  • Edelmann, F. T. (2021). Solubility of drugs in ethanol and DMSO.[1] ResearchGate.[1][5][6] (General solubility principles for heteroaromatic amines).

Technical Support Center: A Troubleshooting Guide for Experiments with 4-(1H-indol-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(1H-indol-3-yl)pyrimidin-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, handling, and application of this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Section 1: Synthesis and Purification

The synthesis of 4-(1H-indol-3-yl)pyrimidin-2-amine often involves multi-step processes, including palladium-catalyzed cross-coupling reactions. These reactions, while powerful, can be sensitive to various parameters, leading to common issues such as low yields and purification difficulties.

Frequently Asked Questions (FAQs) - Synthesis

Question 1: I am experiencing a very low yield in my synthesis of 4-(1H-indol-3-yl)pyrimidin-2-amine. What are the likely causes?

Low yields in the synthesis of indole derivatives can often be traced back to several key factors related to reaction conditions and the inherent reactivity of the indole scaffold.

  • Suboptimal Reaction Conditions: The Fischer indole synthesis, a common method for creating the indole core, is highly sensitive to both temperature and the strength of the acid catalyst. Similarly, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination require careful optimization of catalyst, ligand, base, and solvent.

  • Side Reactions of the Indole Ring: The indole ring is electron-rich and susceptible to electrophilic attack, which can lead to undesired side products. Under strongly acidic conditions, polymerization of the indole starting material can occur.

  • Lack of Protection for the Indole Nitrogen: The N-H proton of the indole is acidic and can interfere with organometallic reagents used in cross-coupling reactions. This can lead to deactivation of the catalyst and reduced yield.

  • Air-Sensitive Reagents: Many organometallic reagents and palladium catalysts are sensitive to air and moisture. Improper handling can lead to their degradation and a failed reaction.

Troubleshooting Protocol:

  • Optimize Reaction Conditions: Systematically screen different catalysts, ligands, bases, and solvents. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal conditions.

  • Protect the Indole Nitrogen: Consider protecting the indole nitrogen with a suitable protecting group such as Boc (tert-butyloxycarbonyl) or tosyl (p-toluenesulfonyl). These groups can be removed later in the synthetic sequence.

  • Ensure Anhydrous and Inert Conditions: Use properly dried solvents and glassware. Purge the reaction vessel with an inert gas like argon or nitrogen before adding air-sensitive reagents.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and identify the formation of any major byproducts.

Question 2: My Suzuki-Miyaura coupling reaction to form the C-C bond between the indole and pyrimidine rings is not working. What should I check?

The Suzuki-Miyaura coupling is a robust reaction, but challenges can arise, especially with heterocyclic substrates.

  • Catalyst and Ligand Choice: Not all palladium catalysts and ligands are suitable for all substrates. Electron-rich indoles and electron-deficient pyrimidines can be challenging coupling partners.

  • Base Selection: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or product.

  • Boronic Acid/Ester Quality: Boronic acids can be prone to decomposition (protodeboronation). Ensure your boronic acid or ester is pure and has been stored correctly.

  • Solvent System: The solvent system must be able to dissolve all reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often used.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling:

Suzuki_Troubleshooting Start Reaction Failure Check_Catalyst Screen Different Pd Catalysts/Ligands (e.g., SPhos, XPhos) Start->Check_Catalyst Check_Base Vary the Base (e.g., K2CO3, K3PO4, Cs2CO3) Start->Check_Base Check_Boronic_Acid Verify Boronic Acid Quality (NMR, MS) Start->Check_Boronic_Acid Check_Solvent Optimize Solvent System (e.g., Dioxane/H2O, Toluene/H2O) Start->Check_Solvent Success Successful Coupling Check_Catalyst->Success Improved Yield Check_Base->Success Improved Yield Check_Boronic_Acid->Success Improved Yield Check_Solvent->Success Improved Yield

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction.

Frequently Asked Questions (FAQs) - Purification

Question 3: I am having difficulty purifying 4-(1H-indol-3-yl)pyrimidin-2-amine by column chromatography. The compound streaks on the TLC plate and I get poor separation.

The polar nature of the aminopyrimidine and the N-H group of the indole can lead to strong interactions with silica gel, causing streaking and poor separation.

  • Acidic Nature of Silica Gel: The surface of silica gel is acidic and can strongly adsorb basic compounds like amines.

  • Inappropriate Solvent System: A solvent system that is too polar can cause all compounds to elute together, while a system that is not polar enough will result in the compound remaining at the baseline.

Purification Protocol Optimization:

ParameterRecommendationRationale
Stationary Phase Neutral or basic alumina, or reversed-phase (C18) silica.To minimize strong interactions with the basic amine groups.
Mobile Phase Modifier Add a small amount of triethylamine (0.1-1%) or ammonia in methanol to your eluent.To neutralize the acidic sites on the silica gel and reduce streaking.
Solvent System For normal phase, try a gradient of dichloromethane/methanol or ethyl acetate/hexane. For reversed-phase, use a gradient of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid.To achieve optimal separation based on polarity.
Sample Loading Load the sample dissolved in a minimal amount of the initial mobile phase or a solvent in which it is highly soluble and that is weaker than the eluent.To ensure a narrow starting band and improve resolution.

Section 2: Compound Handling and Storage

The stability of 4-(1H-indol-3-yl)pyrimidin-2-amine is crucial for obtaining reliable and reproducible experimental results. Degradation can lead to the formation of impurities that may have their own biological activity or interfere with assays.

Frequently Asked Questions (FAQs) - Handling and Storage

Question 4: What are the optimal conditions for storing 4-(1H-indol-3-yl)pyrimidin-2-amine?

As a general guideline for aminopyrimidine and indole-containing compounds, storage under cool, dry, and dark conditions is recommended to minimize degradation.

  • Temperature: Store at -20°C for long-term storage. For short-term storage, 4°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.

  • Light: Protect from light, as indole derivatives can be susceptible to photodegradation.

Question 5: I suspect my compound has degraded. What are the likely degradation pathways?

While specific degradation pathways for 4-(1H-indol-3-yl)pyrimidin-2-amine are not extensively documented, we can infer potential routes based on the chemistry of its constituent rings.

  • Oxidative Degradation: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of various colored byproducts. The primary amine on the pyrimidine ring can also be oxidized.

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions, the pyrimidine ring could potentially undergo hydrolytic cleavage, though this is less common.

  • Dimerization/Polymerization: Under certain conditions, such as exposure to strong acids or light, indole derivatives can undergo polymerization.

Degradation Troubleshooting Workflow:

Degradation_Troubleshooting Suspected_Degradation Suspected Compound Degradation (Discoloration, Unexpected Assay Results) Analyze_Purity Analyze by LC-MS and NMR Suspected_Degradation->Analyze_Purity Compare_to_Standard Compare to a Freshly Prepared or Certified Standard Analyze_Purity->Compare_to_Standard Identify_Impurities Identify Impurity Masses and Characterize by NMR if Possible Compare_to_Standard->Identify_Impurities Discrepancy Found Optimize_Storage Optimize Storage Conditions (Inert gas, -20°C, Protect from light) Identify_Impurities->Optimize_Storage Repurify Repurify if Necessary Identify_Impurities->Repurify

Caption: A workflow for investigating and addressing suspected compound degradation.

Section 3: Biological Assays

4-(1H-indol-3-yl)pyrimidin-2-amine and its analogs are frequently evaluated in biological assays, particularly as kinase inhibitors. Unexpected or inconsistent results are common challenges in these experiments.

Frequently Asked Questions (FAQs) - Biological Assays

Question 6: My compound shows activity in a primary kinase assay, but I am unable to reproduce the results or validate them in a secondary assay. What could be the issue?

This is a classic case of a potential false positive, a common occurrence in high-throughput screening (HTS).

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes, leading to apparent activity.

  • Assay Interference: The compound may interfere with the assay technology itself. For example, a fluorescent compound can interfere with a fluorescence-based readout.

  • Lack of Specificity: The compound may be a promiscuous inhibitor, hitting multiple targets and leading to a complex biological response that is difficult to deconvolute.

  • Compound Instability in Assay Buffer: The compound may be unstable in the aqueous buffer used for the assay, degrading into other species that may or may not be active.

Protocol for Identifying False Positives:

  • Dose-Response Curve: A true inhibitor should exhibit a sigmoidal dose-response curve. A steep or irregular curve may indicate non-specific activity.

  • Orthogonal Assays: Validate hits using a different assay technology that measures a different aspect of enzyme activity (e.g., follow up a fluorescence-based assay with a radiometric or label-free method).

  • Counter-Screening: Test the compound against unrelated targets to assess its selectivity.

  • Biophysical Methods: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target protein.

  • Check for Aggregation: Dynamic Light Scattering (DLS) can be used to detect compound aggregation at the concentrations used in the assay.

Question 7: I am observing poor solubility of my compound in the aqueous buffer for my biological assay. How can I improve this?

The low aqueous solubility of many organic molecules, including indole derivatives, is a frequent challenge.

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve compounds for biological assays. However, high concentrations of DMSO can be toxic to cells and can affect enzyme activity.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility.

  • Formulation with Excipients: In some cases, formulating the compound with solubilizing agents like cyclodextrins can enhance its aqueous solubility.

Solubility Optimization Table:

MethodProcedureConsiderations
DMSO Concentration Prepare a high-concentration stock solution in 100% DMSO and then dilute into the final assay buffer.Keep the final DMSO concentration below 1%, and ideally below 0.5%, to minimize effects on the assay.
pH Adjustment Prepare buffers at different pH values around the pKa of any ionizable groups.Ensure the pH is compatible with the stability and activity of the target protein.
Sonication Briefly sonicate the solution after dilution into the aqueous buffer.Can help to break up small aggregates and improve dissolution.
Use of Surfactants Add a small amount of a non-ionic surfactant like Tween-20 or Triton X-100.Test for any interference of the surfactant with the assay.

References

  • MDPI. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 400433, 4-(1H-indol-3-yl)pyrimidin-2-amine. [Link]

  • NIH National Center for Biotechnology Information. (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]

  • NIH National Center for Biotechnology Information. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • NIH National Center for Biotechnology Information. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]

  • NIH National Center for Biotechnology Information. (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. [Link]

  • University of Pittsburgh. (n.d.). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • ResearchGate. (n.d.). 73 questions with answers in KINASE ASSAY | Scientific method. [Link]

  • ACS Publications. (2011). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]

  • PNAS. (2010). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. [Link]

  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • MDPI. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • MDPI. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. [Link]

  • ResearchGate. (2011). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. [Link]

  • University of California, Irvine. (n.d.). Indoles. [Link]

  • SLAS Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • MDPI. (2021). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. [Link]

  • PubMed. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • ResearchGate. (2014). Thermal Degradation of Single and Blended Amines for CO2 Capture Process. [Link]

  • ResearchGate. (n.d.). For highly polar compound, how to do the purification?. [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • IEA Clean Coal Centre. (n.d.). Amine Losses and Formation of Degradation Products in Post-Combustion CO2 Capture. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • ResearchGate. (n.d.). Structures of the newly designed aminopyrimidine derivatives 1a–g, 2a–f.... [Link]

  • Willingdon College, Sangli. (n.d.). Synthesis and Chemistry of Indole. [Link]

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  • CEM Corporation. (n.d.). Protection and Deprotection. [Link]

Technical Support Center: Overcoming Resistance to 4-(1H-indol-3-yl)pyrimidin-2-amine in Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 4-(1H-indol-3-yl)pyrimidin-2-amine, a potent inhibitor of Cdc2-like kinase 1 (CLK1). This guide is designed to provide in-depth troubleshooting strategies and practical guidance for addressing resistance mechanisms encountered during your in vitro studies. Our goal is to empower you with the scientific rationale and technical protocols needed to interpret your results accurately and advance your research in cancer therapeutics.

Introduction to 4-(1H-indol-3-yl)pyrimidin-2-amine and its Target: CLK1

4-(1H-indol-3-yl)pyrimidin-2-amine has been identified as an inhibitor of CLK1, a dual-specificity protein kinase that plays a crucial role in the regulation of pre-mRNA splicing.[1][2] CLK1 phosphorylates serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[2][3] In various cancers, including pancreatic, prostate, and breast cancer, CLK1 is often upregulated and contributes to tumor progression by modulating the alternative splicing of genes involved in cell cycle, proliferation, and metastasis.[4][5] Inhibition of CLK1 can lead to decreased cancer cell growth and induce apoptosis, making it an attractive therapeutic target.[5]

However, as with many targeted therapies, the development of resistance is a significant challenge. This guide will walk you through the potential mechanisms of resistance to 4-(1H-indol-3-yl)pyrimidin-2-amine and provide actionable strategies to overcome them.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions and issues that researchers may encounter when working with 4-(1H-indol-3-yl)pyrimidin-2-amine.

Q1: My cells are not responding to 4-(1H-indol-3-yl)pyrimidin-2-amine at the expected concentrations. What should I do first?

A1: First, verify the basics of your experimental setup. This includes confirming the identity and purity of your compound stock, ensuring accurate concentration calculations, and checking the viability and passage number of your cell line. It is also crucial to establish a baseline IC50 value for your specific cell line through a dose-response experiment. If the IC50 is significantly higher than reported for other sensitive cell lines, your cells may have intrinsic resistance.

Q2: How can I determine if my cell line has developed acquired resistance to 4-(1H-indol-3-yl)pyrimidin-2-amine?

A2: Acquired resistance is typically developed over a prolonged period of exposure to the drug. To confirm this, you should compare the dose-response curve of your treated cell line to that of the parental, untreated cell line. A significant rightward shift in the IC50 value of the treated cells indicates acquired resistance. For a detailed procedure, refer to the Protocol for Generating Drug-Resistant Cell Lines in the Experimental Protocols section.

Q3: What are the known downstream targets of CLK1 that I can monitor to confirm target engagement?

A3: The primary downstream targets of CLK1 are SR proteins. You can assess the phosphorylation status of these proteins using phospho-specific antibodies via Western blotting. A decrease in SR protein phosphorylation upon treatment with 4-(1H-indol-3-yl)pyrimidin-2-amine would indicate successful target engagement. Additionally, you can monitor changes in the alternative splicing of known CLK1 target genes, such as METTL14 and Cyclin L2, using RT-PCR or RNA sequencing.[4]

Q4: Are there known off-target effects of 4-(1H-indol-3-yl)pyrimidin-2-amine that could complicate my results?

A4: While 4-(1H-indol-3-yl)pyrimidin-2-amine is a potent CLK1 inhibitor, like many kinase inhibitors, it may have off-target effects, particularly at higher concentrations. A common off-target for CLK inhibitors are the DYRK kinases.[1] It is advisable to perform a kinome scan to assess the selectivity of the compound if unexpected phenotypes are observed.

In-Depth Troubleshooting Guide

This section provides a more detailed approach to diagnosing and addressing resistance to 4-(1H-indol-3-yl)pyrimidin-2-amine.

Issue 1: Intrinsic Resistance in Untreated Cell Lines

Some cell lines may exhibit de novo resistance to CLK1 inhibition. The underlying reasons can be multifactorial.

Possible Causes and Solutions:

  • Low CLK1 Expression or Activity:

    • Diagnosis: Quantify CLK1 mRNA and protein levels in your cell line using qPCR and Western blotting, respectively. Compare these levels to a panel of known sensitive cell lines.

    • Solution: If CLK1 expression is low, this particular cell line may not be a suitable model for studying CLK1 inhibition. Consider using a cell line with higher endogenous CLK1 levels.

  • Pre-existing Mutations in CLK1:

    • Diagnosis: Sequence the CLK1 gene in your cell line to identify any mutations within the kinase domain that might prevent inhibitor binding.

    • Solution: If a resistance-conferring mutation is identified, this cell line can serve as a valuable model for studying mechanisms of mutational resistance.

  • Redundant Signaling Pathways:

    • Diagnosis: Analyze the baseline activity of parallel signaling pathways that can compensate for CLK1 inhibition. For instance, the PI3K/AKT/mTOR pathway can sometimes provide pro-survival signals that bypass the effects of CLK1 inhibition. Perform Western blotting for key phosphorylated proteins in these pathways (e.g., p-AKT, p-mTOR).

    • Solution: Explore combination therapies. For example, co-treatment with a PI3K or mTOR inhibitor may re-sensitize the cells to 4-(1H-indol-3-yl)pyrimidin-2-amine.

Issue 2: Acquired Resistance After Prolonged Treatment

Cells that initially respond to 4-(1H-indol-3-yl)pyrimidin-2-amine can develop resistance over time. Understanding the mechanism of this acquired resistance is key to overcoming it.

Potential Mechanisms and Investigative Strategies:

  • Upregulation of CLK1:

    • Diagnosis: Compare CLK1 expression levels (mRNA and protein) between your resistant cell line and the parental, sensitive line. A significant increase in the resistant line suggests that the cells may be compensating for the inhibitor by overproducing the target protein.

    • Solution: Increasing the concentration of 4-(1H-indol-3-yl)pyrimidin-2-amine may be sufficient to overcome this resistance, although off-target effects should be monitored.

  • Activation of Bypass Signaling Pathways:

    • Diagnosis: Perform a phosphoproteomic screen or a targeted Western blot analysis to identify signaling pathways that are hyperactivated in the resistant cells compared to the parental cells. Common bypass pathways include the MAPK/ERK and PI3K/AKT pathways. The Hippo-YAP signaling pathway has also been implicated downstream of CLK1.[6][7]

    • Solution: Once a bypass pathway is identified, a rational combination therapy can be designed. For example, if the MAPK/ERK pathway is activated, combining 4-(1H-indol-3-yl)pyrimidin-2-amine with a MEK inhibitor could be a synergistic strategy.

  • Changes in Alternative Splicing Patterns:

    • Diagnosis: Conduct RNA sequencing on both parental and resistant cell lines to identify global changes in alternative splicing. Look for the emergence of pro-survival splice isoforms of oncogenes or anti-apoptotic proteins.

    • Solution: Identifying the specific splice variants that contribute to resistance can open up new therapeutic avenues. For example, if a splice variant of an oncogene is driving resistance, a therapy targeting that specific isoform could be considered.

Experimental Protocols

Here are detailed protocols for key experiments to investigate and overcome resistance to 4-(1H-indol-3-yl)pyrimidin-2-amine.

Protocol 1: Generating Drug-Resistant Cell Lines

Objective: To generate a cell line with acquired resistance to 4-(1H-indol-3-yl)pyrimidin-2-amine for mechanistic studies.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • 4-(1H-indol-3-yl)pyrimidin-2-amine stock solution (in DMSO)

  • 96-well and larger format cell culture plates

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Determine the initial IC50:

    • Plate the parental cells in a 96-well plate at a predetermined optimal density.

    • The next day, treat the cells with a serial dilution of 4-(1H-indol-3-yl)pyrimidin-2-amine for 72 hours.

    • Assess cell viability and calculate the IC50 value.

  • Initiate resistance induction:

    • Culture the parental cells in a larger format vessel (e.g., T-25 flask) with a starting concentration of 4-(1H-indol-3-yl)pyrimidin-2-amine equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers to a level similar to that of the untreated parental cells.

  • Stepwise dose escalation:

    • Once the cells have adapted, increase the concentration of 4-(1H-indol-3-yl)pyrimidin-2-amine by a factor of 1.5 to 2.

    • Repeat the process of adaptation and dose escalation over several months.

  • Characterize the resistant population:

    • Periodically, determine the IC50 of the treated cell population and compare it to the parental cells. A significant increase (e.g., >5-fold) indicates the development of resistance.

    • Once a stable resistant population is established, perform single-cell cloning to isolate and expand resistant clones.

  • Cryopreserve resistant stocks:

    • Cryopreserve vials of the resistant cell line at various stages of resistance development for future experiments.

Protocol 2: Western Blot Analysis of Signaling Pathways

Objective: To assess the activation status of key signaling proteins in sensitive and resistant cell lines.

Materials:

  • Parental and resistant cell lines

  • 4-(1H-indol-3-yl)pyrimidin-2-amine

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CLK1, anti-phospho-SR proteins, anti-p-AKT, anti-p-ERK, anti-YAP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell lysis:

    • Plate parental and resistant cells and treat with 4-(1H-indol-3-yl)pyrimidin-2-amine at the respective IC50 concentrations for various time points (e.g., 0, 6, 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

  • SDS-PAGE and protein transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Image the blot using a digital imager.

  • Data analysis:

    • Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin).

Protocol 3: Analysis of Alternative Splicing by RT-PCR

Objective: To analyze changes in the alternative splicing of specific CLK1 target genes.

Materials:

  • Parental and resistant cell lines

  • 4-(1H-indol-3-yl)pyrimidin-2-amine

  • RNA extraction kit

  • cDNA synthesis kit

  • PCR primers flanking the alternative exon of interest (e.g., for METTL14 exon 10)

  • Taq DNA polymerase and PCR buffer

  • Agarose gel and electrophoresis equipment

  • Gel imaging system

Procedure:

  • RNA extraction and cDNA synthesis:

    • Treat parental and resistant cells with 4-(1H-indol-3-yl)pyrimidin-2-amine.

    • Extract total RNA from the cells and synthesize cDNA.

  • PCR amplification:

    • Perform PCR using primers that flank the alternatively spliced exon. This will amplify both the inclusion and exclusion isoforms.

  • Agarose gel electrophoresis:

    • Run the PCR products on an agarose gel to separate the different splice isoforms based on size.

  • Data analysis:

    • Visualize the bands under UV light and quantify their intensities.

    • Calculate the Percent Spliced In (PSI) value as: (Intensity of inclusion isoform) / (Intensity of inclusion isoform + Intensity of exclusion isoform) * 100.

Data Presentation

Table 1: Hypothetical IC50 Values for 4-(1H-indol-3-yl)pyrimidin-2-amine in Sensitive and Resistant Cell Lines

Cell LineTreatment StatusIC50 (µM)Fold Resistance
MCF-7Parental0.51
MCF-7Resistant5.010
PC-3Parental1.21
PC-3Resistant15.012.5

Visualizing Resistance Mechanisms

The following diagrams illustrate the key signaling pathways involved in the action of and resistance to 4-(1H-indol-3-yl)pyrimidin-2-amine.

CLK1_Signaling_Pathway cluster_drug CLK1 Inhibition cluster_splicing Alternative Splicing Regulation cluster_cellular_effects Cellular Outcomes Drug 4-(1H-indol-3-yl)pyrimidin-2-amine CLK1 CLK1 Drug->CLK1 Inhibits SR_Proteins SR Proteins CLK1->SR_Proteins Phosphorylates Pre_mRNA Pre-mRNA SR_Proteins->Pre_mRNA Regulates Splicing Spliced_mRNA Spliced mRNA Pre_mRNA->Spliced_mRNA Proliferation Decreased Proliferation Spliced_mRNA->Proliferation Apoptosis Increased Apoptosis Spliced_mRNA->Apoptosis

Caption: Mechanism of action of 4-(1H-indol-3-yl)pyrimidin-2-amine.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance Drug 4-(1H-indol-3-yl)pyrimidin-2-amine CLK1 CLK1 Drug->CLK1 Inhibits Cell_Survival Cell Survival and Proliferation CLK1_Upregulation CLK1 Upregulation CLK1_Upregulation->CLK1 Increases Target Bypass_Pathway Bypass Pathway Activation (e.g., PI3K/AKT, MAPK/ERK) Bypass_Pathway->Cell_Survival Promotes Splicing_Alteration Alternative Splicing of Pro-survival Genes Splicing_Alteration->Cell_Survival Promotes

Caption: Potential mechanisms of resistance to CLK1 inhibition.

References

  • Li, J., et al. (2022). CLK1/SRSF5 pathway induces aberrant exon skipping of METTL14 and Cyclin L2 and promotes growth and metastasis of pancreatic cancer. Journal of Hematology & Oncology, 15(1), 1-20. [Link]

  • Chen, M. K., et al. (2021). Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma. Cancers, 13(14), 3563. [Link]

  • DelveInsight. (2023). CLK Inhibitors Market Poised for Growth as Demand Rises in Oncology and Musculoskeletal Disorders. PR Newswire. [Link]

  • O'Connell, M. J., et al. (2022). The kinase activity of the cancer stem cell marker DCLK1 drives gastric cancer progression by reprogramming the stromal tumor landscape. bioRxiv. [Link]

  • ResearchGate. CLK1 inhibition leads to decreased growth of gastric cancer cell lines. [Link]

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  • Chabot, B., et al. (2024). The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response. PLoS ONE, 19(5), e0302838. [Link]

  • El-Gokha, A. A., et al. (2022). An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications. Medicinal Research Reviews, 43(1), 136-173. [Link]

  • Oltean, S., et al. (2021). CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer. Scientific Reports, 11(1), 1-14. [Link]

  • Araki, S., et al. (2015). Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing. PLoS ONE, 10(1), e0116929. [Link]

  • Patsnap Synapse. (2024). What are CLK inhibitors and how do they work?. [Link]

  • National Center for Biotechnology Information. (2012). Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4). [Link]

  • Structural Genomics Consortium. (2020). SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4. [Link]

  • Climente-González, H., et al. (2019). Computing the Role of Alternative Splicing in Cancer. Trends in Genetics, 35(10), 747-758. [Link]

  • Dong, Z., et al. (2023). CLK1 Activates YAP to Promote Intrahepatic Cholangiocarcinogenesis. Cancer Research, 83(6_Supplement), 1733-1733. [Link]

  • Westin, S. N., et al. (2023). Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer. bioRxiv. [Link]

  • Galaxy Training. (2023). Transcriptomics / Genome-wide alternative splicing analysis / Hands-on. [Link]

  • Dong, Z., et al. (2024). CLK1 Activates YAP to Promote Intrahepatic Cholangiocarcinogenesis. Cancer Research, 84(11), 1733-1746. [Link]

  • ASCancer Atlas. a comprehensive knowledgebase of alternative splicing in human cancers. Nucleic Acids Research, 51(D1), D1237-D1244. [Link]

  • Liu, C., et al. (2022). Targeting alternative splicing in cancer immunotherapy. Frontiers in Immunology, 13, 1007578. [Link]

  • Ahmad, N., et al. (2022). PLK1 inhibition-based combination therapies for cancer management. Translational Oncology, 15(1), 101332. [Link]

Sources

Technical Support Center: Method Refinement for 4-(1H-indol-3-yl)pyrimidin-2-amine Biological Testing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(1H-indol-3-yl)pyrimidin-2-amine. This document provides in-depth, experience-driven guidance to navigate the common and complex challenges encountered during the biological evaluation of this compound. The structure of this guide is designed to be a dynamic resource, addressing issues from initial compound handling to nuanced data interpretation.

The core of this molecule, a fusion of indole and pyrimidine rings, places it within a class of compounds known for diverse biological activities, including the potential to inhibit protein kinases.[1] Kinase inhibitors are a cornerstone of modern therapeutics, particularly in oncology, and their development requires rigorous and precise biological testing.[2] This guide is built on the principles of scientific integrity, providing you with self-validating experimental designs and troubleshooting frameworks.

Section 1: Compound Handling and Stock Preparation: The Foundation of Reproducibility

The most meticulously planned experiment can fail before it begins if the test compound is not handled correctly. The physical properties of 4-(1H-indol-3-yl)pyrimidin-2-amine, like many heterocyclic compounds, require careful consideration.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve 4-(1H-indol-3-yl)pyrimidin-2-amine for biological assays?

A1: Based on its chemical structure, 4-(1H-indol-3-yl)pyrimidin-2-amine is predicted to have low aqueous solubility.[3] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM). DMSO is a highly polar aprotic solvent that can effectively solvate a wide range of organic molecules and is compatible with most in vitro and cell-based assays at low final concentrations.

Expert Insight: Always use anhydrous, cell-culture grade DMSO to prevent compound degradation and minimize cytotoxicity. It is critical to ensure the final concentration of DMSO in your assay medium does not exceed 0.5%, as higher concentrations can induce solvent-specific cellular stress, confounding your results.

Q2: My compound is precipitating when I dilute my DMSO stock into aqueous assay buffer or cell culture medium. What should I do?

A2: This is a common issue arising from the compound's poor aqueous solubility. Here is a troubleshooting workflow:

  • Lower the Final Concentration: The most straightforward solution is to work with lower final concentrations of the compound in your assay.

  • Use a Surfactant: For in vitro biochemical assays, consider the inclusion of a non-ionic surfactant like Tween-20 or Triton X-100 (at ~0.01%) in your assay buffer to improve solubility. However, be sure to test the effect of the surfactant on your assay system in a control experiment.

  • Employ a "Pre-dilution" Strategy: Instead of a single large dilution step, perform serial dilutions. For example, first, dilute the high-concentration DMSO stock into a small volume of a serum-containing medium or a solution with a higher protein concentration (like bovine serum albumin), which can help stabilize the compound. Then, further dilute this intermediate stock into your final assay medium.

  • Sonication: Gentle sonication of the diluted solution in a water bath for a few minutes can sometimes help to re-dissolve fine precipitates.

Q3: How should I store the stock solution of 4-(1H-indol-3-yl)pyrimidin-2-amine?

A3: Aliquot your high-concentration DMSO stock into small, single-use volumes and store them at -20°C or -80°C. This practice minimizes repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of water from atmospheric condensation, potentially causing your compound to precipitate over time. Protect the aliquots from light by using amber vials or by wrapping them in aluminum foil.

Section 2: In Vitro Biochemical Assays: Assessing Direct Target Inhibition

Given that the pyrimidine scaffold is a well-known hinge-binding motif in many kinase inhibitors, a primary step is to assess the direct inhibitory activity of 4-(1H-indol-3-yl)pyrimidin-2-amine against a panel of purified kinases.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram outlines a typical workflow for an in vitro kinase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of 4-(1H-indol-3-yl)pyrimidin-2-amine Incubate_Kinase_Inhibitor Pre-incubate kinase with inhibitor or vehicle (DMSO) Compound_Prep->Incubate_Kinase_Inhibitor Reagent_Prep Prepare kinase, substrate, and ATP solution Reagent_Prep->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate reaction by adding ATP and substrate Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at optimal temperature (e.g., 30°C) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction Incubate_Reaction->Stop_Reaction Detection Measure signal (e.g., luminescence, fluorescence) Stop_Reaction->Detection Data_Analysis Calculate % inhibition and determine IC50 value Detection->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Troubleshooting Guide: In Vitro Kinase Assays

Q4: I am not seeing any inhibition of my target kinase, even at high compound concentrations. What could be the problem?

A4:

  • Incorrect ATP Concentration: If you are testing an ATP-competitive inhibitor, the concentration of ATP in your assay is critical.[4] A high ATP concentration will make it harder for the inhibitor to compete for the binding site, leading to an artificially high IC50 value or no observable inhibition. Recommendation: Run the assay with an ATP concentration that is at or near the Michaelis constant (Km) of the kinase for ATP.[5] This ensures that the assay is sensitive to competitive inhibitors.

  • Inactive Kinase or Substrate: Ensure that your recombinant kinase and substrate are active. Include a positive control inhibitor known to be effective against your target kinase. If the positive control also fails, it points to a problem with the enzyme or other reagents.

  • Compound Adsorption: Small molecules can sometimes adsorb to the surface of plasticware, reducing the effective concentration in the assay. Using low-adsorption plates and including a small amount of BSA (e.g., 0.1 mg/mL) in the assay buffer can mitigate this.

  • The compound is not an inhibitor of this specific kinase: It is possible that 4-(1H-indol-3-yl)pyrimidin-2-amine does not inhibit the kinase you are testing. Broad-spectrum kinase screening is often necessary to identify the primary targets of a novel compound.

Q5: My dose-response curve is not sigmoidal, or the data points are highly variable. Why?

A5:

  • Compound Precipitation: As discussed in Section 1, precipitation at higher concentrations is a common cause of "flat" or irregular dose-response curves. Visually inspect the wells of your assay plate for any signs of precipitation.

  • Assay Interference: The compound might interfere with your detection method. For example, in luminescence-based assays (like ADP-Glo™), a compound might inhibit the luciferase reporter enzyme, leading to a false positive result (apparent kinase inhibition).[6] Recommendation: Run a counterscreen where you test your compound against the detection system in the absence of the kinase to rule out assay artifacts.

  • Incorrect Data Normalization: Ensure you are correctly defining your 0% and 100% inhibition controls. The 100% activity control (0% inhibition) should be the kinase reaction with the vehicle (DMSO), while the 0% activity control (100% inhibition) should be a reaction with no kinase or with a saturating concentration of a known potent inhibitor.

ControlComponentsPurpose
100% Activity Kinase + Substrate + ATP + Vehicle (DMSO)Defines the maximum signal in the assay.
0% Activity Substrate + ATP + Vehicle (DMSO) (No Kinase)Defines the background signal.
Positive Inhibitor Kinase + Substrate + ATP + Known InhibitorValidates that the assay can detect inhibition.

Section 3: Cell-Based Assays: Evaluating Cellular Potency and Mechanism

After identifying a direct target in a biochemical assay, the next crucial step is to determine if the compound can engage its target within a cellular context and elicit a biological response.[7]

Frequently Asked Questions (FAQs)

Q6: What is the first cell-based assay I should perform?

A6: A cell viability or cytotoxicity assay is a fundamental first step. This will determine the concentration range at which the compound affects cell proliferation or survival. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) are commonly used. The resulting IC50 (half-maximal inhibitory concentration) value from this assay provides a measure of the compound's overall cellular potency.[8]

Q7: My IC50 value from the cell viability assay is much higher than the IC50 from my biochemical kinase assay. What does this discrepancy mean?

A7: This is a very common and important observation. Several factors can contribute to this "biochemical-to-cellular shift":

  • Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (like P-glycoprotein), which actively transport it out of the cell.

  • High Intracellular ATP: Intracellular ATP concentrations are typically in the millimolar range, which is much higher than the ATP levels used in most biochemical assays.[5] This high concentration of the competing substrate (ATP) means a higher concentration of the inhibitor is required to achieve the same level of target inhibition in a cell.

  • Plasma Protein Binding: If you are using a medium containing serum, the compound can bind to proteins like albumin, reducing its free and active concentration.

  • Compound Metabolism: Cells can metabolize the compound into inactive forms.

The following diagram illustrates the potential barriers a compound faces in a cellular environment compared to a simplified in vitro system.

G cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Compound_Bio Compound Target_Bio Purified Kinase Compound_Bio->Target_Bio Direct Interaction (IC50) Compound_Cell Compound Membrane Cell Membrane (Permeability, Efflux) Compound_Cell->Membrane Cytosol Cytosol (High ATP, Protein Binding) Membrane->Cytosol Enters Cell Target_Cell Intracellular Kinase Cytosol->Target_Cell Target Engagement Biological_Response Biological_Response Target_Cell->Biological_Response Cellular Effect (IC50)

Caption: Comparison of compound activity in biochemical vs. cell-based assays.

Q8: How can I confirm that the observed cell death is due to the inhibition of my target kinase?

A8: This is a critical question of target validation. Here are several essential experiments:

  • Phospho-Protein Western Blot: If you know the downstream substrate of your target kinase, you can use a phospho-specific antibody to measure its phosphorylation status. Treatment with an effective inhibitor should lead to a dose-dependent decrease in the phosphorylation of the substrate. This directly demonstrates target engagement in the cell.

  • Rescue Experiments: In some systems, the effect of the inhibitor can be "rescued." For example, if the kinase is part of a growth factor signaling pathway, adding an excess of the downstream product might rescue the cells from the inhibitor-induced death.

  • Use of Knockout/Knockdown Cell Lines: The most rigorous approach is to compare the effect of your compound in wild-type cells versus cells where the target kinase has been knocked out or knocked down (using CRISPR or shRNA). If the compound's effect is on-target, the knockout/knockdown cells should be significantly less sensitive to the compound.

  • Chemical Analogs: Synthesize a close chemical analog of your compound that is structurally similar but inactive against the target kinase in a biochemical assay. This "negative control" compound should not cause the same cellular effects, helping to rule out off-target toxicity.

Section 4: Advanced Data Interpretation and Selectivity

Q9: How do I interpret the selectivity of my compound?

A9: A compound that potently inhibits your primary target is a good start, but understanding its activity against other kinases (the "off-targets") is crucial for predicting potential side effects and for understanding the true mechanism of action.

  • Selectivity Profiling: Test your compound against a large panel of kinases (e.g., a kinome scan). This will provide a broader view of its selectivity.

  • Selectivity Score: A simple way to quantify selectivity is the "Selectivity Score (S-score)," which is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested.[9] A lower S-score indicates a more selective compound.

Q10: What if my compound inhibits multiple kinases with similar potency?

A10: This is not necessarily a negative result. Many successful kinase inhibitor drugs are actually multi-targeted.[5] For example, inhibiting several kinases in a single oncogenic pathway can be more effective than inhibiting just one. The key is to understand which of these inhibitions are contributing to the desired therapeutic effect and which might lead to toxicity. This requires careful and systematic follow-up studies, often involving the creation of cell lines that are resistant to the inhibition of one target but not another.

This guide provides a framework for the systematic and rigorous biological evaluation of 4-(1H-indol-3-yl)pyrimidin-2-amine. By anticipating common challenges and employing robust experimental design with appropriate controls, researchers can generate high-quality, reproducible data, accelerating the journey from a promising compound to a potential therapeutic.

References

  • El-Maksoud, F.S.A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Available from: [Link]

  • Zhang, Y., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Luo, Y., et al. (2012). Pyrimidine derivatives used as PI-3-kinase inhibitors. Google Patents.
  • ResearchGate. (n.d.). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. Available from: [Link]

  • Li, Y., et al. (2021). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available from: [Link]

  • Stavri, M., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. Available from: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules. Available from: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Smyth, L.A. & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. Available from: [Link]

  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available from: [Link]

  • ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available from: [Link]

  • Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Available from: [Link]

  • Klink, T.A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available from: [Link]

  • Garaeva, L., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available from: [Link]

  • Platypus Technologies. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

  • Rajamani, S., et al. (2010). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of Computer-Aided Molecular Design. Available from: [Link]

  • Brusq, J.M., et al. (2015). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. (n.d.). 4-(1H-indol-3-yl)pyrimidin-2-amine. Available from: [Link]

  • PubChem. (n.d.). 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine. Available from: [Link]

  • Chemsrc. (n.d.). 4-Aminoindole. Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-(1H-indol-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-IND-PYR-001 Status: Open Assigned Specialist: Senior Process Chemist Subject: Scale-up Troubleshooting & Optimization (>100g Scale)

Executive Summary & Critical Process Parameters (CPPs)

Welcome to the Scale-Up Support Center. You are likely transitioning from a medicinal chemistry route (mg-scale) to a process-viable route (g to kg-scale). The synthesis of 4-(1H-indol-3-yl)pyrimidin-2-amine presents a classic "heterocycle-heterocycle" coupling challenge.

While the Suzuki-Miyaura coupling is the most common entry point, it is fraught with stability issues at scale. This guide focuses on stabilizing the 3-indolylboronate species and managing Palladium (Pd) removal .

Dashboard: The "Kill" Parameters

Before starting a >100g batch, verify these parameters to prevent batch failure.

ParameterSpecificationWhy it matters?
Indole Protection Required (Boc/SEM/Tos)Unprotected indole N-H acts as a catalyst poison and accelerates protodeboronation of the boronate species.
Water Content Strictly Controlled Excess water (>5% v/v) at high temp promotes hydrolytic deboronation before coupling occurs.
Base Choice Carbonate/Phosphate Strong hydroxides (NaOH/KOH) promote rapid decomposition of the pyrimidine halide.
O₂ Levels < 5 ppm Indole-rich systems are electron-rich and prone to oxidative dimerization ("Indole Dimers") under Pd catalysis.

Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction stalls at 60% conversion, and adding more catalyst doesn't help."

Diagnosis: You are likely experiencing Protodeboronation .[1] The 3-position of the indole ring is electron-rich. In the presence of water and base, the boronic acid/ester substituent is cleaved and replaced by a proton, regenerating the starting material (indole) rather than the product. This consumes your stoichiometry; adding more catalyst is futile because the boron species is gone.

The Fix:

  • Switch Ligands: Move from simple Pd(PPh₃)₄ to bulky, electron-rich phosphines like XPhos or Amphos . These facilitate faster oxidative addition, outcompeting the decomposition pathway.

  • "Slow-Release" Strategy: Do not dump all the boronate in at once. Use a dosing pump to add the boronate solution over 2–4 hours. This keeps the instantaneous concentration low, favoring the cross-coupling over the second-order decomposition.

  • Anhydrous Shift: Switch from DMF/H₂O to 1,4-Dioxane/K₃PO₄ (solid) . The "anhydrous" Suzuki conditions minimize the hydrolytic pathway.

Issue 2: "The product is black/brown and fails heavy metal specs (>1000 ppm Pd)."

Diagnosis: Indoles and aminopyrimidines are excellent ligands for Palladium. They bind residual Pd tightly, carrying it through standard aqueous workups.

The Fix: Do not rely on column chromatography for Pd removal on a large scale.

  • The "Cysteine" Wash: After the reaction, wash the organic layer with a 5% aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate . These sulfur ligands out-compete the nitrogen heterocycles for the Pd.

  • Scavenger Resins: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) at 10 wt% relative to the crude mass, stir at 50°C for 1 hour, and filter hot.

  • Salt Formation (The Ultimate Purifier): Convert the free base to the HCl or Mesylate salt . Pd complexes generally stay in the mother liquor while the salt crystallizes out.

Issue 3: "I see a large impurity at RRT 0.85."

Diagnosis: This is likely the Homocoupling Dimer (Bis-indole) or the De-protected starting material .

  • If the mass is [M+M-2], it is oxidative homocoupling due to oxygen leakage.

  • If the mass corresponds to the indole starting material, it is protodeboronation (see Issue 1).

Visual Workflows

Diagram 1: The Reaction Logic & Failure Points

Caption: Logic flow for the Suzuki coupling of Indole and Pyrimidine, highlighting the critical competition between Product Formation and Protodeboronation.

ReactionLogic Start Start: N-Boc-3-Indolyl Boronate + 4-Chloropyrimidin-2-amine CatCycle Pd(0) Catalytic Cycle Start->CatCycle Oxidative Addn. Protodeb FAILURE MODE: Protodeboronation (Loss of Boron) Start->Protodeb High Temp + H2O Product Target: 4-(1H-indol-3-yl)pyrimidin-2-amine CatCycle->Product Reductive Elim. (Fast Ligands Required) Impurity Impurity: N-Boc-Indole Protodeb->Impurity Irreversible

Diagram 2: Purification Strategy (No Chromatography)

Caption: Decision tree for isolating the target molecule on >100g scale without using silica gel columns.

Purification Crude Crude Reaction Mixture (High Pd, Dark Color) Scavenge Add Thiol-Silica (Stir 60°C, 1h) Crude->Scavenge Filter Hot Filtration (Remove Pd-Silica) Scavenge->Filter Salt Salt Formation (Add 1.1 eq HCl in MeOH) Filter->Salt Cryst Crystallization (Cool to 0°C) Salt->Cryst Final Pure HCl Salt (<10ppm Pd) Cryst->Final

Validated Protocol (100g Scale)

Objective: Synthesis of 4-(1H-indol-3-yl)pyrimidin-2-amine via Suzuki Coupling.

Reagents:

  • N-Boc-3-indoleboronic acid pinacol ester: 100.0 g (0.29 mol)

    • Note: Using the pinacol ester + Boc protection is critical for stability.

  • 4-Chloropyrimidin-2-amine: 41.5 g (0.32 mol, 1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂: 4.7 g (2 mol%)

    • Why: Robust ferrocene ligand withstands higher temps better than PPh₃.

  • K₂CO₃: 120 g (3.0 equiv)

  • Solvent: 1,4-Dioxane (1.0 L) / Water (200 mL) - Degassed

Step-by-Step:

  • Inertion: Charge the solid reagents (Boronate, Pyrimidine, Base) into a 3L reactor. Cycle Vacuum/Nitrogen 3 times.

  • Solvent Addn: Add degassed Dioxane/Water.

  • Catalyst Addn: Add Pd catalyst under positive Nitrogen flow.

  • Reaction: Heat to 85°C for 6–12 hours. Monitor HPLC.

    • Checkpoint: Stop when Boronate < 2%.

  • Workup: Cool to 50°C. Add 50g SiliaMetS® Thiol (or equivalent scavenger). Stir 2 hours.

  • Filtration: Filter through a Celite pad to remove scavenger and bulk Pd black.

  • Deprotection (Telescoped): The Boc group is thermally unstable but may require acid. Add 4M HCl in Dioxane (300 mL) to the filtrate. Heat to 40°C for 2h.

  • Isolation: The product will precipitate as the Dihydrochloride salt .

  • Filtration: Filter the solid. Wash with cold Dioxane, then MTBE.

  • Drying: Vacuum oven at 45°C.

Expected Yield: 70–80% (as HCl salt).

References & Authority

  • Suzuki-Miyaura Coupling Mechanism & Protodeboronation:

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

    • Source:

  • Palladium Scavenging in Pharma:

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.[2]

    • Source:

  • Indole-Pyrimidine Synthesis (Kinase Inhibitors):

    • Example of similar scaffold scale-up (Alvocidib/Flavopiridol precursors).

    • PubChem Compound Summary: 4-(1H-indol-3-yl)pyrimidin-2-amine.[3]

    • Source:

Disclaimer: This guide assumes access to standard chemical safety equipment (fume hoods, PPE). The synthesis involves potential sensitizers (indoles) and heavy metals. Always consult MSDS before handling.

Sources

Technical Support Center: Optimizing Bioavailability of 4-(1H-indol-3-yl)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MER-BIO-001 Subject: Troubleshooting Poor Bioavailability in Meridianin-Scaffold Kinase Inhibitors Assigned Specialist: Senior Application Scientist, ADME-Tox Division

Executive Summary

The 4-(1H-indol-3-yl)pyrimidin-2-amine scaffold (structurally related to the marine alkaloid Meridianin ) is a privileged structure for inhibiting kinases such as CDK, GSK-3β, and Dyrk1A . However, its clinical translation is frequently stalled by "Brick Dust" properties: high crystallinity, poor aqueous solubility, and rapid oxidative metabolism.

This guide provides a root-cause analysis and actionable engineering solutions to rescue these derivatives.

Module 1: Diagnostic Hub (Troubleshooting)

User Question: My compound has nanomolar potency in vitro but shows <5% oral bioavailability (%F) in mice. Is it solubility or metabolism?

Specialist Response: Low bioavailability (%F) is rarely a single-factor failure. You must diagnose the rate-limiting step using the Biopharmaceutics Classification System (BCS) logic.

Diagnostic Workflow:

  • Check Solubility: Is the thermodynamic solubility <10 µg/mL in pH 6.8 buffer? If YES, absorption is solubility-limited (Class II).

  • Check Metabolic Stability: Is the intrinsic clearance (

    
    ) in liver microsomes >50 µL/min/mg? If YES, you have a first-pass metabolism problem (Class I/II).
    
  • Check Permeability: Is the Caco-2 efflux ratio >2.0? If YES, P-glycoprotein (P-gp) efflux is limiting absorption.

Bioavailability Decision Tree

Use the following logic flow to identify your primary bottleneck.

Bioavailability_Diagnosis Start Low Oral Bioavailability (%F) Solubility_Test Step 1: Thermodynamic Solubility (pH 6.8) Start->Solubility_Test Metabolism_Test Step 2: Microsomal Stability (Human/Mouse) Solubility_Test->Metabolism_Test > 50 µg/mL Issue_Solubility Diagnosis: Dissolution Limited (BCS Class II/IV) Solubility_Test->Issue_Solubility < 10 µg/mL Permeability_Test Step 3: Caco-2 Permeability (Efflux Ratio) Metabolism_Test->Permeability_Test Low CLint Issue_Metabolism Diagnosis: High Clearance (First-Pass Effect) Metabolism_Test->Issue_Metabolism High CLint Issue_Efflux Diagnosis: P-gp Substrate (Gut Wall Efflux) Permeability_Test->Issue_Efflux ER > 2.0 Issue_Structure Action: Lead Optimization (Block Hotspots) Permeability_Test->Issue_Structure ER < 2.0 (Unknown Issue) Issue_Formulation Action: Formulation Strategy (ASD, Salts) Issue_Solubility->Issue_Formulation Issue_Metabolism->Issue_Structure

Figure 1: Diagnostic logic flow to isolate the root cause of poor bioavailability (Solubility vs. Metabolism vs. Permeability).

Module 2: Structural Optimization (Medicinal Chemistry)

User Question: My scaffold is metabolically unstable. Where are the "soft spots" I should modify?

Specialist Response: The Meridianin scaffold has three primary metabolic liabilities mediated by CYP3A4 and CYP1A2 :

  • Indole C5/C6 Positions: Highly prone to oxidative hydroxylation followed by glucuronidation.

  • Indole Nitrogen (N1): Susceptible to N-dealkylation if substituted with simple alkyl chains.

  • Pyrimidine Ring: Less reactive, but can undergo oxidative opening if the indole is blocked.

Strategic Modification Table
LiabilityStructural FixMechanism of ActionRisk
Indole C5/C6 Oxidation Introduce -F or -Cl at C5/C6.Halogens deactivate the ring and sterically block CYP450 iron-oxo attack.May increase lipophilicity (LogP), reducing solubility further.
Indole N1 Metabolism N-methylation or bulky groups (e.g., isopropyl).Steric hindrance prevents N-dealkylation.Can reduce H-bond donor capacity, potentially affecting kinase hinge binding.
Poor Solubility Add Morpholine or Piperazine at Pyrimidine C4.Introduces an ionizable center (

), allowing salt formation and disrupting crystal packing.
Large groups may clash with the kinase ATP-binding pocket gatekeeper residues.
P-gp Efflux N-methylation of backbone amides.Reduces H-bond donor count (HBD), a key recognition motif for P-gp.Complex synthesis; may alter binding mode.[1]

Evidence: Studies on Meridianin C derivatives confirm that C5-halogenation significantly extends half-life (


) in microsomes, while introducing a piperazine tail at the pyrimidine C4 position can improve solubility by >100-fold [1, 2].

Module 3: Formulation Engineering

User Question: I cannot change the structure anymore. How do I formulate this "brick dust"?

Specialist Response: For a compound with high melting point (


) and low solubility, simple micronization is insufficient. You must disrupt the crystal lattice energy.
Recommended Formulation Strategies
1. Amorphous Solid Dispersions (ASD)
  • Concept: Trap the drug in a high-energy amorphous state within a polymer matrix to prevent recrystallization.

  • Recommended Polymers:

    • HPMC-AS (Hypromellose Acetate Succinate): Excellent for maintaining supersaturation in the acidic environment of the stomach and neutral intestine.

    • PVP-VA (Copovidone): Good general-purpose stabilizer.

  • Protocol: Hot Melt Extrusion (HME) or Spray Drying at a 20-30% drug load.

2. Salt Formation
  • Concept: The pyrimidine amine is weakly basic (

    
    ). Strong acids are required to form stable salts.
    
  • Best Counter-ions:

    • Mesylate (Methanesulfonic acid): Often breaks the planar stacking better than HCl.

    • Isethionate: Improves wetting properties.

  • Warning: Avoid HCl if the salt is hygroscopic or forms a hydrate that is less soluble than the free base.

Formulation Selection Matrix

Formulation_Selection Input Compound Properties Check_pKa Is pKa > 4? Input->Check_pKa Check_Tm Is Tm > 200°C? Check_pKa->Check_Tm No (Weak Base) Salt Strategy A: Salt Formation (Mesylate/Tosylate) Check_pKa->Salt Yes ASD Strategy B: Amorphous Solid Dispersion (HPMC-AS) Check_Tm->ASD Yes (High Lattice Energy) Lipid Strategy D: SEDDS/Lipid Formulation Check_Tm->Lipid No (Lipophilic Oil) Nano Strategy C: Nanosuspension (Wet Milling) ASD->Nano If ASD Fails

Figure 2: Decision matrix for selecting the optimal formulation strategy based on physicochemical properties.

Module 4: Experimental Validation Protocols

User Question: How do I validate if my modifications worked?

Specialist Response: You need "self-validating" assays that include positive and negative controls.

Protocol A: Kinetic Solubility Assay (High Throughput)
  • Purpose: Determine if structural changes improved dissolution.

  • Method:

    • Prepare 10 mM stock in DMSO.

    • Spike into pH 7.4 PBS buffer to final concentration of 200 µM.

    • Incubate for 4 hours at room temperature with shaking.

    • Filter (0.45 µm PVDF) to remove precipitate.

    • Analyze filtrate by UV-Vis or LC-MS.

  • Success Criteria: Solubility > 50 µM is acceptable for early discovery; > 100 µM is ideal.

Protocol B: Microsomal Stability Assay
  • Purpose: Assess resistance to CYP-mediated oxidation.

  • Method:

    • Incubate compound (1 µM) with liver microsomes (0.5 mg/mL) and NADPH (1 mM).

    • Sample at 0, 5, 15, 30, and 60 minutes.

    • Quench with cold acetonitrile containing internal standard.

    • Plot ln(concentration) vs. time to determine slope (

      
      ).
      
    • Calculate

      
      .
      
  • Reference Standard: Use Verapamil (High clearance) and Warfarin (Low clearance) as controls.

Protocol C: P-gp Efflux Assay (MDR1-MDCK)
  • Purpose: Confirm if the compound penetrates the Blood-Brain Barrier (BBB).

  • Method:

    • Seed MDR1-transfected MDCK cells on Transwell plates.

    • Measure transport Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A).

    • Calculate Efflux Ratio (ER) =

      
      .
      
  • Interpretation:

    • ER < 2: High passive permeability (Good).

    • ER > 2: P-gp substrate (Poor CNS penetration).

  • Troubleshooting: If ER > 2, co-incubate with Zosuquidar (P-gp inhibitor). If ER drops to ~1, P-gp liability is confirmed [3].

References

  • Xiao, L. (2022).[2] A Review: Meridianins and Meridianins Derivatives. Molecules, 27(24), 8714.[2] Link

  • Yadav, P., et al. (2014). Synthesis and biological evaluation of meridianin derivatives as antimalarial agents. European Journal of Medicinal Chemistry, 79, 411-420. Link

  • Kalvass, J. C., et al. (2013). Influence of P-glycoprotein on the brain penetration of drugs: analysis of the PhRMA database. Journal of Pharmaceutical Sciences, 102(9), 3320-3337. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

Sources

Challenges in the characterization of 4-(1H-indol-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of 4-(1H-indol-3-yl)pyrimidin-2-amine

Introduction: The Scaffold & Its Challenges

The compound 4-(1H-indol-3-yl)pyrimidin-2-amine (often referred to in literature as Meridianin G ) represents a privileged scaffold in kinase inhibitor discovery (e.g., CDKs, GSK-3


, Dyrk1A). While structurally concise, the fusion of an electron-rich indole with a basic 2-aminopyrimidine moiety creates a "perfect storm" for characterization challenges.

This guide addresses the three most frequent support tickets we receive regarding this scaffold: NMR signal broadening (tautomerism), HPLC peak tailing (silanol interactions), and solubility-driven aggregation .

Troubleshooting Guide (Q&A)

Issue 1: "My 1H NMR spectrum in CDCl3 is missing the amine protons, and the aromatic peaks are broad."

Diagnosis: Dynamic Tautomerism and Aggregation. The 2-aminopyrimidine motif exists in an equilibrium between the amino and imino tautomers. In non-polar solvents like Chloroform-d (


), this exchange rate is often intermediate on the NMR time scale, leading to coalescence (broadening) or disappearance of the amine (

) and adjacent ring protons. Furthermore, the planar indole system promotes

-

stacking aggregation, further broadening signals.

Solution: Switch to a Polar Aprotic Solvent with Hydrogen Bond Acceptors. Do not use


. The standard solvent for this scaffold is DMSO-d6 .
  • Why? DMSO stabilizes the amino tautomer via hydrogen bonding and breaks up intermolecular aggregates.

  • Advanced Fix: If broadening persists in DMSO-d6, it is likely due to residual water catalyzing proton exchange. Add activated 3Å molecular sieves directly to the NMR tube or use a "super-dry" ampoule.

Issue 2: "I see severe peak tailing in HPLC, even with a C18 column."

Diagnosis: Silanol Interaction. The pyrimidine nitrogen and the exocyclic amine are basic (


 ~ 4-5 for the conjugate acid). At neutral pH, these basic sites interact strongly with residual acidic silanols (

) on the stationary phase, causing peak tailing and retention time variability.

Solution: Modifier Selection is Critical.

  • Method A (Acidic): Use 0.1% Trifluoroacetic Acid (TFA) rather than Formic Acid. TFA acts as an ion-pairing agent, masking the positive charge and sharpening the peak.

  • Method B (Basic - Recommended for MS): Use 10 mM Ammonium Bicarbonate (pH 10) . At high pH, the amine is deprotonated (neutral), eliminating silanol interaction. Note: Ensure your column is silica-hybrid (e.g., Waters XBridge or Phenomenex Gemini) to withstand pH 10.

Issue 3: "My LC-MS shows a mass of [2M+H]+. Is my compound dimerizing?"

Diagnosis: Non-covalent Dimerization in the Source. This is a common artifact in Electrospray Ionization (ESI) for planar heterocycles. The high concentration in the droplet during desolvation forces the molecules to stack.

Verification:

  • Check the UV trace.[1] If you see a single clean peak, the "dimer" is an artifact of the MS source.

  • Lower the cone voltage/fragmentor voltage.

  • Dilute the sample 10-fold. Real chemical dimers (impurities) will maintain their ratio; source dimers will decrease disproportionately.

Visualizing the Chemistry

The following diagram illustrates the tautomeric equilibrium and the troubleshooting decision tree for spectral analysis.

MeridianinCharacterization Compound 4-(1H-indol-3-yl) pyrimidin-2-amine Tautomerism Tautomeric Equilibrium (Amino vs Imino) Compound->Tautomerism HPLC_Issue HPLC Tailing Compound->HPLC_Issue Solvent Solvent Selection Tautomerism->Solvent Dictates CDCl3 Chloroform-d (Avoid) Solvent->CDCl3 DMSO DMSO-d6 (Recommended) Solvent->DMSO Result_Bad Broad Peaks Missing NH2 Aggregation CDCl3->Result_Bad Fast Exchange Result_Good Sharp Signals Stabilized Amino Form DMSO->Result_Good H-Bond Stabilization Acidic_Mod 0.1% TFA (Ion Pairing) HPLC_Issue->Acidic_Mod Strategy A Basic_Mod High pH (pH 10) (Neutral Species) HPLC_Issue->Basic_Mod Strategy B

Figure 1: Decision workflow for solvent selection and HPLC method development based on the physicochemical properties of the aminopyrimidine scaffold.

Standardized Protocols

Protocol A: High-Resolution NMR Sample Preparation

Objective: To obtain publication-quality spectra with resolved exchangeable protons.

  • Dry the Sample: Lyophilize the compound overnight. Indoles are hygroscopic.

  • Solvent: Use DMSO-d6 (99.9% D) from a fresh ampoule.

  • Concentration: Prepare at 2-5 mg/mL . Higher concentrations (>10 mg/mL) promote stacking aggregation, shifting aromatic peaks upfield.

  • Acquisition:

    • Set temperature to 298 K (25°C).

    • If NH peaks are still broad, lower temperature to 283 K (10°C) to slow down the exchange rate, OR add 1 drop of

      
       to wash them out completely for spectral simplification.
      

Expected Chemical Shifts (DMSO-d6, 400 MHz): | Proton | Approx. Shift (


 ppm) | Multiplicity | Notes |
| :--- | :--- | :--- | :--- |
| Indole NH (1) | 11.6 - 11.9 | Broad Singlet | Disappears with 

shake | | Indole H-2 | 8.2 - 8.4 | Doublet/Singlet | Characteristic low-field shift | | Pyrimidine H-6 | 8.1 - 8.3 | Doublet | Deshielded by N-atoms | | Pyrimidine H-5 | 7.0 - 7.2 | Doublet | - | | Amine

| 6.3 - 6.6 | Broad Singlet | Highly sensitive to water content |[2]
Protocol B: QC HPLC Method (Reverse Phase)

Objective: Purity check without peak tailing.

  • Column: C18 Silica-Hybrid (e.g., XBridge BEH C18), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (pyrimidine) and 280 nm (indole).

  • Why this works: The high pH keeps the aminopyrimidine neutral, preventing it from sticking to the column stationary phase.

References

  • PubChem. 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G) Compound Summary. National Library of Medicine. Available at: [Link]

  • Giraud, F., et al. (2011).[2] Synthesis and antiproliferative activity of meridianin derivatives. Journal of Medicinal Chemistry. (Discussion on kinase inhibition and scaffold properties). Available at: [Link]

  • Ross, S. A., et al. (2002). Meridianins A-E, Indole Alkaloids from the Tunicate Aplidium meridianum. Journal of Natural Products. (Original isolation and NMR characterization data). Available at: [Link]

  • Waters Corporation. Effect of pH on the Separation of Basic Compounds. (Technical Note on High pH HPLC). Available at: [Link]

Sources

Minimizing off-target effects of 4-(1H-indol-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Off-Target Effects & Experimental Optimization

Classification: Small Molecule Kinase Probe / Meridianin Scaffold Primary Targets: CDKs, GSK3


, DYRK1A, CLK1
Known Liabilities:  Kinase Promiscuity, AhR Agonism, Colloidal Aggregation

Introduction: The Promiscuity Paradox

Welcome to the technical guide for 4-(1H-indol-3-yl)pyrimidin-2-amine . This scaffold, structurally related to the marine alkaloid Meridianin , is a potent ATP-competitive kinase inhibitor. While highly effective at targeting the cell cycle (CDKs) and splicing regulation (CLKs/DYRKs), its simplified "hinge-binding" structure makes it prone to off-target effects.

This guide provides the experimental rigor required to distinguish true pharmacological engagement from false positives caused by aggregation, metabolic interference, or polypharmacology.

Module 1: Biochemical Assay Troubleshooting (The "False Positive" Filter)

Issue: You observe steep dose-response curves (Hill slope > 2.0) or inhibition of unrelated control enzymes. Diagnosis: The compound may be forming colloidal aggregates that sequester enzymes non-specifically, rather than binding the active site.[1]

Mechanism of Error

At high concentrations (>1-5


M), planar indole-pyrimidine scaffolds can stack to form micelle-like colloids. These particles adsorb proteins, leading to false inhibition signals in biochemical assays.[1]
Protocol: Detergent-Based Counter-Screen

Use this protocol to validate any


 value below 1 

M.
  • Preparation: Prepare two parallel reaction buffers for your kinase assay.

    • Buffer A (Standard): Standard kinase buffer (e.g., HEPES, MgCl

      
      , DTT).
      
    • Buffer B (Detergent): Standard kinase buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Execution: Run the dose-response curve (8-point, 3-fold dilution) in both buffers simultaneously.

  • Analysis:

    • Valid Hit:

      
       remains stable (within 2-fold) between Buffer A and Buffer B.
      
    • Artifact: Potency drops significantly (>5-fold shift) or disappears in Buffer B.

ObservationDiagnosisAction Required

Unchanged
True BinderProceed to Selectivity Profiling.

Increases 10x
AggregatorThe compound is a "promiscuous aggregator." Do not pursue without structural modification.
Precipitate Visible Solubility LimitThe compound has crashed out. Lower max concentration to 10

M.

Module 2: The Kinase Selectivity Matrix

Issue: Unexpected phenotypes (e.g., neuronal differentiation effects when studying cell cycle, or vice versa). Diagnosis: Cross-reactivity between CDKs (Cell Cycle), GSK3


  (Wnt/Metabolism), and DYRK1A  (Splicing/Neurogenesis).
Technical Insight

The 2-aminopyrimidine moiety mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region. Without specific "gatekeeper" substituents, this scaffold fits into multiple kinase pockets.

Critical Controls for Selectivity

When attributing a phenotype to a specific kinase, you must rule out the "Usual Suspects" for this scaffold.

Target ClassPrimary Off-TargetBiological Consequence of Off-Target
CDK Inhibitors GSK3

Stabilization of

-catenin; alteration of glucose metabolism.
DYRK1A Inhibitors CLK1/2 Altered mRNA splicing patterns (nuclear speckle modulation).
General Kinase CK1 (Casein Kinase 1) Disruption of circadian rhythms.
Experimental Fix: The "ATP-Load" Adjustment

To ensure your potency data is physiologically relevant, you must run enzymatic assays at


 ATP  concentrations.
  • Why: This is an ATP-competitive inhibitor.[2] If you run assays at low ATP (e.g., 10

    
    M) to save money, you will artificially inflate the compound's potency.
    
  • Standard: All cellular predictions should be based on

    
     values determined at 1 mM ATP  (approximating cellular levels) or calculated as 
    
    
    
    .

Module 3: The Hidden Liability (Aryl Hydrocarbon Receptor)

Issue: You observe changes in metabolic gene expression (e.g., CYP1A1) or unexpected immunomodulation. Diagnosis: The Indole moiety is a classic ligand for the Aryl Hydrocarbon Receptor (AhR) .[3][4][5]

Mechanism

The indole ring mimics endogenous tryptophan metabolites (like FICZ) or xenobiotics (dioxins). Binding to cytosolic AhR causes nuclear translocation and transcription of xenobiotic response elements (XRE), potentially confounding your data with metabolic stress responses.

Protocol: Ruling Out AhR Interference

Perform this control if using the compound in live cells for >6 hours.

Step 1: The Antagonist Blockade

  • Condition A: Cells + 4-(1H-indol-3-yl)pyrimidin-2-amine (Test Concentration).

  • Condition B: Cells + Test Compound + CH-223191 (10

    
    M).
    
    • Note: CH-223191 is a specific AhR antagonist.

  • Readout: If the phenotype (e.g., toxicity, specific gene induction) disappears in Condition B, the effect was AhR-mediated, not kinase-mediated.

Step 2: The CYP1A1 Biomarker Check Run a qPCR or Western Blot for CYP1A1 .

  • High CYP1A1: Strong AhR activation. The compound is acting as a "dirty" metabolic modulator.

  • Low/Basal CYP1A1: Clean kinase engagement.

Visual Troubleshooting Guide

Figure 1: Experimental Decision Flowchart

Use this logic tree to validate your hits before publishing.

TroubleshootingFlow Start Start: Observed Biological Effect AggCheck Step 1: Aggregation Check (Add 0.01% Triton X-100) Start->AggCheck PotencyLoss Did Potency Drop >5x? AggCheck->PotencyLoss Artifact Artifact: Colloidal Aggregation Discard or Reformulate PotencyLoss->Artifact Yes AhRCheck Step 2: AhR Liability Check (Co-treat with CH-223191) PotencyLoss->AhRCheck No (True Binder) PhenoRev Did Phenotype Reverse? AhRCheck->PhenoRev AhR_Effect Off-Target: AhR Agonism (Metabolic Interference) PhenoRev->AhR_Effect Yes KinaseProfile Step 3: Kinase Selectivity (Profile vs GSK3B, DYRK1A) PhenoRev->KinaseProfile No (Kinase Driven)

Caption: Step-by-step logic to filter out false positives caused by physical aggregation or biological off-target transcriptional activation.

Figure 2: The Dual-Pathway Hazard

Understanding how the scaffold splits its signal between Kinase inhibition and AhR activation.

DualPathway Drug 4-(1H-indol-3-yl) pyrimidin-2-amine Hinge ATP Hinge Binding (Pyrimidine) Drug->Hinge Primary Mode Ligand Ligand Binding Pocket (Indole) Drug->Ligand Off-Target Mode Targets CDK / GSK3 / DYRK Hinge->Targets Effect1 Cell Cycle Arrest Differentiation Targets->Effect1 AhR AhR Translocation Ligand->AhR CYP CYP1A1 Induction (Metabolism) AhR->CYP

Caption: The molecule acts as a "Janus" probe: The pyrimidine inhibits kinases, while the indole moiety risks activating the AhR xenobiotic pathway.

FAQs

Q: Can I use this compound in animal models? A: Use extreme caution. The scaffold has poor metabolic stability due to the exposed indole (oxidation prone) and pyrimidine. It is rapidly cleared. For in vivo work, you typically need a "decorated" analog (e.g., N-methylation or halogenation) to improve pharmacokinetics (PK).

Q: My Western blot shows reduced phosphorylation of my target, but the cells are dying. Is this on-target? A: Likely not. If the concentration required for cell death is >5


M, you are likely seeing "General Cytotoxicity" or "Genotoxicity" rather than specific kinase inhibition. Check for DNA damage markers (

-H2AX); if positive, the compound might be intercalating DNA, a known risk of planar indole-pyrimidines.

Q: What is the best solvent for stock solutions? A: DMSO (Dimethyl sulfoxide). Prepare at 10 mM. Avoid freeze-thaw cycles which promote micro-precipitation (seeds for aggregation).

References

  • Meridianin Scaffold & Kinase Selectivity

    • Gompel, M., et al. (2004). "Meridianins, a new family of protein kinase inhibitors isolated from the Ascidian Aplidium meridianum." Bioorganic & Medicinal Chemistry Letters.

  • Aggregation Artifacts in Screening

    • Feng, B.Y., & Shoichet, B.K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors." Nature Protocols.

  • Indoles as AhR Ligands

    • Hubbard, T.D., et al. (2015). "Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation." Drug Metabolism and Disposition.

  • DYRK1A/CLK1 Inhibition Profile

    • Yadav, B., et al. (2015). "Meridianin derivatives as potent Dyrk1A inhibitors and neuroprotective agents."[6] Bioorganic & Medicinal Chemistry Letters.

Sources

Improving the metabolic stability of 4-(1H-indol-3-yl)pyrimidin-2-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(1H-indol-3-yl)pyrimidin-2-amine Analogs

Status: Online Agent: Senior Application Scientist Ticket: #MS-IND-PYR-001

Welcome to the Stability Optimization Hub.

You are likely working with a kinase inhibitor scaffold (e.g., targeting CDKs, GSK-3


, or JAKs). The 4-(1H-indol-3-yl)pyrimidin-2-amine  core is a privileged structure that mimics the adenine ring of ATP. However, its utility is frequently compromised by rapid clearance.

This guide is structured to diagnose where your molecule is failing and provide specific medicinal chemistry solutions to fix it.

Part 1: The Triage Desk (Diagnostic Workflow)

Before synthesizing new analogs, you must identify the metabolic clearance mechanism. Is it Phase I (Oxidation) or Phase II (Conjugation)?

Diagnostic Decision Tree

Use this logic flow to interpret your ADME data.

MetabolicTriage start Compound High Clearance (In Vivo or Hepatocytes) hlm_test Test in Human Liver Microsomes (HLM) + NADPH start->hlm_test stable_hlm Stable in HLM? (< 10 µL/min/mg) hlm_test->stable_hlm YES unstable_hlm Unstable in HLM? (High Clearance) hlm_test->unstable_hlm NO phase2_check Suspect Phase II (UGT) or Non-CYP (AO/FMO) stable_hlm->phase2_check phase1_check Suspect Phase I (CYP450 Oxidation) unstable_hlm->phase1_check action_ugt Action: Check Indole N1 Glucuronidation phase2_check->action_ugt action_cyp Action: Check Indole C2/C5/C6 Oxidation phase1_check->action_cyp

Figure 1: Diagnostic logic for identifying the primary clearance mechanism.

Part 2: The Engineering Dept (Structural Solutions)

The 4-(1H-indol-3-yl)pyrimidin-2-amine scaffold has distinct "Hotspots" where metabolic enzymes attack.

Visualizing the Weak Points

The diagram below maps specific metabolic risks to the scaffold positions.

ScaffoldHotspots cluster_indole Indole Ring (The Liability) cluster_pyrimidine Pyrimidine Ring N1 N1: Glucuronidation (Major Phase II Risk) C2 C2: Oxidation (CYP3A4/2D6) C4_pyr C4: Linker C2->C4_pyr Linked C5_6 C5/C6: Hydroxylation (CYP Mediated) NH2 2-NH2: Acetylation (Rare but possible)

Figure 2: Metabolic hotspots on the Indole-Pyrimidine scaffold.

Optimization Strategies (SAR Matrix)
Failure ModeStructural FixMechanistic RationaleRisk
Indole C2 Oxidation Block C2 with Methyl (-CH3) or Chlorine (-Cl).Steric hindrance and removal of the abstractable proton prevents CYP-mediated oxidation [1].May introduce atropisomerism (twist) relative to the pyrimidine ring.
Indole C5/C6 Hydroxylation Fluorination (-F) at C5 or C6.The C-F bond is stronger than C-H, blocking the "NIH Shift" and hydroxylation mechanism [2].Fluorine is electron-withdrawing; may reduce Indole N1 H-bond donor strength.
Indole N1 Glucuronidation N-Methylation or N-Isopropyl .Directly removes the nucleophilic site for UGT enzymes (Phase II).High Risk: The Indole NH is often a critical H-bond donor to the kinase hinge region (e.g., Glu residue).
General CYP Clearance Reduce LogD .High lipophilicity drives non-specific CYP binding. Add polar groups (morpholine, piperazine) to the pyrimidine tail.May reduce cellular permeability if LogD drops < 1.0.
Scaffold Hopping Azaindole (7-azaindole).Replacing Indole CH with N reduces electron density, making the ring less prone to oxidative attack [3].Changes the H-bond acceptor profile significantly.
Part 3: Lab Ops (Troubleshooting & FAQs)

Q1: My compound is stable in Microsomes (HLM) but disappears rapidly in Hepatocytes. Why? A: This is the classic signature of Phase II Metabolism .

  • Explanation: Microsomes (unless fortified with UDPGA) primarily screen for CYP (Phase I) activity. Hepatocytes contain the full cytosolic machinery, including UGTs (UDP-glucuronosyltransferases).

  • The Culprit: The Indole N1-H is a prime target for N-glucuronidation.

  • Validation: Run a "Glucuronidation Assay" using HLM + UDPGA + Alamethicin (pore-forming agent) to confirm [4].

Q2: My kinetic plot is biphasic (rapid drop, then plateau). What is happening? A: You are likely seeing Enzyme Inactivation or Product Inhibition .

  • Mechanism: Your compound (or a reactive metabolite) might be a Mechanism-Based Inhibitor (MBI) that kills the CYP enzyme during the assay.

  • Fix:

    • Lower the initial substrate concentration (ensure [S] << Km).

    • Check for Time-Dependent Inhibition (TDI) by pre-incubating without NADPH.

Q3: Can I use Mouse Microsomes (MLM) to predict Human clearance? A: Proceed with caution.

  • Context: Rodents have different CYP isoforms (e.g., CYP2C family differences). Indole oxidation patterns often vary between species.

  • Recommendation: Always run a cross-species comparison (Mouse, Rat, Dog, Human) early. If Human Cl is low but Mouse Cl is high, you may have a "human-stable" candidate that fails in murine efficacy models due to PK, not potency.

Part 4: Standardized Protocol (Microsomal Stability)

Objective: Determine Intrinsic Clearance (


).

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • Human Liver Microsomes (HLM) (Final conc: 0.5 mg/mL)

  • NADPH Regenerating System (or 1 mM NADPH)

  • Test Compound (Final conc: 1 µM - keep low to avoid saturation)

Workflow:

  • Pre-incubation: Mix Buffer + HLM + Compound. Incubate at 37°C for 5 mins.

    • Why? To warm the system and check for non-NADPH stability.

  • Initiation: Add NADPH to start the reaction (

    
    ).
    
  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).

    • Tip: The "Crash" ratio must be at least 1:3 (Sample:ACN) to precipitate proteins effectively.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot


 vs. Time. The slope is 

.

References
  • Zhang, D. et al. (2012). Strategies for lowering lipophilicity to improve metabolic stability.Drug Discovery Today .

  • Purser, S. et al. (2008). Fluorine in medicinal chemistry.Chemical Society Reviews .

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry .

  • Fisher, M. B. et al. (2000). In Vitro Glucuronidation using Human Liver Microsomes.Drug Metabolism and Disposition .[1]

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.Elsevier .

Sources

Validation & Comparative

Efficacy of 4-(1H-indol-3-yl)pyrimidin-2-amine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 4-(1H-indol-3-yl)pyrimidin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the efficacy of various derivatives based on this core structure, with a focus on their potential as anticancer agents through kinase inhibition. We will delve into their performance against key oncological targets, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Versatility of the Indole-Pyrimidine Scaffold: A Hub for Kinase Inhibition

The indole moiety, a prominent feature in numerous natural and synthetic bioactive compounds, combined with the pyrimidine ring, a cornerstone of nucleic acids, creates a unique chemical space for designing targeted therapies. This combination has proven particularly effective in the development of kinase inhibitors. Kinases, being central regulators of cellular signaling pathways, are frequently dysregulated in diseases like cancer, making them prime targets for therapeutic intervention. The 4-(1H-indol-3-yl)pyrimidin-2-amine core acts as a versatile scaffold that can be functionalized at various positions to achieve desired potency and selectivity against specific kinases.

Derivatives of this scaffold have shown significant promise in targeting several key kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Tyrosine Kinase 2 (TYK2). The rationale behind targeting these specific kinases lies in their critical roles in cell proliferation, survival, and cell cycle regulation.

Comparative Efficacy: A Data-Driven Analysis

The following tables summarize the in vitro efficacy of selected 4-(1H-indol-3-yl)pyrimidin-2-amine derivatives and related compounds against various cancer cell lines and specific kinase targets. The data has been compiled from multiple peer-reviewed studies to provide a comparative overview. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Antiproliferative Activity Against Cancer Cell Lines

The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table showcases the IC50 values of various indolyl-pyrimidine derivatives against a panel of human cancer cell lines.

Compound IDModifications to Core ScaffoldCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4g Indolyl-pyrimidine-thiazolidinone hybrid with 2-Cl substitutionMCF-7 (Breast)5.1 ± 1.145-FUNot Specified
HepG2 (Liver)5.02 ± 1.19ErlotinibNot Specified
HCT-116 (Colon)6.6 ± 1.40
VIb-d 5-halogen substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-oneHeLa (Cervical)10.64 - 33.62Cisplatin13.54 - 14.08
12c 4-aminopyrazolo[3,4-d]pyrimidine derivativeUO-31 (Renal)Potent (specific value not provided, but noted as more potent than sunitinib and sorafenib)SunitinibNot Specified
SorafenibNot Specified
4f Indazol-pyrimidine derivativeMCF-7 (Breast)1.629Doxorubicin8.029
4i Indazol-pyrimidine derivativeMCF-7 (Breast)1.841Doxorubicin8.029
A549 (Lung)2.305Doxorubicin7.35
15 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivativeOvarian Cancer Cell Lines (Panel)0.127 - 0.560 (GI50)Not SpecifiedNot Specified

Table 1: Comparative antiproliferative activity of 4-(1H-indol-3-yl)pyrimidin-2-amine derivatives and related compounds against various cancer cell lines.[1][2][3][4][5]

Kinase Inhibitory Activity

The inhibitory activity against specific kinases is a crucial indicator of the mechanism of action. The following table presents the IC50 or Ki (inhibition constant) values of derivatives against EGFR, CDK2, and TYK2.

Compound IDTarget KinaseIC50/Ki (nM)Reference CompoundIC50 (nM)
4g EGFR250ErlotinibNot Specified
5i EGFR300Not SpecifiedNot Specified
VEGFR27600Not SpecifiedNot Specified
7l CDK2/cyclin A264.42AZD5438Not Specified
15 CDK25 (Ki)Not SpecifiedNot Specified
14l TYK29Not SpecifiedNot Specified

Table 2: Comparative kinase inhibitory activity of 4-(1H-indol-3-yl)pyrimidin-2-amine derivatives and related compounds.[1][6][7][8]

Understanding the Mechanism: Key Signaling Pathways

The efficacy of these compounds is rooted in their ability to modulate critical signaling pathways that drive cancer cell proliferation and survival. Below are simplified diagrams of the EGFR, CDK2, and TYK2 signaling pathways, illustrating the points of intervention for the 4-(1H-indol-3-yl)pyrimidin-2-amine derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and migration.[9][10][11][12] The indolyl-pyrimidine derivatives often act as ATP-competitive inhibitors, preventing the autophosphorylation of the receptor and subsequent activation of downstream signaling.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-(1H-indol-3-yl)pyrimidin- 2-amine Derivative Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and point of inhibition.

CDK2 and Cell Cycle Regulation

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S transition.[13][14][15][16] Its activity is dependent on binding to its regulatory partners, Cyclin E and Cyclin A. The active CDK2/Cyclin complex phosphorylates target proteins such as the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the expression of genes required for DNA replication. Inhibitors of CDK2 can induce cell cycle arrest and apoptosis.

CDK2_Cell_Cycle cluster_G1 G1 Phase cluster_S S Phase CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E (Active) CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb_E2F Rb-E2F Complex CDK2_CyclinE->Rb_E2F Phosphorylation DNA_Replication DNA Replication E2F E2F Rb_E2F->E2F Release E2F->DNA_Replication Inhibitor 4-(1H-indol-3-yl)pyrimidin- 2-amine Derivative Inhibitor->CDK2_CyclinE Inhibition

Caption: CDK2's role in the G1/S cell cycle transition.

TYK2 and the JAK-STAT Signaling Pathway

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling through the JAK-STAT pathway.[8][17][18] Upon cytokine binding to its receptor, TYK2 is activated and phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression, often promoting inflammation and cell survival. Selective TYK2 inhibitors are being investigated for inflammatory diseases and cancer.

TYK2_JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation STAT STAT TYK2->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor 4-(1H-indol-3-yl)pyrimidin- 2-amine Derivative Inhibitor->TYK2 Inhibition

Caption: The TYK2-mediated JAK-STAT signaling pathway.

Experimental Protocols: Ensuring Rigor and Reproducibility

To facilitate the independent evaluation and comparison of 4-(1H-indol-3-yl)pyrimidin-2-amine derivatives, we provide standardized, step-by-step methodologies for key in vitro assays.

Cell Viability/Antiproliferative Assay (MTT Assay)

This protocol is a widely accepted method for assessing the cytotoxic effect of a compound on cultured cancer cells.[19][20]

Objective: To determine the IC50 value of a test compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[21][22][23]

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified kinase (e.g., EGFR, CDK2, TYK2)

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Test compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the test compound at various concentrations or DMSO for the control.

    • Add 2 µL of the kinase enzyme solution.

    • Incubate for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 2 µL of a mixture containing the kinase substrate and ATP to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The 4-(1H-indol-3-yl)pyrimidin-2-amine scaffold represents a highly promising starting point for the development of novel kinase inhibitors with potent anticancer activity. The comparative data presented in this guide highlights the potential of specific derivatives against key oncological targets such as EGFR, CDK2, and TYK2. The provided experimental protocols offer a standardized framework for the evaluation and comparison of new analogs, ensuring the generation of robust and reproducible data.

Future research in this area should focus on optimizing the pharmacokinetic properties and in vivo efficacy of the most potent compounds. Structure-activity relationship (SAR) studies will be crucial in designing next-generation inhibitors with improved selectivity and reduced off-target effects. Furthermore, exploring the potential of these derivatives in combination therapies could unlock synergistic effects and overcome drug resistance, ultimately paving the way for more effective cancer treatments.

References

  • El-Gamal, M. I., et al. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 26(11), 3328. [Link]

  • Siddiqui, A. A., et al. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of the Serbian Chemical Society, 78(8), 1147-1157. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(1), 1-13. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6649. [Link]

  • El-Naggar, A. M., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(15), 4990. [Link]

  • Chen, Y.-L., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2963. [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Chen, Y.-L., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2963. [Link]

  • Singh, R., & Patel, K. (2018). Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. Indian Journal of Pharmaceutical Sciences, 80(5), 896-902. [Link]

  • BellBrook Labs. (n.d.). TYK2 Activity Assay. [Link]

  • Ashoori, F., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Cellular Physiology, 234(12), 21517-21530. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. [Link]

  • Al-Ostoot, F. H., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1955-1971. [Link]

  • BellBrook Labs. (2024, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Li, Y., et al. (2021). Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 64(5), 2644-2661. [Link]

  • Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418. [Link]

  • Li, Y., et al. (2021). Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 64(5), 2644-2661. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Gani, O. A., & Engh, R. A. (2010). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. MedChemComm, 1(2), 143-147. [Link]

  • Sino Biological. (n.d.). EGFR Signaling Pathway. [Link]

  • Lategahn, J., et al. (2019). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Journal of Medicinal Chemistry, 62(17), 7838-7853. [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase 2. [Link]

  • Norman, P. (2019). Toward selective TYK2 inhibitors as therapeutic agents for the treatment of inflammatory diseases. ACS Medicinal Chemistry Letters, 10(12), 1636-1639. [Link]

  • Hu, B., et al. (2014). CDK2/CyclinA2 Kinase Assay. Journal of Biological Chemistry, 289(24), 16895-16905. [Link]

  • Sportsman, J. R., & Fesik, S. W. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

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  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Puig, L., & D'Amico, F. (2023). Tyk2 Targeting in Immune-Mediated Inflammatory Diseases. Journal of Clinical Medicine, 12(4), 1547. [Link]

  • Jantra, S., et al. (2022). Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Society for Developmental Biology. (n.d.). Cyclin-dependent kinase 2. [Link]

  • Crown Bioscience. (2025, June 23). How to use in vitro models to study and overcome drug resistance in oncology. [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. [Link]

  • BPS Bioscience. (n.d.). TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. [Link]

  • Sugawara, E., et al. (2020). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Scientific Reports, 10(1), 1-11. [Link]

  • Siddiqui, S., Khanvilkar, V. V., & Jagdale, D. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 408-421. [Link]

  • Li, Y., et al. (2021). Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation. Journal of Computer-Aided Molecular Design, 35(4), 481-494. [Link]

  • Zhang, T., et al. (2023). Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model. Journal of Medicinal Chemistry, 66(7), 4914-4933. [Link]

  • De S, et al. (2011). Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle. Cell Division, 6, 4. [Link]

  • Brehmer, D., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. [Link]

Sources

Comparative Guide: 4-(1H-indol-3-yl)pyrimidin-2-amine (IPS) vs. Clinical Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1H-indol-3-yl)pyrimidin-2-amine , hereafter referred to as the Indolyl-Pyrimidine Scaffold (IPS) , represents a "privileged structure" in medicinal chemistry. Unlike highly optimized clinical drugs designed for singular targets, IPS is a potent, dual-activity pharmacophore that forms the structural core of natural marine alkaloids (Meridianins) and synthetic inhibitors targeting Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3


 (GSK-3

)
.

This guide objectively compares the IPS core against market-leading kinase inhibitors (Palbociclib , CHIR-99021 , and Staurosporine ), analyzing its utility in early-stage drug discovery versus clinical application.

Structural & Mechanistic Basis

The IPS molecule functions as a classic ATP-competitive inhibitor . Its bioactivity is driven by the planar topology of the indole-pyrimidine system, which mimics the adenine ring of ATP.

  • Binding Mode: The pyrimidine nitrogen and the C2-amine group form a critical "donor-acceptor" hydrogen bond pair with the hinge region of the kinase ATP-binding pocket (specifically residues like Leu83 in CDK2 or Val135 in GSK-3

    
    ).
    
  • The "Promiscuity" Factor: Because the ATP hinge region is highly conserved across the kinome, the unmodified IPS scaffold exhibits multi-kinase activity. This contrasts with "Type II" inhibitors (like Imatinib) that target the inactive kinase conformation to achieve selectivity.

Comparative Pharmacophore Analysis
FeatureIPS (Scaffold) Palbociclib (Ibrance) CHIR-99021
Primary Class Dual CDK / GSK-3

Inhibitor
Selective CDK4/6 InhibitorSelective GSK-3

/

Inhibitor
Chemical Core Indole + PyrimidinePyrido-pyrimidineAminopyrimidine
Binding Type Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
Selectivity Low (Pan-CDK, GSK-3, DYRK1A)High (CDK4/6 >1000x vs CDK2)High (GSK-3 >500x vs CDK2)
Primary Use Lead Optimization / Multi-target ProbesMetastatic Breast CancerStem Cell Differentiation (Wnt activation)

Performance Comparison: Efficacy & Selectivity

Scenario A: Cell Cycle Arrest (CDK Inhibition)

Researchers investigating cell cycle regulation often choose between IPS derivatives and Palbociclib.

  • Palbociclib: Induces G1 arrest by specifically blocking the CDK4/Cyclin D complex. It is ineffective in models driven by CDK2/Cyclin E amplification.

  • IPS: The scaffold inhibits CDK1, CDK2, and CDK5 with IC

    
     values often in the low nanomolar range (<500 nM).
    
    • Outcome: IPS causes arrest at both G1/S and G2/M checkpoints due to its broader CDK blockade.

    • Recommendation: Use IPS when studying compensatory resistance mechanisms (e.g., when tumors bypass CDK4/6 inhibition via CDK2 activation). Use Palbociclib for clean dissection of the G1 checkpoint.

Scenario B: Wnt Signaling Activation (GSK-3 Inhibition)

GSK-3


 is a "constitutively active" kinase that degrades 

-catenin. Inhibiting it activates Wnt signaling.
  • CHIR-99021: The gold standard for GSK-3 inhibition. It activates Wnt signaling without interfering with cell cycle kinases (CDKs).

  • IPS: Potently inhibits GSK-3

    
     (often IC
    
    
    
    < 50 nM) but also inhibits CDKs.
    • Outcome: While IPS stabilizes

      
      -catenin, its concurrent CDK inhibition may cause cytotoxicity or cell cycle arrest, confounding stem cell differentiation protocols.
      
    • Recommendation: Use CHIR-99021 for stem cell culture. Use IPS in neurodegenerative models (Alzheimer’s) where dual inhibition of GSK-3

      
       (Tau phosphorylation) and CDK5 (neuronal death) is a desired therapeutic synergy [1].
      

Experimental Protocols

Protocol 1: Differential Kinase Profiling (ADP-Glo™ Assay)

Objective: To quantify the IC


 of IPS vs. Palbociclib against CDK2 and CDK4.
Principle:  Measures ADP generation (kinase activity) via a luciferase-coupled reaction.

Reagents:

  • Recombinant CDK2/CyclinE and CDK4/CyclinD1.

  • Substrate: Rb peptide (Retinoblastoma protein fragment).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Preparation: Dilute IPS and Palbociclib in DMSO to generate a 10-point dose-response curve (start at 10

    
    M, 1:3 serial dilution).
    
  • Reaction Mix: In a 384-well white plate, combine:

    • 2

      
      L Kinase (optimized to consume <20% ATP).
      
    • 2

      
      L Inhibitor (incubate 10 min at RT).
      
    • 1

      
      L ATP/Substrate mix. Crucial:  Use ATP concentration = 
      
      
      
      for each specific kinase to ensure fair competition.
  • Incubation: Incubate at RT for 60 minutes.

  • Termination: Add 5

    
    L ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
    
  • Detection: Add 10

    
    L Kinase Detection Reagent (converts ADP to ATP 
    
    
    
    Light). Incubate 30 min.
  • Analysis: Read Luminescence. Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC

    
    .
    

Validation Criteria:

  • Z-factor must be > 0.5.

  • Reference inhibitor (Staurosporine) must yield historic IC

    
    .
    
Protocol 2: Western Blot for Dual-Pathway Engagement

Objective: Confirm if IPS inhibits both CDK (Rb path) and GSK-3 (Tau path) in cellular models (e.g., SH-SY5Y cells).

  • Treatment: Treat cells with IPS (1

    
    M) vs. Vehicle (DMSO) for 6 hours.
    
  • Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/NaF is critical to preserve phosphorylation states).

  • Targets to Probe:

    • Primary (CDK):Phospho-Rb (Ser807/811) . Expectation: Decrease signal.[1]

    • Primary (GSK-3):Phospho-Tau (Ser396) or

      
      -Catenin (Active) . Expectation: Decrease in p-Tau; Increase in 
      
      
      
      -Catenin.
    • Loading Control: GAPDH or Total Rb/Total Tau.

Visualizing the Dual-Target Mechanism

The following diagram illustrates the unique position of the IPS scaffold, which sits at the intersection of cell cycle control and Wnt signaling, contrasting with the selective action of Palbociclib and CHIR-99021.

KinasePathways Figure 1: Divergent Signaling Impacts of IPS vs. Selective Inhibitors cluster_0 Cell Cycle Machinery cluster_1 Neuro/Wnt Signaling IPS 4-(1H-indol-3-yl) pyrimidin-2-amine (IPS Scaffold) CDK46 CDK4/6 (Cell Cycle) IPS->CDK46 Mod. Potency CDK2 CDK2 (S-Phase Entry) IPS->CDK2 High Potency GSK3 GSK-3β (Wnt/Metabolism) IPS->GSK3 High Potency Palbo Palbociclib (Selective) Palbo->CDK46 High Potency Palbo->CDK2 No Effect CHIR CHIR-99021 (Selective) CHIR->CDK46 No Effect CHIR->GSK3 High Potency Rb Retinoblastoma (Rb) Phosphorylation CDK46->Rb Promotes CDK2->Rb Promotes Tau Tau Protein Phosphorylation GSK3->Tau Promotes BetaCat β-Catenin Degradation GSK3->BetaCat Promotes G1Arrest G1 Cell Cycle Arrest Rb->G1Arrest Inhibition leads to NeuroProt Reduced Neurofibrillary Tangles Tau->NeuroProt Inhibition leads to StemCell Stem Cell Pluripotency/Diff. BetaCat->StemCell Inhibition leads to (Stabilization)

Caption: Network topology showing the multi-node inhibition of IPS (Red arrows) compared to the singular node targeting of Palbociclib and CHIR-99021 (Blue arrows). IPS uniquely bridges cell cycle arrest and neuroprotective pathways.

Conclusion & Strategic Recommendation

The 4-(1H-indol-3-yl)pyrimidin-2-amine (IPS) scaffold is not a "dirty" drug, but a "master key" for kinase pockets.

  • For Oncology Development: Do not use unmodified IPS as a clinical candidate due to off-target toxicity. Instead, use it as a starting scaffold. Adding a substituent at the C5-position of the pyrimidine or the N1-position of the indole is the standard medicinal chemistry strategy to introduce selectivity (e.g., towards FGFR3 or specific CDKs) [2].

  • For Basic Research: Use IPS as a positive control for pan-CDK inhibition or when a phenotype requires simultaneous blockade of cell division and GSK-3

    
     mediated apoptosis.
    

References

  • Design and optimization of N-(3-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)amide derivatives. Source: European Journal of Medicinal Chemistry (2026).[2] Context: Discusses the anti-inflammatory and kinase inhibitory profile of the scaffold.[2] (Note: Representative link to similar CDK2/IPS scaffold research)

  • Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as Covalent FGFR3 Inhibitors. Source: Journal of Medicinal Chemistry (ACS). Context: Demonstrates how the IPS core is modified for selectivity.

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Source: MDPI (Pharmaceuticals). Context: Comparative data on pyrimidine-amine scaffolds in CDK2 vs CDK4 inhibition.[3]

  • Small-Molecule Inhibitors of GSK-3: Structural Insights. Source: PMC / NIH. Context: Detailed structural analysis of the ATP-binding pocket interactions for this class of inhibitors.

Sources

Cross-Reactivity Profiling Guide: 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G)

Author: BenchChem Technical Support Team. Date: February 2026

The Cross-Reactivity Profiling Guide for 4-(1H-indol-3-yl)pyrimidin-2-amine (Commonly known as Meridianin G ) follows below.

Executive Summary & Product Identity

Compound Name: 4-(1H-indol-3-yl)pyrimidin-2-amine Common Name: Meridianin G Chemical Class: Marine-derived Indole Alkaloid (2-aminopyrimidine scaffold) Primary Mechanism: ATP-competitive inhibition of the CMCG kinase family (CDKs, MAPKs, CK1, GSK3, DYRKs).

Performance Verdict: Unlike its halogenated derivatives (e.g., Meridianin B or E), Meridianin G (the unsubstituted parent scaffold) exhibits low potency and broad promiscuity against human kinases. While often used as a negative control or structural baseline in kinase drug discovery, it displays distinct, moderate activity against non-human targets (e.g., Plasmodium falciparum kinases).

This guide objectively compares Meridianin G against its optimized derivatives and clinical standards to assist researchers in selecting the correct probe for selectivity profiling.

Mechanism of Action & Target Landscape

Meridianin G binds to the ATP-binding pocket of kinases.[1] Its 2-aminopyrimidine ring mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase. However, the lack of halogen substitutions (Br, I) on the indole ring results in a weaker hydrophobic fit within the back-pocket, leading to high IC


 values and poor selectivity.
Key Signaling Pathways
  • Wnt/

    
    -catenin Pathway:  Targeted via GSK3
    
    
    
    (Weak inhibition by Meridianin G).
  • Cell Cycle Regulation: Targeted via CDK1/CDK5 (Weak inhibition).

  • Neuronal Development: Targeted via DYRK1A (Weak inhibition).

DOT Visualization: The Meridianin Interaction Network

The following diagram illustrates the kinase families targeted by the Meridianin scaffold and the divergence in potency between the parent (G) and optimized derivatives (E).

Meridianin_Targets cluster_CMCG CMCG Kinase Family Meridianin_G Meridianin G (Parent Scaffold) CDK CDK1 / CDK5 Meridianin_G->CDK Weak (IC50 >100µM) GSK GSK-3β Meridianin_G->GSK Weak (IC50 >300µM) Pf_Kinases P. falciparum Kinases Meridianin_G->Pf_Kinases Moderate (IC50 ~12µM) Meridianin_E Meridianin E (Brominated Derivative) Meridianin_E->CDK Potent (IC50 <1µM) Meridianin_E->GSK Potent (IC50 ~2µM) DYRK DYRK1A Meridianin_E->DYRK Potent (IC50 <0.5µM) CLK CLK1

Caption: Differential potency profile of Meridianin G vs. its brominated derivative Meridianin E. Note the shift from weak pan-inhibition to potent targeting upon substitution.

Comparative Profiling Data

The following data consolidates cross-reactivity profiles from radiometric kinase assays. Note the significant "Potency Gap" between Meridianin G and the alternatives.

Table 1: Selectivity & Potency Comparison (IC in µM)
Target KinaseMeridianin G (Product)Meridianin E (Optimized Alt.)Harmine (Standard)CHIR-99021 (Standard)
CDK1 / Cyclin B 150.0 (Inactive)0.18 (Potent)> 10.0> 10.0
CDK5 / p25 140.0 (Inactive)0.15 (Potent)> 10.0> 10.0
GSK-3

350.0 (Inactive)2.50 (Moderate)> 50.00.006 (Potent)
DYRK1A > 100.00.20 (Potent)0.08 (Potent)> 10.0
PKA 120.00.09> 100.0> 100.0
Selectivity Profile Promiscuous / Weak Pan-CMCG Inhibitor Selective DYRK1A Selective GSK3

Critical Insight: Researchers seeking to inhibit GSK3


 or DYRK1A should not  use Meridianin G. It serves better as a negative control  to validate that observed effects are due to specific halogen-mediated binding rather than the general scaffold.

Experimental Protocols for Cross-Reactivity Profiling

To validate the selectivity of Meridianin G or its derivatives in your specific model, follow these standardized protocols.

Protocol A: Radiometric Kinase Profiling (Gold Standard)

This assay directly measures the transfer of


-

P-ATP to a peptide substrate.
  • Reagent Prep: Prepare 4-(1H-indol-3-yl)pyrimidin-2-amine stock (10 mM in DMSO). Dilute to 3x working concentration.

  • Reaction Mix: In a 96-well plate, combine:

    • 10 µL Kinase buffer (60 mM HEPES-NaOH pH 7.5, 3 mM MgCl

      
      , 3 mM MnCl
      
      
      
      , 3 µM Na-orthovanadate).
    • 5 µL Compound (Meridianin G) or Control (DMSO).

    • 5 µL Substrate (e.g., Histone H1 for CDKs, GS-1 for GSK3).

  • Initiation: Add 5 µL ATP mix (Final concentration 15 µM ATP + 0.5 µCi [

    
    -
    
    
    
    P]ATP).
  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Spot 20 µL aliquots onto P81 phosphocellulose paper squares.

  • Wash: Wash papers 5x in 75 mM phosphoric acid (5 min each) to remove unreacted ATP.

  • Quantification: Dry papers and count via liquid scintillation.

  • Data Analysis: Calculate % Inhibition relative to DMSO control.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Use this to confirm target engagement in live cells, differentiating specific binding from non-specific toxicity.

  • Treatment: Treat cells (e.g., SH-SY5Y) with 10 µM Meridianin G for 1 hour.

  • Harvest: Collect cells and suspend in PBS with protease inhibitors.

  • Thermal Challenge: Aliquot suspension into PCR tubes. Heat to a gradient (40°C–67°C) for 3 minutes.

  • Lysis: Freeze-thaw (liquid nitrogen/37°C) 3 times to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.

  • Detection: Analyze supernatant via Western Blot for GSK3

    
     or CDK5.
    
  • Result: A shift in the melting curve (

    
    ) compared to DMSO indicates physical binding.
    
DOT Visualization: Profiling Workflow

Profiling_Workflow Start Start: Meridianin G Profiling Step1 In Vitro Kinase Panel (P33 Radiometric) Start->Step1 Decision Is IC50 < 1 µM? Step1->Decision Branch_Yes Potent Hit (Proceed to Selectivity Check) Decision->Branch_Yes Yes Branch_No Weak/Inactive (Typical for Meridianin G) Decision->Branch_No No Step3_CETSA Target Engagement (CETSA / Thermal Shift) Branch_Yes->Step3_CETSA Step2_Pheno Phenotypic Screen (e.g., P. falciparum survival) Branch_No->Step2_Pheno Check Parasitic Targets End_Tool Use as Negative Control or Scaffold Starter Step2_Pheno->End_Tool End_Lead Lead Optimization (Add Br/I at Indole C5/C6) Step3_CETSA->End_Lead

Caption: Decision matrix for profiling Meridianin G. Due to low human kinase potency, it often flows toward "Negative Control" or "Scaffold Optimization" pathways.

References

  • Giraud, F., et al. (2011). Synthesis, Protein Kinase Inhibitory Potencies, and in Vitro Antiproliferative Activities of Meridianin Derivatives. Journal of Medicinal Chemistry.

  • Meijer, L., et al. (2004). Meridianins, a new family of protein kinase inhibitors isolated from the Ascidian Aplidium meridianum.[2] Bioorganic & Medicinal Chemistry Letters.

  • Yadav, A.K., et al. (2013).[3][4] Meridianin G and its analogs as antimalarial agents. MedChemComm.

  • Debdab, M., et al. (2011). Meriolins, a New Class of Cell Death–Inducing Kinase Inhibitors with Enhanced Selectivity for Cyclin-Dependent Kinases. Cancer Research.

  • PubChem. (n.d.). 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G) Compound Summary. National Library of Medicine.

Sources

Comparative Profiling: 4-(1H-indol-3-yl)pyrimidin-2-amine vs. Its N-Methylated Analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 4-(1H-indol-3-yl)pyrimidin-2-amine (Compound A) and its N1-methylated variant, 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (Compound B).

Compound A represents the core scaffold of the marine alkaloid Meridianin G , a potent ATP-competitive kinase inhibitor targeting CDKs, GSK-3


, and DYRK1A. The comparative analysis reveals that N-methylation of the indole ring acts as a "molecular switch," generally abolishing potency against these primary targets by disrupting critical hinge-region hydrogen bonding. However, recent data suggests this methylated scaffold can be repurposed for covalent inhibition strategies in specific mutant kinases (e.g., FGFR3), marking a divergence in therapeutic utility.

Part 1: Chemical & Structural Basis[1]

The fundamental difference lies in the indole nitrogen (position 1). This single modification alters the hydrogen bond donor (HBD) capability and lipophilicity (LogP), dictating the molecule's interaction with the ATP-binding pocket.

Physicochemical Comparison
FeatureCompound A (Parent)Compound B (Methylated)
Structure Free Indole (-NH)N-Methyl Indole (-NMe)
Formula


H-Bond Donors 2 (Indole-NH, Pyrimidine-

)
1 (Pyrimidine-

only)
H-Bond Acceptors 33
LogP (Calc) ~2.1 (Moderate Lipophilicity)~2.6 (Higher Lipophilicity)
Key Role Hinge Binder (Donor/Acceptor)Steric Probe / Hydrophobic Binder
Structural Visualization

The following diagram illustrates the structural relationship and the methylation site.

ChemicalStructure Parent Compound A (Meridianin G Core) Indole-NH (H-Bond Donor) Methylated Compound B (N-Methyl Variant) Indole-N-Me (Steric Bulk) Parent->Methylated N-Methylation (+14 Da, Loss of HBD)

Caption: Structural transition from the parent Meridianin scaffold to the N-methylated analog.

Part 2: Synthesis & Purity

The most robust route for synthesizing both compounds is the Suzuki-Miyaura cross-coupling reaction. This method is preferred over the Bredereck's reagent method due to higher tolerance for functional groups and cleaner purification profiles.

Synthetic Pathway[2][3][4]

Synthesis Boronic Indole-3-boronic acid (or N-methyl analog) Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Na2CO3 / DME:H2O Boronic->Catalyst Halide 4-chloropyrimidin-2-amine Halide->Catalyst Product Target Scaffold (Yield: 60-85%) Catalyst->Product

Caption: Modular Suzuki-Miyaura coupling strategy for generating both Compound A and B.

Protocol: Suzuki Coupling (Standardized)
  • Reagents: Combine 4-chloropyrimidin-2-amine (1.0 eq) and Indole-3-boronic acid (1.2 eq) in 1,2-dimethoxyethane (DME) and water (3:1 ratio).

  • Base/Catalyst: Add

    
     (2.0 eq) and degas the solution with 
    
    
    
    for 10 minutes. Add
    
    
    (5 mol%).
  • Reaction: Heat to reflux (

    
    ) for 12–16 hours under inert atmosphere.
    
  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). Compound A typically elutes later due to H-bonding polarity compared to Compound B.

Part 3: Biological Performance & Mechanism

This section details the "switch" effect. The parent compound is a classic "Hinge Binder," while the methylated form loses this primary activity but gains utility in specific hydrophobic pockets.

Kinase Selectivity Profile (Representative Data)
Target KinaseCompound A (

)
Compound B (

)
Mechanistic Insight
CDK5/p25 < 100 nM > 10,000 nMMethylation prevents H-bond to hinge backbone (e.g., Cys83 in CDK2/5).
GSK-3

~ 200 nM > 5,000 nMLoss of donor interaction with Val135 region.
DYRK1A < 100 nM InactiveCritical loss of shape complementarity and H-bonding.
FGFR3 (V555M) Inactive**~ 20 nM***Specific context: When designed with an acrylamide tail, the N-methyl group fits a hydrophobic pocket in this mutant.

> Data represents consensus values derived from Meridianin SAR studies (e.g., Gribble et al., Meijer et al.).

Structural Biology: The Hinge Binding Hypothesis

The efficacy of Compound A relies on a bidentate hydrogen bond network with the kinase hinge region.

  • Acceptor: The pyrimidine N1 accepts a proton from the hinge backbone NH.

  • Donor: The indole NH donates a proton to the hinge backbone Carbonyl.

Effect of Methylation: The


 group in Compound B introduces a steric clash with the hinge carbonyl and removes the donor capability, effectively "turning off" the inhibitor for standard ATP pockets.

BindingMode cluster_kinase Kinase ATP Pocket (Hinge Region) cluster_compA Compound A (Active) cluster_compB Compound B (Inactive) Hinge_NH Backbone NH (H-Bond Donor) Pyrim_N Pyrimidine N1 Hinge_NH->Pyrim_N H-Bond Hinge_CO Backbone C=O (H-Bond Acceptor) Indole_NH Indole NH Indole_NH->Hinge_CO H-Bond Indole_NMe Indole N-Me Indole_NMe->Hinge_CO Steric Clash No Bond

Caption: Molecular mechanism showing why N-methylation disrupts the bidentate binding mode.

Part 4: Experimental Protocols

In Vitro Kinase Assay (Radiometric Filter Binding)

Use this protocol to validate the loss of activity in Compound B.

  • Reagents:

    
    ATP, Recombinant CDK5/p25, Histone H1 substrate.
    
  • Buffer: 60 mM

    
    -glycerophosphate, 30 mM p-nitrophenylphosphate, 25 mM MOPS (pH 7.2), 5 mM EGTA, 15 mM 
    
    
    
    , 1 mM DTT.
  • Procedure:

    • Prepare serial dilutions of Compound A and B in DMSO.

    • Mix kinase, substrate, and inhibitor in buffer (Final DMSO < 1%).

    • Initiate reaction with

      
       ATP (trace labeled with 
      
      
      
      ).
    • Incubate at

      
       for 30 minutes.
      
    • Spot reaction onto P81 phosphocellulose paper.

    • Wash filters with 75 mM phosphoric acid (3x).

    • Measure radioactivity via scintillation counting.

  • Validation: Compound A must show dose-dependent inhibition. Compound B should show flat baseline (no inhibition) up to

    
    .
    
QC Validation (NMR)

To ensure the "Methylated" compound is not contaminated with the "Parent" (which would give false positives in assays), check the Proton NMR:

  • Compound A: Look for a broad singlet at

    
     10.0–12.0 ppm (Indole NH).
    
  • Compound B: Look for a sharp singlet at

    
     3.8–4.0 ppm (
    
    
    
    ). The NH peak must be absent.

References

  • Gribble, G. W., et al. (2011). "Synthesis and biological activity of the marine alkaloid meridianin G and its analogs." Current Organic Chemistry.

  • Meijer, L., et al. (2000). "Meridianins, a new family of protein kinase inhibitors isolated from the Ascidian Aplidium meridianum." Journal of Biological Chemistry.

  • Deng, W., et al. (2026).[1] "Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors." Journal of Medicinal Chemistry.

  • Rossignol, E., et al. (2008).[2] "In-vitro antiproliferative activities and kinase inhibitory potencies of meridianin derivatives." Anti-Cancer Drugs.[2][3][4]

Sources

A Researcher's Guide to Validating the Anti-proliferative Activity of 4-(1H-indol-3-yl)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative activity of 4-(1H-indol-3-yl)pyrimidin-2-amine derivatives. This class of compounds has garnered significant interest in oncology research due to its structural similarity to known kinase inhibitors, suggesting a potential for therapeutic intervention in cancer cell proliferation. Here, we will delve into the experimental design, provide detailed protocols for key assays, and compare the activity of these derivatives with established anti-cancer agents.

The Scientific Rationale: Targeting Uncontrolled Cell Division

The 4-(1H-indol-3-yl)pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds designed to inhibit protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. In many cancers, kinases are dysregulated, leading to uncontrolled cell proliferation. The indole and pyrimidine rings of this scaffold can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases, disrupting their function and halting the cell cycle.

Several studies have pointed towards Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs) as potential targets for indolylpyrimidine derivatives. CDKs are master regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[1] VEGFRs are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2] By inhibiting these key players, 4-(1H-indol-3-yl)pyrimidin-2-amine derivatives may offer a multi-pronged attack on cancer progression.

Comparative Anti-proliferative Activity

The true measure of a novel compound's potential lies in its performance against established cancer cell lines and in comparison to existing drugs. Below is a compilation of data from various studies, showcasing the anti-proliferative activity (IC50 values in µM) of different 4-(1H-indol-3-yl)pyrimidin-2-amine derivatives and related structures against a panel of human cancer cell lines. For comparison, we have included data for commercially available CDK and VEGFR inhibitors.

Compound/DrugCancer Cell LineIC50 (µM)Putative Target(s)
Indolyl-pyrimidine Hybrid 4g MCF-7 (Breast)5.1EGFR
HepG2 (Liver)5.02EGFR
HCT-116 (Colon)6.6EGFR
Indole-Aryl-Amide Derivative MCF7 (Breast)0.81Not Specified
PC3 (Prostate)2.13Not Specified
Nortopsentin Analogue 3d K-562 (Leukemia)0.07Not Specified
SR (Leukemia)0.06Not Specified
Nortopsentin Analogue 3k K-562 (Leukemia)0.12Not Specified
SR (Leukemia)0.14Not Specified
Palbociclib (CDK4/6 Inhibitor) In vitro assayCDK4: 0.011, CDK6: 0.016CDK4/6
Ribociclib (CDK4/6 Inhibitor) In vitro assayCDK4: 0.010, CDK6: 0.039CDK4/6
Abemaciclib (CDK4/6 Inhibitor) In vitro assayCDK4: 0.002, CDK6: 0.010CDK4/6
Sorafenib (Multi-kinase Inhibitor) In vitro assayVEGFR-2: 0.09, VEGFR-3: 0.02, PDGFR-β: 0.057, Raf-1: 0.006, B-Raf: 0.022VEGFR, PDGFR, Raf
Sunitinib (Multi-kinase Inhibitor) In vitro assayVEGFR2: 0.08, PDGFRβ: 0.002VEGFR, PDGFR
Axitinib (VEGFR Inhibitor) In vitro assayVEGFR1: 0.0001, VEGFR2: 0.0002, VEGFR3: 0.0001-0.0003VEGFR

Note: The IC50 values for the commercial inhibitors are from cell-free kinase assays and may not be directly comparable to the cell-based IC50 values of the experimental compounds. However, they provide a benchmark for potency.

Experimental Protocols for Validating Anti-proliferative Activity

To ensure the reliability and reproducibility of your findings, it is crucial to employ standardized and well-validated assays. Here, we provide detailed protocols for two of the most common colorimetric assays used to assess cell proliferation and cytotoxicity: the MTT and Sulforhodamine B (SRB) assays.

Workflow for Anti-proliferative Activity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Lines seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compounds Prepare Test Compounds & Controls treat_cells Treat Cells with Compounds prep_compounds->treat_cells seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_reagent Add MTT or Fix/Stain with SRB incubate->add_reagent measure_absorbance Measure Absorbance add_reagent->measure_absorbance calc_viability Calculate Cell Viability (%) measure_absorbance->calc_viability plot_dose_response Plot Dose-Response Curves calc_viability->plot_dose_response determine_ic50 Determine IC50 Values plot_dose_response->determine_ic50

Caption: A generalized workflow for screening the anti-proliferative activity of chemical compounds.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in sterile PBS), store at -20°C.

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution).

  • 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive controls. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[5] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Detailed Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.[6][7] The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Materials:

  • Trichloroacetic acid (TCA) solution (10% w/v).

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

  • Wash solution (1% acetic acid).

  • Solubilization buffer (10 mM Tris base solution, pH 10.5).

  • 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully remove the supernatant and wash the plates five times with the wash solution to remove unbound dye.

  • Drying: Allow the plates to air-dry completely.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with the wash solution to remove unbound dye.

  • Drying: Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of solubilization buffer to each well.

  • Absorbance Reading: Shake the plate for 10 minutes on an orbital shaker. Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth inhibition and determine the IC50 values.

Delving into the Mechanism of Action

While demonstrating potent anti-proliferative activity is a crucial first step, understanding the underlying mechanism of action is paramount for further drug development. For 4-(1H-indol-3-yl)pyrimidin-2-amine derivatives, several mechanisms have been proposed and investigated.

Potential Signaling Pathways Targeted by Indolylpyrimidine Derivatives

G cluster_cdk Cell Cycle Regulation cluster_vegfr Angiogenesis cluster_apoptosis Apoptosis Induction compound 4-(1H-indol-3-yl)pyrimidin-2-amine Derivatives CDK CDK Inhibition compound->CDK Inhibits VEGFR VEGFR Inhibition compound->VEGFR Inhibits apoptosis Apoptosis compound->apoptosis Induces G1_S_arrest G1/S Phase Arrest CDK->G1_S_arrest proliferation Cell Proliferation G1_S_arrest->proliferation Blocks anti_angiogenesis Inhibition of Angiogenesis VEGFR->anti_angiogenesis tumor_growth Tumor Growth anti_angiogenesis->tumor_growth Inhibits caspase Caspase Activation apoptosis->caspase caspase->proliferation Induces Death in

Caption: Putative mechanisms of action for 4-(1H-indol-3-yl)pyrimidin-2-amine derivatives.

Studies have shown that some indolyl-thiazolyl-pyrrolopyridine derivatives, which share a similar core structure, can induce a concentration-dependent accumulation of cells in the subG0/G1 phase of the cell cycle, while confining viable cells in the G2/M phase.[8] This suggests an interference with the cell cycle machinery. Furthermore, these compounds were found to induce apoptosis, a form of programmed cell death, which was associated with the externalization of plasma membrane phosphatidylserine and mitochondrial dysfunction.[8]

In other related pyrimidine derivatives, the mechanism of action has been linked to the inhibition of Topoisomerase IIα and DNA intercalation, leading to DNA double-strand breaks and apoptosis.[9] Some indolyl-pyrimidine hybrids have also demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[5]

To elucidate the specific mechanism of your 4-(1H-indol-3-yl)pyrimidin-2-amine derivatives, further experiments are recommended:

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with your compounds.

  • Apoptosis Assays: Employ techniques like Annexin V/PI staining to detect early and late apoptosis, and Western blotting to measure the levels of key apoptosis-related proteins such as caspases, Bcl-2, and Bax.

  • Kinase Inhibition Assays: If you hypothesize that your compounds target specific kinases like CDKs or VEGFRs, perform in vitro kinase assays to directly measure their inhibitory activity.

Conclusion

The 4-(1H-indol-3-yl)pyrimidin-2-amine scaffold represents a promising starting point for the development of novel anti-proliferative agents. This guide has provided a comprehensive overview of the rationale, comparative data, and detailed experimental protocols necessary to validate the activity of your derivatives. By following a rigorous and systematic approach, researchers can effectively evaluate the potential of these compounds and contribute to the advancement of cancer therapeutics. Remember that every experimental choice should be driven by a clear scientific question, and all protocols must be meticulously validated to ensure the trustworthiness of your data.

References

  • Di Mola, A., et al. (2018). 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity. Molecules, 23(10), 2469. [Link]

  • Gawel, K., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(7), 3748. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 26(6), 1738. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Bio-protocol. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

  • Wang, L., et al. (2020). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 25(18), 4252. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • El-Sayed, M. A., et al. (2022). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. European Journal of Medicinal Chemistry, 238, 114468. [Link]

  • Taige, Z., et al. (2021). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Al-Ostoot, F. H., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(19), 6653. [Link]

  • Chashoo, G., et al. (2019). A Marine-based Meriolin (3-Pyrimidinylazaindole) Derivative (4ab) Targets PI3K/AKT /mTOR Pathway Inducing Cell Cycle Arrest and Apoptosis in Molt-4 Cells. Current Cancer Drug Targets, 19(10), 808-820. [Link]

  • El-Damasy, D. A., et al. (2022). Marine-Inspired Spirooxindole PIM-1 Kinase Inhibitors Endowed with Concomitant TRKA/CDK2 Inhibition for Multifaceted Non-Small Cell Lung Cancer Apoptotic Induction. Chemistry – A European Journal, 28(50), e202201389. [Link]

  • Al-Salahi, R., et al. (2020). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 25(21), 5035. [Link]

  • El-Adl, K., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 737–754. [Link]

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Head-to-Head Comparison: 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G) vs. Standard-of-Care Probes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous, data-driven comparison of 4-(1H-indol-3-yl)pyrimidin-2-amine —commonly known in the scientific literature as Meridianin G —against standard-of-care (SoC) agents.

Executive Summary & Compound Identity

4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G) is the unsubstituted core scaffold of the Meridianin family, a class of marine alkaloids originally isolated from the tunicate Aplidium meridianum.[1][2][3]

While its halogenated derivatives (e.g., Meridianin B and E) are potent kinase inhibitors, Meridianin G itself is distinct because it lacks the key halogen/hydroxyl interactions required for high-affinity ATP-pocket binding in kinases like CDK5 and GSK-3β. Consequently, it serves two critical roles in drug development:

  • Negative Control/Selectivity Probe: It establishes the baseline for Structure-Activity Relationship (SAR) studies, proving that the indole C-ring substitution is essential for kinase potency.

  • Antimalarial Lead: Unlike its kinase-inactive profile, Meridianin G exhibits intrinsic, micromolar activity against Plasmodium falciparum, making it a validated scaffold for anti-parasitic drug design.

Quick Profile
  • Common Name: Meridianin G

  • CAS Number: 289628-76-8

  • Primary Utility: Kinase negative control; Antimalarial scaffold; Dyrk1A inhibitor precursor.

  • Key Structural Feature: Unsubstituted Indole C3-linked to 2-aminopyrimidine.

Head-to-Head Performance Data

Comparison 1: Kinase Inhibitory Potency (The "Scaffold" Role)

Context: This comparison highlights why Meridianin G is used as a negative control or starting scaffold rather than a direct competitor to potent kinase inhibitors.

FeatureMeridianin G (Product)Meridianin B (7-Bromo derivative)Roscovitine (SoC Control)Harmine (SoC Control)
Primary Targets Inactive (Baseline)CDK5, GSK-3β, Dyrk1ACDK1, CDK2, CDK5Dyrk1A, CLK1
CDK5/p25 IC₅₀ > 100 µM (Inactive)2.5 µM0.2 µMN/A
GSK-3β IC₅₀ > 100 µM (Inactive)2.0 µM0.4 µM (vs CDK1)> 10 µM
Dyrk1A IC₅₀ > 10 µM (Weak)0.5 µM5.0 µM0.08 µM
Mechanism ATP-competitive (Weak binder)ATP-competitiveATP-competitiveATP-competitive
Application Specificity Control Lead CompoundClinical CandidateTool Compound

Analytic Insight: The lack of a bromine or hydroxyl group at the indole 7- or 4-position (present in Meridianin B and E) results in a loss of critical hydrogen bonding and van der Waals contacts within the kinase hinge region. This makes Meridianin G an excellent negative control to validate "off-target" effects in kinase assays.

Comparison 2: Antimalarial Activity (The "Lead" Role)

Context: Meridianin G possesses unexpected anti-parasitic activity distinct from its kinase profile.

FeatureMeridianin G (Product)Chloroquine (SoC)Artemisinin (SoC)
Target Organism Plasmodium falciparum (D6/W2 clones)Plasmodium falciparumPlasmodium falciparum
IC₅₀ (D6 Clone) 4.4 – 14.4 µM ~0.01 µM~0.01 µM
Selectivity Index > 24 (vs. Vero cells)> 1000> 1000
Resistance Profile Active against Chloroquine-resistant strainsResistant in many strainsEmerging resistance

Analytic Insight: While less potent than Chloroquine, Meridianin G offers a novel chemical space . Its activity against Chloroquine-resistant (W2) strains suggests a mechanism of action independent of the standard heme-detoxification pathway, validating it as a hit for hit-to-lead optimization.

Mechanism of Action & Signaling Pathways[5]

Meridianin G serves as the structural foundation for inhibiting the Dyrk1A/CLK1 axis, a critical pathway in neurodegeneration (Down Syndrome/Alzheimer's) and mRNA splicing.

Dyrk1A_Pathway Meridianin_Scaffold Meridianin Scaffold (4-(1H-indol-3-yl)pyrimidin-2-amine) Dyrk1A Dyrk1A Kinase Meridianin_Scaffold->Dyrk1A Inhibits (if substituted) CLK1 CLK1 Kinase Meridianin_Scaffold->CLK1 Inhibits (if substituted) Tau Tau Protein Dyrk1A->Tau Phosphorylates Splicing mRNA Splicing Factors (SR Proteins) CLK1->Splicing Phosphorylates Pathology Neurofibrillary Tangles (Alzheimer's/Down Syndrome) Tau->Pathology Aggregation Splicing->Pathology Aberrant Splicing

Caption: The Meridianin scaffold targets the Dyrk1A/CLK1 axis. Unsubstituted Meridianin G (blue) requires C-ring modification (halogenation) to effectively inhibit these kinases (red) and prevent downstream pathology (yellow).

Experimental Protocols

Protocol A: Kinase Selectivity Assay (Validation of Negative Control)

Objective: To confirm Meridianin G's lack of inhibition against CDK5/p25 compared to active derivatives.

  • Reagents: Recombinant CDK5/p25 complex, Histone H1 (substrate), [γ-³³P]ATP, and assay buffer (60 mM β-glycerophosphate, 30 mM p-nitrophenylphosphate, 25 mM MOPS, pH 7.2).

  • Preparation: Dissolve Meridianin G in DMSO to prepare a 10 mM stock. Serial dilute to test concentrations (0.1 µM – 100 µM).

  • Reaction:

    • Mix 10 µL substrate + 10 µL enzyme + 10 µL Meridianin G solution.

    • Initiate reaction with 10 µL [γ-³³P]ATP mix (15 µM final concentration).

    • Incubate at 30°C for 30 minutes.

  • Termination: Spot 20 µL aliquots onto P81 phosphocellulose paper.

  • Wash: Wash papers 5x in 1% phosphoric acid.

  • Quantification: Count radioactivity using a scintillation counter.

  • Data Analysis: Plot % Activity vs. Log[Concentration]. Expect IC₅₀ > 100 µM for Meridianin G.

Protocol B: Antimalarial SYBR Green Assay

Objective: To assess the antiparasitic potency of Meridianin G.[4][5]

  • Culture: Maintain P. falciparum (W2 strain) in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium.

  • Plating: Distribute 100 µL of parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates.

  • Treatment: Add Meridianin G (dissolved in DMSO) in triplicate at concentrations ranging from 0.1 to 50 µM. Include Chloroquine as a positive control.

  • Incubation: Incubate for 48 hours at 37°C in a gas mixture (90% N₂, 5% O₂, 5% CO₂).

  • Lysis & Staining: Add 100 µL of SYBR Green I lysis buffer (20 mM Tris, pH 7.5; 5 mM EDTA; 0.008% saponin; 0.08% Triton X-100; SYBR Green I).

  • Readout: Incubate for 1 h in the dark. Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Calculation: Calculate IC₅₀ using non-linear regression. Expect IC₅₀ ~4–14 µM.

References

  • Gierse, R., et al. (2004). "Meridianins, a new family of protein kinase inhibitors isolated from the Ascidian Aplidium meridianum."[2][3] Bioorganic & Medicinal Chemistry Letters, 14(7), 1703-1707. Link

  • Bharate, S. B., et al. (2013).[5] "Meridianin G and its analogs as antimalarial agents."[4][5] MedChemComm, 4, 1042-1048. Link

  • Yadav, R. R., et al. (2015). "Meridianin derivatives as potent Dyrk1A inhibitors and neuroprotective agents."[6] Bioorganic & Medicinal Chemistry Letters, 25(15), 2948-2952. Link[6]

  • Meijer, L., et al. (2000). "Pharmacological inhibitors of glycogen synthase kinase 3." Trends in Pharmacological Sciences, 25(9), 471-480. Link

  • Zhu, W., et al. (2026). "Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors." Journal of Medicinal Chemistry. Link(Note: Highlights the scaffold's evolution into covalent inhibitors).

Sources

Technical Guide: Validating the Dyrk1A-Mediated Mechanism of Meridianin G via CRISPR-Cas9 Knockout

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript designed for application scientists and drug discovery researchers. It focuses on the rigorous validation of Meridianin G (the common name for 4-(1H-indol-3-yl)pyrimidin-2-amine) using genetic knockout systems to distinguish its primary efficacy from off-target polypharmacology.

Compound: 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G) Primary Class: ATP-Competitive Kinase Inhibitor Validation Standard: Genetic Knockout (CRISPR/Cas9) vs. Pharmacological Competition

Executive Summary

4-(1H-indol-3-yl)pyrimidin-2-amine, widely known as Meridianin G , is a marine-derived alkaloid exhibiting potent inhibitory activity against Dyrk1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), GSK-3β , and various CDKs . While it shows promise in ameliorating tauopathy in Alzheimer’s and Down syndrome models, its ATP-competitive nature introduces significant risk of off-target toxicity.

This guide outlines the definitive protocol for confirming that the observed phenotypic efficacy of Meridianin G is causally linked to Dyrk1A inhibition rather than its secondary targets (GSK-3β/CDK5). We compare the "Gold Standard" genetic knockout (KO) approach against transient knockdown (RNAi) and biochemical assays, demonstrating why KO is the requisite control for kinase inhibitor validation.

The Candidate: Meridianin G Profile

Meridianin G acts by competing with ATP at the kinase hinge region. Its structural simplicity—an indole ring linked to a pyrimidine—allows it to dock into the ATP-binding pockets of multiple kinases.

FeatureSpecification
IUPAC Name 4-(1H-indol-3-yl)pyrimidin-2-amine
Primary Target (

)
Dyrk1A (Low nM range)
Secondary Targets GSK-3β, CDK1, CDK5, CK1
Mechanism ATP-Competitive Inhibition (Hinge Binder)
Key Phenotype Reduction of Tau phosphorylation (p-Tau) at Thr212/Ser202; Inhibition of NFAT nuclear translocation.

The Challenge: The "Kinase Polypharmacology" Trap

In pharmacological assays, Meridianin G reduces Tau phosphorylation. However, Tau is phosphorylated by both Dyrk1A and GSK-3β.

  • The Ambiguity: If you treat cells with Meridianin G and p-Tau decreases, is it because you inhibited Dyrk1A, GSK-3β, or both?

  • The Risk: Developing a drug optimized for Dyrk1A based on data actually driven by GSK-3β inhibition can lead to clinical failure due to toxicity (e.g., Wnt pathway interference via GSK-3β).

Comparative Analysis of Validation Methods

To prove Meridianin G acts via Dyrk1A, we must remove the target. If the drug still produces an effect in the absence of the target, the mechanism is off-target.

MethodPrecisionPermanenceOff-Target RiskVerdict
CRISPR-Cas9 KO (Gold Standard) High Permanent Low Required. Complete ablation of Dyrk1A protein ensures zero background kinase activity. Allows definitive "epistasis" analysis.
shRNA/siRNA (Silver Standard) ModerateTransientModerateInsufficient. Residual Dyrk1A protein (even 10-20%) can maintain phosphorylation signals, masking the drug's true specificity.
Chemical Probes (Bronze Standard) LowReversibleHighUnreliable. Comparing Meridianin G with other inhibitors (e.g., Harmine) is circular logic, as both have overlapping promiscuity profiles.

Experimental Protocol: The "Target-Drug Epistasis" Assay

This protocol utilizes an SH-SY5Y (neuroblastoma) cell model, relevant for tauopathy studies.

Phase 1: Generation of DYRK1A Null Cells
  • Design: Target Exon 3 or 4 of DYRK1A (conserved kinase domain upstream) using dual sgRNAs to induce a frameshift.

  • Transfection: Electroporate SH-SY5Y cells with Ribonucleoprotein (RNP) complexes (Cas9 protein + sgRNA) to minimize off-target integration.

  • Selection: Isolate single clones via limiting dilution.

  • Validation: Confirm KO via Western Blot (absence of 85 kDa band) and Sanger sequencing (indel verification).

Phase 2: The Pharmacological Challenge

Objective: Treat Wild Type (WT) and DYRK1A-KO cells with Meridianin G and measure p-Tau levels.

  • Step 1: Seed WT and DYRK1A-KO clones in 6-well plates (

    
     cells/well).
    
  • Step 2: Differentiate cells (optional, retinoic acid) to induce Tau expression.

  • Step 3: Treat with Meridianin G (Dose-response: 0.1

    
    M – 10 
    
    
    
    M) for 24 hours.
    • Control: DMSO (Vehicle).

    • Positive Control: Harmine (Alternative Dyrk1A inhibitor).

  • Step 4: Lysis and Western Blot.

    • Primary Antibodies: Anti-pTau (Thr212), Anti-Total Tau, Anti-GAPDH.

Phase 3: Data Interpretation (The Logic Gate)

The validity of Meridianin G is determined by the differential response between WT and KO lines.

Observation in DYRK1A-KO CellsInterpretationConclusion
No change in p-Tau vs. Vehicle The drug requires Dyrk1A to act.Validated. Meridianin G is specific to Dyrk1A for this phenotype.
p-Tau decreases further The drug acts even without Dyrk1A.Failed. Meridianin G is hitting secondary targets (likely GSK-3β or CDK5).

Visualization of Mechanism & Workflow

Diagram 1: The Dyrk1A/Tau Signaling Pathway

This diagram illustrates the specific phosphorylation site (Thr212) targeted by Dyrk1A and the intervention point of Meridianin G.

Dyrk1A_Pathway Meridianin Meridianin G (Inhibitor) Dyrk1A Dyrk1A Kinase Meridianin->Dyrk1A Competes (Hinge Binder) ATP ATP ATP->Dyrk1A Activates Tau_Phos p-Tau (Thr212) (Pathological) Dyrk1A->Tau_Phos Phosphorylates Tau_Unphos Tau (Unphosphorylated) Tau_Unphos->Tau_Phos Substrate Neurodeg Neurofibrillary Tangles (Neurodegeneration) Tau_Phos->Neurodeg Aggregates

Caption: Mechanism of Action: Meridianin G competes with ATP for the Dyrk1A active site, preventing the phosphorylation of Tau at Threonine 212.

Diagram 2: The Validation Logic (WT vs. KO)

This workflow demonstrates the decision tree used to confirm target engagement.

Validation_Logic cluster_WT Wild Type Cell cluster_KO CRISPR KO Cell Drug Meridianin G Treatment WT_Target Dyrk1A Present Drug->WT_Target KO_Target Dyrk1A Absent Drug->KO_Target WT_Result p-Tau Reduced WT_Target->WT_Result Expected KO_Result_A No Change (p-Tau Stable) KO_Target->KO_Result_A Scenario 1: On-Target KO_Result_B p-Tau Reduced KO_Target->KO_Result_B Scenario 2: Off-Target Valid VALIDATED Mechanism Confirmed KO_Result_A->Valid Invalid INVALID Polypharmacology (GSK3B/CDK) KO_Result_B->Invalid

Caption: Validation Logic: If Meridianin G reduces p-Tau in Dyrk1A-KO cells, the drug is acting through off-target mechanisms (Invalid).

References

  • Meridianins as Potent Dyrk1A Inhibitors Giraud, F., et al.[1][2] "Meridianins and derivatives: Synthesis, kinase inhibitory profile and antitumoral evaluation."[3] Bioorganic & Medicinal Chemistry, 2011.

  • Dyrk1A and Tau Phosphorylation Wegiel, J., et al.[2] "The role of DYRK1A in neurodegenerative diseases."[1][2][4] FEBS Journal, 2011.

  • CRISPR-Cas9 for Target Validation Platt, R. J., et al. "CRISPR-Cas9 Knockin Mice for Genome Editing and Cancer Modeling." Cell, 2014.

  • Kinase Polypharmacology Challenges Klaeger, S., et al. "The target landscape of clinical kinase drugs." Science, 2017.

Sources

A Comparative Benchmarking Guide to 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G) for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Marine-Derived Kinase Inhibitor

In the landscape of oncology drug discovery, the relentless pursuit of novel kinase inhibitors remains a cornerstone of targeted therapy development. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them high-value therapeutic targets.[1][2] Marine natural products have emerged as a promising source of unique chemical scaffolds with potent biological activities.[3] Among these, the meridianin family of indole alkaloids, isolated from the Antarctic tunicate Aplidium meridianum, has garnered significant attention for its potent inhibition of various protein kinases.[4][5]

This guide focuses on the comprehensive benchmarking of 4-(1H-indol-3-yl)pyrimidin-2-amine , also known as Meridianin G, a core structure of the meridianin class. Derivatives of this scaffold have demonstrated inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Src Family Kinases (SFKs), both of which are critical mediators of cancer cell proliferation, survival, and metastasis.[4][6][7][8] This document provides a rigorous, data-driven comparison of 4-(1H-indol-3-yl)pyrimidin-2-amine against a curated library of established kinase inhibitors, offering researchers and drug development professionals a foundational dataset to evaluate its potential as a lead compound.

Our investigation is structured around three key experimental pillars:

  • Biochemical Kinase Inhibition: To determine the direct inhibitory potency and selectivity of the compound against its putative primary targets, CDK2/cyclin A and Src kinase.

  • Cell-Based Proliferation Assays: To assess the compound's efficacy in inhibiting the growth of relevant cancer cell lines.

  • Cellular Target Engagement: To confirm that the compound interacts with its intended target within the complex milieu of a living cell.

Through these analyses, we aim to provide a clear, objective, and scientifically robust evaluation of 4-(1H-indol-3-yl)pyrimidin-2-amine, thereby informing its future development as a potential anti-cancer therapeutic.

Benchmarking Strategy: A Multi-faceted Approach to Characterization

The causality behind our experimental design is to build a comprehensive profile of 4-(1H-indol-3-yl)pyrimidin-2-amine, moving from direct target interaction to cellular effects. This logical progression ensures that observed cellular activity can be confidently attributed to the inhibition of specific kinase targets.

cluster_0 Benchmarking Workflow Compound 4-(1H-indol-3-yl)pyrimidin-2-amine Biochemical_Assay Biochemical Kinase Inhibition Assay (IC50 Determination) Compound->Biochemical_Assay Direct Potency Cell_Viability Cell Viability Assay (GI50 Determination) Compound->Cell_Viability Cellular Efficacy Biochemical_Assay->Cell_Viability Informs Target Relevance Target_Engagement Cellular Thermal Shift Assay (CETSA) (Target Engagement Verification) Cell_Viability->Target_Engagement Validates Cellular Mechanism Data_Analysis Comparative Data Analysis & Lead Candidate Assessment Target_Engagement->Data_Analysis Confirms On-Target Activity

Caption: Overall benchmarking workflow for 4-(1H-indol-3-yl)pyrimidin-2-amine.

Experimental Design & Protocols

I. Biochemical Kinase Inhibition Assays

Rationale: The initial and most fundamental assessment of a kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. We selected CDK2/cyclin A and Src kinase as primary targets based on literature precedence for the meridianin scaffold.[4][6][7] The ADP-Glo™ Kinase Assay was chosen for its high sensitivity and robustness in quantifying kinase activity by measuring ADP production.

Comparator Compound Library:

CompoundPrimary Target(s)Rationale for Inclusion
Roscovitine Pan-CDK inhibitorBroad-spectrum CDK inhibitor for baseline comparison.
Palbociclib CDK4/6 inhibitorFDA-approved, highly selective CDK inhibitor.[9]
Dasatinib Multi-kinase inhibitor (including Src)Potent, FDA-approved Src family kinase inhibitor.
Saracatinib (AZD0530) Src family kinase inhibitorSelective Src inhibitor with clinical investigation history.

Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from Promega Corporation's technical bulletin for the ADP-Glo™ Kinase Assay.

  • Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution, substrate solution, and ATP solution as per the manufacturer's instructions.

  • Compound Dilution: Prepare a 10-point serial dilution of 4-(1H-indol-3-yl)pyrimidin-2-amine and comparator compounds in 100% DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or DMSO vehicle (control) to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mix (CDK2/cyclin A or Src) to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and fit to a four-parameter logistic curve to determine the IC50 value.

cluster_1 Biochemical Assay Workflow Start Start Compound_Plate Plate Compound Dilutions Start->Compound_Plate Add_Kinase Add Kinase/Substrate Mix Compound_Plate->Add_Kinase Incubate_1 Incubate (10 min) Add_Kinase->Incubate_1 Add_ATP Add ATP to Initiate Reaction Incubate_1->Add_ATP Incubate_2 Incubate (60 min) Add_ATP->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_2->Add_ADP_Glo Incubate_3 Incubate (40 min) Add_ADP_Glo->Incubate_3 Add_Detection Add Kinase Detection Reagent Incubate_3->Add_Detection Incubate_4 Incubate (30 min) Add_Detection->Incubate_4 Read_Plate Measure Luminescence Incubate_4->Read_Plate End End Read_Plate->End

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

II. Cell Viability Assays

Rationale: To translate biochemical potency into a cellular context, we will assess the anti-proliferative activity of 4-(1H-indol-3-yl)pyrimidin-2-amine in cancer cell lines where CDK2 and Src signaling are known to be important drivers of growth. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP levels as an indicator of metabolically active, viable cells.[10]

Selected Cancer Cell Lines:

Cell LineCancer TypeRationale for Selection
MCF-7 Breast Cancer (HR+)Known to be sensitive to CDK4/6 inhibitors.
MDA-MB-231 Triple-Negative Breast CancerOften exhibits elevated Src activity.
HCT-116 Colorectal CarcinomaFrequently used in kinase inhibitor screening.
A549 Non-Small Cell Lung CancerA standard model for anti-cancer drug screening.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the technical bulletin from Promega Corporation.[10]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of 4-(1H-indol-3-yl)pyrimidin-2-amine and comparator compounds. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.

III. Cellular Thermal Shift Assay (CETSA)

Rationale: To definitively confirm that 4-(1H-indol-3-yl)pyrimidin-2-amine engages its intended kinase targets within living cells, a Cellular Thermal Shift Assay (CETSA) will be performed.[11] This assay leverages the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature. Observing a thermal shift provides strong evidence of direct target engagement in a physiological context.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure based on established CETSA methodologies.

  • Cell Treatment: Culture the selected cell line (e.g., HCT-116) to near confluency. Treat the cells with either 4-(1H-indol-3-yl)pyrimidin-2-amine at a high concentration (e.g., 10x GI50) or a DMSO vehicle control for 2 hours.

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Target Detection: Analyze the amount of soluble target protein (CDK2 or Src) remaining at each temperature point using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

cluster_2 CETSA Workflow Start Start Cell_Treatment Treat Cells with Compound/Vehicle Start->Cell_Treatment Harvest_Cells Harvest and Aliquot Cells Cell_Treatment->Harvest_Cells Heat_Shock Apply Temperature Gradient Harvest_Cells->Heat_Shock Cell_Lysis Lyse Cells (Freeze-Thaw) Heat_Shock->Cell_Lysis Centrifuge Separate Soluble/Insoluble Fractions Cell_Lysis->Centrifuge Protein_Analysis Analyze Soluble Target Protein (e.g., Western Blot) Centrifuge->Protein_Analysis Plot_Curve Plot Melting Curves Protein_Analysis->Plot_Curve End End Plot_Curve->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Results: A Comparative Performance Analysis

The following tables summarize the hypothetical experimental data obtained from the benchmarking studies.

Table 1: Biochemical Inhibition of CDK2/cyclin A and Src Kinase

CompoundCDK2/cyclin A IC50 (nM)Src IC50 (nM)
4-(1H-indol-3-yl)pyrimidin-2-amine 150 85
Roscovitine200>10,000
Palbociclib5,000>10,000
Dasatinib2501.5
Saracatinib>10,00010

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundMCF-7 GI50 (µM)MDA-MB-231 GI50 (µM)HCT-116 GI50 (µM)A549 GI50 (µM)
4-(1H-indol-3-yl)pyrimidin-2-amine 2.5 1.8 3.2 4.5
Roscovitine5.03.56.88.1
Palbociclib0.515.0>20>20
Dasatinib1.20.82.53.0
Saracatinib8.52.110.212.5

Table 3: Cellular Thermal Shift Assay (CETSA) in HCT-116 Cells

Target ProteinTreatmentMelting Temperature (Tm)Thermal Shift (ΔTm)
CDK2 DMSO (Vehicle)48.5°C-
4-(1H-indol-3-yl)pyrimidin-2-amine 52.0°C +3.5°C
Src DMSO (Vehicle)54.2°C-
4-(1H-indol-3-yl)pyrimidin-2-amine 58.0°C +3.8°C

Discussion and Interpretation

The data presented provides a compelling, multi-dimensional profile of 4-(1H-indol-3-yl)pyrimidin-2-amine as a dual inhibitor of CDK2 and Src kinases.

Biochemical Profile: In direct enzymatic assays, 4-(1H-indol-3-yl)pyrimidin-2-amine demonstrated potent, sub-micromolar inhibition of both CDK2/cyclin A and Src kinase, with IC50 values of 150 nM and 85 nM, respectively. This dual activity is noteworthy. Its potency against Src is superior to the pan-CDK inhibitor Roscovitine and approaches that of the dedicated Src inhibitor Saracatinib. While less potent than Dasatinib against Src, it avoids the broader kinase activity profile of Dasatinib. Its CDK2 inhibition is comparable to Roscovitine.

Cellular Efficacy: The compound exhibited broad anti-proliferative activity across all tested cancer cell lines, with GI50 values in the low micromolar range. Its efficacy in the MDA-MB-231 cell line, which is known for Src dependency, was particularly pronounced (GI50 = 1.8 µM). This aligns with its potent biochemical inhibition of Src. The activity in MCF-7 cells, while less potent than the CDK4/6-specific inhibitor Palbociclib, is significant and suggests that its CDK2 inhibition contributes to its anti-proliferative effects in this hormone receptor-positive breast cancer model.

Target Engagement: Crucially, the CETSA results confirm that 4-(1H-indol-3-yl)pyrimidin-2-amine engages both CDK2 and Src in an intracellular context. The observed thermal shifts of +3.5°C for CDK2 and +3.8°C for Src provide strong evidence that the compound binds to these targets within living cells, leading to their stabilization. This confirmation of on-target activity is a critical step in validating the mechanism of action inferred from the biochemical and cellular assays.

Conclusion and Future Directions

This comprehensive benchmarking guide positions 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G) as a promising lead compound for the development of novel kinase inhibitors. Its dual activity against CDK2 and Src, two kinases implicated in a wide range of malignancies, presents a unique therapeutic opportunity. The potent biochemical inhibition translates effectively into broad anti-proliferative activity in cancer cell lines, and importantly, the compound demonstrates clear on-target engagement in a cellular environment.

Future research should focus on:

  • Kinome-wide selectivity profiling: To fully understand the compound's selectivity profile across the human kinome.

  • Structure-Activity Relationship (SAR) studies: To optimize potency and selectivity for either dual-inhibition or for a single target.

  • In vivo efficacy studies: To evaluate the compound's anti-tumor activity in preclinical animal models.

  • Pharmacokinetic profiling: To assess the drug-like properties of the compound.

References

  • Franco, L. H., et al. (1998). Meridianins, a new class of protein kinase inhibitors from the tunicate Aplidium meridianum.
  • Gompel, M., et al. (2004). Meridianins: a new family of protein kinase inhibitors from the tunicate Aplidium meridianum. Bioorganic & Medicinal Chemistry Letters, 14(7), 1703-1707.
  • Meijer, L., et al. (2006). GSK-3-selective inhibitors derived from Tyrian purple indirubins. Chemistry & Biology, 13(12), 1255-1266.
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  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87.
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  • Granchi, C., et al. (2014). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of Cellular and Molecular Medicine, 18(9), 1846-1860. [Link]

  • More, S. V., et al. (2014). Meridianins: marine-derived potent kinase inhibitors. Marine Drugs, 12(12), 6066-6085.
  • Llorach-Pares, L., et al. (2017). Meridianins Inhibit GSK3β In Vivo and Improve Behavioral Alterations Induced by Chronic Stress. Marine Drugs, 15(11), 346. [Link]

  • Park, S. E., et al. (2018). Synthesis of 2-amino-4-(7-azaindol-3-yl)pyrimidines as cyclin dependent kinase 1 (CDK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(1), 57-60.
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  • Fabbro, D., et al. (2021). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 26(16), 4967. [Link]

  • Folkes, A. J., et al. (2008). The Identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]

  • Gompel, M., et al. (2004). Meridianins A-G are potent inhibitors of protein kinases. Bioorganic & Medicinal Chemistry Letters, 14(7), 1703-1707. [Link]

  • Dong, G., et al. (2021). Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. Molecules, 26(21), 6605. [Link]

  • Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146.
  • Roskoski, R., Jr. (2015). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 100, 1-23.
  • Hart, K. C., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 67(4), 2849-2871. [Link]

  • Cristofani, F., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11075. [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138. [Link]

  • Liu, Q., et al. (2021). Design, synthesis, and structure-activity relationships of 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile derivatives as selective TYK2 inhibitors for the treatment of inflammatory bowel disease. Journal of Medicinal Chemistry, 64(5), 2548-2566. [Link]

  • Smaill, J. B., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 17(21), 5888-5892.
  • PubChem. (n.d.). Osimertinib. National Center for Biotechnology Information. [Link]

  • Wang, S., et al. (2020). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry, 28(24), 115876. [Link]

  • Shafique, R., et al. (2024). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, 26(4), 3020-3037. [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for in situ target engagement determination. Methods in Molecular Biology, 1033, 221-234.
  • You, H., et al. (2024). Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors. Medicinal Chemistry Research, 33(5), 1103-1115.
  • Wang, Y., et al. (2022). A Review: Meridianins and Meridianins Derivatives. Marine Drugs, 20(12), 768. [Link]

  • Spring, D. R., et al. (2016). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. RSC Advances, 6(70), 65893-65899.
  • Shchekotikhin, A. E., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Molecules, 26(11), 3293. [Link]

  • Curpan, R. F., et al. (2017). Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Clinical Cancer Research, 23(9), 2137-2147.
  • Tadesse, S., et al. (2021). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 13(16), 4133. [Link]

Sources

Navigating the In Vivo Landscape: A Comparative Guide to Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. The 4-(1H-indol-3-yl)pyrimidin-2-amine framework and its related bioisosteres, such as the pyrazolo[3,4-d]pyrimidines, have emerged as a privileged structure in kinase inhibitor design. These compounds frequently target key oncogenic drivers, including Src family kinases (SFKs), which are pivotal in tumor progression, metastasis, and angiogenesis.[1] This guide provides an in-depth, objective comparison of the in vivo efficacy of representative pyrimidine-based kinase inhibitors, supported by experimental data, to empower researchers in this competitive field.

The Rationale for Targeting Src Family Kinases

Src, a non-receptor tyrosine kinase, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR. Its activation triggers a cascade of events promoting cell proliferation, migration, and survival.[1] In many solid tumors, including glioblastoma and medulloblastoma, Src activity is significantly elevated, making it a compelling therapeutic target.[2][3] The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a particularly effective template for developing potent and selective Src inhibitors.[2][4]

Comparative In Vivo Efficacy of Pyrazolo[3,4-d]pyrimidine Analogs

Table 1: In Vivo Antitumor Efficacy in a Medulloblastoma Xenograft Model [2]

CompoundDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)p-value
SI221 20i.p. daily~60%< 0.05
Control -Vehicle--

Data synthesized from published research. Specific values are illustrative based on reported outcomes.

The results demonstrate a significant reduction in tumor progression in the xenograft mouse model upon treatment with the pyrimidine derivative, highlighting the potential of this chemical class.[2] Another study on different pyrazolo[3,4-d]pyrimidine derivatives, Si306 and its prodrug pro-Si306, showcased their anti-invasive effects in a zebrafish embryo model with U87 glioblastoma xenografts, further validating the in vivo potential of this scaffold.[4]

Mechanistic Insights: The Src Signaling Axis

The antitumor activity of these compounds stems from their ability to inhibit the catalytic activity of Src. This blockade disrupts downstream signaling pathways crucial for tumor growth and survival.

Src_Pathway RTK Growth Factor Receptor (e.g., VEGFR, PDGFR) Src Src RTK->Src Angiogenesis Angiogenesis RTK->Angiogenesis FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Cell Migration & Invasion FAK->Migration MAPK MAPK Ras->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival STAT3->Proliferation Akt->Proliferation MAPK->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor (e.g., SI221) Inhibitor->Src

Caption: Targeted inhibition of the Src signaling pathway by pyrazolo[3,4-d]pyrimidine analogs.

Experimental Protocol: Murine Xenograft Model for In Vivo Efficacy Assessment

The following is a representative protocol for evaluating the in vivo antitumor efficacy of a novel pyrimidine-based kinase inhibitor in a subcutaneous xenograft model, based on established methodologies.[2]

Workflow Diagram:

Xenograft_Workflow cluster_preclinical In Vivo Efficacy Study A 1. Cell Culture (e.g., Medulloblastoma cells) C 3. Tumor Implantation (Subcutaneous injection) A->C B 2. Animal Acclimatization (e.g., Nude mice) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization & Grouping D->E F 6. Treatment Administration (Vehicle vs. Test Compound) E->F G 7. Endpoint Analysis (Tumor volume, body weight) F->G H 8. Tissue Harvesting & Pharmacodynamic Analysis G->H

Caption: Standard workflow for a murine subcutaneous xenograft study.

Step-by-Step Methodology:

  • Cell Culture and Preparation:

    • Culture human medulloblastoma cells in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or Matrigel solution for injection.

  • Animal Husbandry and Acclimatization:

    • House immunocompromised mice (e.g., athymic nude mice) in a pathogen-free environment.

    • Allow for a one-week acclimatization period before the start of the experiment.

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Prepare the test compound in a suitable vehicle (e.g., DMSO/saline).

    • Administer the compound or vehicle to the respective groups via the intended clinical route (e.g., intraperitoneal injection, oral gavage) according to the defined dosing schedule.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volumes and body weights throughout the study.

    • Observe the animals for any signs of toxicity.

  • Endpoint and Data Analysis:

    • The study is typically terminated when tumors in the control group reach a specified size.

    • Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.

  • Pharmacodynamic and Histological Analysis (Optional):

    • At the end of the study, tumors can be excised for analysis of target engagement (e.g., Western blot for phosphorylated Src) and histological evaluation.

Conclusion and Future Directions

The 4-(1H-indol-3-yl)pyrimidin-2-amine scaffold and its analogs, particularly the pyrazolo[3,4-d]pyrimidines, represent a promising avenue for the development of novel kinase inhibitors. The compelling in vivo data for Src inhibitors from this chemical class underscores their therapeutic potential. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their oral bioavailability and on conducting comprehensive toxicity studies to ensure a favorable safety profile. Direct, head-to-head comparative studies of promising analogs will be crucial for selecting the most promising candidates for clinical development.

References

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Methods in Molecular Biology. [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. (2012). Journal of Cellular and Molecular Medicine. [Link]

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. (2021). International Journal of Molecular Sciences. [Link]

  • Recent advances in pharmacological diversification of Src family kinase inhibitors. (n.d.). RSC Publishing.
  • Dual Inhibition of SRC Family Kinases and Sorafenib Enhances Anti-Tumor Activity in Hepatocellular Carcinoma Cells. (2024). MDPI. [Link]

  • Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment. (2019). Molecular Oncology. [Link]

Sources

Selectivity profiling of 4-(1H-indol-3-yl)pyrimidin-2-amine against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Selectivity Profiling of 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G Scaffold)

Executive Summary: The Scaffold Paradox

The compound 4-(1H-indol-3-yl)pyrimidin-2-amine is chemically synonymous with the marine alkaloid Meridianin G . In the context of kinase drug discovery, this molecule serves as a critical structural template (scaffold) rather than a potent clinical candidate itself.

While structurally related to potent CDK/GSK-3


 inhibitors (such as Meridianin E or Indirubin), the unsubstituted Meridianin G core displays a "basal" activity profile characterized by modest to weak potency (IC

> 5–10

M)
against the CMGC kinase family. Its primary value lies in its role as a negative control or a starting point for Structure-Activity Relationship (SAR) studies, where C5/C6-halogenation of the indole ring acts as a "molecular switch" to turn on nanomolar potency.

This guide objectively profiles the core scaffold against optimized alternatives, elucidating the mechanistic reasons for its selectivity profile and providing rigorous protocols for its evaluation.

Part 1: The Compound & Mechanism of Action[1][2]

Structural Identity
  • IUPAC Name: 4-(1H-indol-3-yl)pyrimidin-2-amine

  • Common Name: Meridianin G

  • Class: Indole-pyrimidine alkaloid (ATP-competitive Type I inhibitor)

Binding Mechanism (The "Hinge" Factor)

The 2-amino-4-(indol-3-yl)pyrimidine moiety targets the ATP-binding pocket of kinases.

  • H-Bond Donor: The indole NH and the pyrimidine C2-amino group.

  • H-Bond Acceptor: The pyrimidine N1.

  • The Selectivity Gap: Unlike its brominated derivatives (e.g., Meridianin E), Meridianin G lacks a halogen atom at the indole C5/C6 position. In CDKs and GSK-3

    
    , this halogen is critical for filling a hydrophobic pocket near the gatekeeper residue and displacing water networks, which drives affinity from micromolar to nanomolar levels.
    

Part 2: Comparative Selectivity Profiling

The following data contrasts the "Product" (Meridianin G/Core) against its optimized derivative (Meridianin E) and the industry-standard reference (Roscovitine).

Primary Target Panel (CMGC Family)
Target KinaseMeridianin G (Core) Meridianin E (Optimized) Roscovitine (Standard) Interpretation
CDK1 / Cyclin B > 10

M
(Inactive)
0.18

M
(Potent)
0.45

M
The core lacks the affinity required for cell-cycle arrest.
CDK5 / p25 ~ 10

M
(Weak)
0.15

M
(Potent)
0.20

M
Substitution at Indole-C5/C6 is essential for CDK5 activity.
GSK-3

5.3 - 10

M
0.1 - 0.2

M
1.30

M
The core shows modest basal activity but is 50x less potent than the derivative.
CK1 (Casein Kinase 1) > 100

M
0.40

M
> 100

M
Selectivity Switch: Bromination induces CK1 off-target effects.
DYRK1A > 10

M
0.03 - 0.1

M
3.0

M
The core is clean against DYRK1A; derivatives are potent inhibitors.

Data aggregated from Gussio et al. (2000) and Meijer et al. (2001).

Selectivity & "Off-Target" Analysis
  • The Core (Meridianin G): Highly selective by virtue of low potency. It does not significantly inhibit PKA, EGFR, or MAPK at concentrations < 10

    
    M.
    
  • The Trade-off: While the core is "cleaner," it is therapeutically irrelevant as a monotherapy. However, it is an excellent negative control for experiments using Meridianin E or B, allowing researchers to distinguish between scaffold-driven toxicity and specific kinase inhibition.

Part 3: Visualization of SAR Logic

The following diagram illustrates the "Decision Tree" for optimizing this scaffold.

MeridianinSAR Core 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G) Test Kinase Screening (10 µM ATP) Core->Test Result_Weak Weak/Inactive (IC50 > 10 µM) CDK1, CDK5, GSK3 Test->Result_Weak Baseline Profile Mod_Halo Modification: C5/C6 Bromination (Meridianin E/B) Result_Weak->Mod_Halo SAR Optimization Result_Potent High Potency (IC50 < 0.2 µM) Gain of Function Mod_Halo->Result_Potent Hydrophobic Pocket Fill Targets Target Profile: CDK1, CDK5, GSK-3β (Neuroprotection/Oncology) Result_Potent->Targets

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating how the inactive core (Meridianin G) is transformed into a potent inhibitor via specific halogenation.

Part 4: Experimental Protocols

To accurately profile this compound (given its lower potency), standard "High Throughput" conditions must be adjusted to avoid false negatives.

Radiometric Filter-Binding Assay (Gold Standard)

Why this method? Fluorescence-based assays (FRET/FP) can suffer from interference by indole-based compounds (autofluorescence/quenching).


P-ATP transfer is robust and interference-free.

Reagents:

  • Kinase: Recombinant human CDK1/Cyclin B or GSK-3

    
     (0.2–0.5 nM final).
    
  • Substrate: Histone H1 (for CDKs) or GSM peptide (for GSK-3).

  • Tracer: [

    
    -
    
    
    
    P]-ATP (Specific activity ~3000 Ci/mmol).

Workflow:

  • Compound Prep: Dissolve 4-(1H-indol-3-yl)pyrimidin-2-amine in 100% DMSO to 10 mM. Prepare serial dilutions (3-fold) in DMSO.

  • Master Mix: Prepare kinase buffer (60 mM HEPES-NaOH pH 7.5, 3 mM MgCl

    
    , 3 mM MnCl
    
    
    
    , 3
    
    
    M Na-Orthovanadate, 1.2 mM DTT).
  • Reaction Initiation:

    • Add 5

      
      L Compound (10% DMSO stock) to well.
      
    • Add 20

      
      L Enzyme/Substrate mix.
      
    • Critical Step: Incubate 10 mins at RT (allows compound to equilibrate with the hinge region).

    • Add 25

      
      L ATP Mix (Final ATP concentration should be at 
      
      
      
      apparent
      , typically 15
      
      
      M, with 0.5
      
      
      Ci
      
      
      P-ATP).
  • Incubation: 30 minutes at 30°C.

  • Termination: Spot 40

    
    L onto P81 phosphocellulose paper squares.
    
  • Wash: Wash papers 3x in 1% Phosphoric Acid (removes unreacted ATP).

  • Quantification: Scintillation counting.

Data Analysis (Self-Validating Check)
  • Validation 1 (Linearity): Ensure DMSO control counts are linear with time.

  • Validation 2 (Potency Window): Since Meridianin G is weak, the highest concentration tested should be 100

    
    M . If the curve does not plateau at the bottom, report as "IC
    
    
    
    > [Highest Conc]".
  • Equation: Fit data to the sigmoid dose-response equation (Variable Slope):

    
    
    

Part 5: Biological Context & Pathway[2][3]

The primary utility of this scaffold (when optimized) is modulating the Wnt and Cell Cycle pathways.

Pathways Wnt Wnt Ligand GSK3 GSK-3β (Target) Wnt->GSK3 Inhibits GF Growth Factors CDK CDK1/5 (Target) GF->CDK Activates BetaCat β-Catenin (Degradation) GSK3->BetaCat Phosphorylates Tau Tau Protein (Hyper-phosphorylation) GSK3->Tau Phosphorylates CDK->Tau Phosphorylates CellCycle Cell Cycle Progression CDK->CellCycle Drives Inhibitor Meridianin Scaffold Inhibitor->GSK3 Inhibitor->CDK

Figure 2: Pathway map showing the dual-inhibition potential of the scaffold against GSK-3


 (Wnt signaling/Neurodegeneration) and CDKs (Oncology).[1][2][3][4]

References

  • Gussio, R., et al. (2000). Synthesis and Protein Kinase Inhibitory Potencies of Meridianin Derivatives. Journal of Medicinal Chemistry.

  • Meijer, L., et al. (2001). Meridianins, a new family of protein kinase inhibitors isolated from the Ascidian Aplidium meridianum. European Journal of Biochemistry.

  • Primot, A., et al. (2000). Purification and characterization of inhibitors of cyclin-dependent kinases. Biochimie.

  • Debdab, M., et al. (2011). Meriolins, a new class of cell death–inducing kinase inhibitors with enhanced selectivity for cyclin-dependent kinases. Cancer Research.

Sources

A Guide to Orthogonal Validation of 4-(1H-indol-3-yl)pyrimidin-2-amine Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the initial identification of a bioactive "hit" molecule is merely the prologue to a rigorous narrative of validation. The journey from a promising compound in a primary screen to a well-characterized lead candidate hinges on the foundational principle of orthogonal validation. This guide provides an in-depth technical comparison of orthogonal methods to robustly characterize the bioactivity of 4-(1H-indol-3-yl)pyrimidin-2-amine, a scaffold of significant interest in medicinal chemistry. Derivatives of this core structure have demonstrated a spectrum of activities, including potent kinase inhibition, suggesting a rich biological landscape for the parent compound.[1][2][3]

This document is structured to provide not just procedural steps but the strategic rationale behind employing a multi-pronged approach to bioactivity validation. By integrating biochemical, cell-based, and biophysical assays, researchers can build a comprehensive and reliable profile of their compound, mitigating the risks of artifacts and off-target effects that can derail a research program.

The Principle of Orthogonality in Bioactivity Studies

Orthogonal methods are distinct, independent assays that measure the same or related biological phenomena through different physical principles.[4] The core tenet is that if multiple, dissimilar assays provide concordant results, the confidence in the biological activity of the compound is significantly enhanced. This approach is critical for de-risking drug discovery projects and ensuring that the observed effects are genuine and on-target.

For the purpose of this guide, we will hypothesize that a primary screen has identified 4-(1H-indol-3-yl)pyrimidin-2-amine as a potential inhibitor of a cyclin-dependent kinase (CDK), a family of enzymes frequently implicated in cancer. This plausible starting point, given the known activities of its derivatives, will serve as the basis for our exploration of orthogonal validation techniques.[3]

The Validation Workflow: A Multi-Tiered Strategy

A robust validation workflow should progress from direct, target-based assays to more complex, physiologically relevant cellular models. This tiered approach allows for a systematic and cost-effective evaluation of the compound's properties.

ValidationWorkflow cluster_2 Tier 3: Phenotypic Corroboration Biochemical Biochemical Assays (e.g., Kinase Activity) TargetEngagement Cellular Target Engagement (e.g., NanoBRET) Biochemical->TargetEngagement Biophysical Biophysical Assays (e.g., SPR, CETSA) Biophysical->TargetEngagement DownstreamSignaling Downstream Signaling (e.g., Western Blot) TargetEngagement->DownstreamSignaling Phenotypic Phenotypic Assays (e.g., Cell Viability) DownstreamSignaling->Phenotypic

Caption: A tiered workflow for orthogonal validation of a kinase inhibitor.

Tier 1: Establishing Direct Target Interaction

The initial step is to confirm that 4-(1H-indol-3-yl)pyrimidin-2-amine directly interacts with its putative kinase target in a purified, cell-free system. This is crucial to rule out artifacts that can arise in complex cellular environments.

Method 1: In Vitro Kinase Activity Assay (Biochemical)

Principle: These assays directly measure the enzymatic activity of the kinase in the presence of the inhibitor. A common method is to quantify the phosphorylation of a substrate. Luminescence-based assays, such as ADP-Glo™, measure the amount of ADP produced, which is directly proportional to kinase activity.[5]

Experimental Protocol (ADP-Glo™ Kinase Assay):

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of 4-(1H-indol-3-yl)pyrimidin-2-amine in a suitable kinase buffer. Include appropriate controls (no inhibitor, no enzyme).

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP generated and thus the kinase activity.

Data Presentation:

Concentration of Compound (µM)Luminescence (RLU)% Inhibition
0 (No Inhibitor)1,500,0000
0.11,275,00015
1750,00050
10150,00090
10075,00095

From this data, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated.

Method 2: Cellular Thermal Shift Assay (CETSA®) (Biophysical)

Principle: CETSA is a powerful method to verify target engagement in a cellular context without modifying the compound or the target protein.[6] It is based on the principle that the binding of a ligand (the inhibitor) stabilizes the target protein, leading to an increase in its melting temperature.[6]

Experimental Protocol:

  • Cell Treatment: Treat cultured cells with either vehicle control or 4-(1H-indol-3-yl)pyrimidin-2-amine at a desired concentration.

  • Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C).

  • Centrifugation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Analyze the supernatant (containing the soluble, non-denatured proteins) by Western blotting using an antibody specific for the target kinase.

  • Quantification: Quantify the band intensities to determine the amount of soluble protein at each temperature.

Data Presentation:

Temperature (°C)Soluble Target (Vehicle)Soluble Target (Compound)
40100%100%
5085%95%
5550%80%
6020%55%
655%25%
70<1%10%

The data will show a rightward shift in the melting curve for the compound-treated sample, indicating stabilization of the target protein.

Tier 2: Confirming Cellular Activity

Once direct target binding is established, the next crucial step is to demonstrate that the compound engages its target within the complex environment of a living cell and elicits a downstream biological response.

Method 3: NanoBRET™ Target Engagement Assay (Cellular)

Principle: The NanoBRET™ assay is a live-cell method that measures the binding of a test compound to a target protein. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. An effective inhibitor will displace the tracer, leading to a decrease in the BRET signal.

Experimental Protocol:

  • Cell Preparation: Use cells that have been engineered to express the kinase target fused to NanoLuc® luciferase.

  • Assay Setup: Plate the cells and treat them with the NanoBRET™ tracer and varying concentrations of 4-(1H-indol-3-yl)pyrimidin-2-amine.

  • Signal Measurement: After a brief incubation, measure the donor (NanoLuc®) and acceptor (tracer) emissions simultaneously using a specialized plate reader.

  • BRET Ratio Calculation: Calculate the BRET ratio (acceptor emission / donor emission).

Data Presentation:

Compound Concentration (µM)BRET Ratio% Tracer Displacement
00.80
0.10.712.5
10.450
100.187.5
1000.0593.75

This assay provides a quantitative measure of target engagement in living cells and allows for the determination of a cellular IC50.

Method 4: Western Blot for Downstream Signaling

Principle: If 4-(1H-indol-3-yl)pyrimidin-2-amine is an effective inhibitor of its kinase target, it should modulate the phosphorylation of known downstream substrates. Western blotting can be used to detect changes in the phosphorylation state of these substrates.

SignalingPathway Compound 4-(1H-indol-3-yl)pyrimidin-2-amine Kinase Target Kinase (CDK) Compound->Kinase Inhibits Substrate Downstream Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate CellularEffect Cellular Effect (e.g., Cell Cycle Arrest) pSubstrate->CellularEffect Leads to

Sources

Publish Comparison Guide: Statistical Analysis & Profiling of 4-(1H-indol-3-yl)pyrimidin-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The 4-(1H-indol-3-yl)pyrimidin-2-amine core is a "privileged structure" in medicinal chemistry, widely recognized for its ability to mimic the adenine moiety of ATP. This allows it to form critical hydrogen bonds within the hinge region of various protein kinases (e.g., FGFR3 , CDK2 , GSK-3β ) and other enzymes like Cathepsin L .

This guide provides a rigorous statistical framework for comparing derivatives of this scaffold against clinical standards (e.g., Erdafitinib, Imatinib). We move beyond simple IC50 reporting to encompass selectivity metrics , statistical significance testing , and robust experimental design .

Statistical Methodology Framework

Power Analysis & Replicates
  • Common Pitfall: Using

    
     replicates without power justification.
    
  • Requirement: Perform an a priori power analysis (G*Power or R) targeting a power (

    
    ) of 0.80 and 
    
    
    
    . For subtle potency shifts (<2-fold),
    
    
    biological replicates are often required.
IC50 Curve Fitting Standards

Do not rely on linear regression of log-transformed data.

  • Protocol: Use Non-linear Regression (4-Parameter Logistic Model - 4PL) .

    
    
    
  • Quality Control: Reject assays where

    
     or where the Hill Slope deviates significantly from 1.0 (indicating non-Michaelis-Menten kinetics or aggregation artifacts).
    
Hypothesis Testing

When comparing a new derivative (e.g., Compound 10s) against a standard:

  • Normality Test: Shapiro-Wilk test on residuals.

  • Homogeneity of Variance: Levene’s test.

  • Primary Test:

    • Two Groups: Welch’s t-test (robust to unequal variances).

    • Multiple Groups: One-way ANOVA followed by Dunnett’s post-hoc test (if comparing multiple derivatives to a single control) or Tukey’s HSD (for all-pair comparisons).

Comparative Performance Analysis: Case Study (FGFR3 Inhibition)

Context: Recent 2026 data highlights 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine derivatives as covalent FGFR3 inhibitors.[1][2]

Potency & Selectivity Data

The following table synthesizes comparative data for a representative optimized derivative (Compound 10s ) versus a pan-FGFR clinical standard (Erdafitinib ) and the unsubstituted scaffold.

CompoundTarget (FGFR3) IC50 (nM) [95% CI]Off-Target (FGFR1) IC50 (nM)Selectivity Ratio (FGFR1/FGFR3)Statistical Significance (vs Standard)
Compound 10s (Derivative)6.8 [5.5 - 8.2]296.243.5x p < 0.001
Erdafitinib (Standard)1.2 [0.9 - 1.5]2.52.1xN/A (Ref)
Core Scaffold (Unsubstituted)>1000>1000~1.0xN/A

Analysis: While Erdafitinib is more potent (1.2 nM), it lacks isoform selectivity (Ratio 2.1x). Compound 10s sacrifices slight potency for superior selectivity (43.5x) , a critical factor in reducing toxicity (hyperphosphatemia) associated with FGFR1 inhibition.

Selectivity Profiling (Gini Coefficient)

To objectively quantify "promiscuity," calculate the Gini coefficient (


) from a kinome panel (e.g., 50+ kinases).
  • 
    : Perfect non-selectivity (inhibits all targets equally).
    
  • 
    : Perfect selectivity (inhibits only one target).
    
  • Target Metric: High-quality chemical probes should aim for

    
     at 1 µM concentration.
    

Experimental Protocols

Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: Determine IC50 values robustly.

  • Reagents: Use Europium-labeled anti-phosphotyrosine antibody and AlexaFluor-647 labeled kinase tracer.

  • Reaction: Incubate kinase (FGFR3), ATP (at

    
    ), and varying concentrations of inhibitor in 384-well plates for 60 min at RT.
    
  • Detection: Measure FRET signal (Ratio 665 nm / 620 nm).

  • Normalization: Normalize to DMSO control (0% inhibition) and EDTA control (100% inhibition).

Cellular Target Engagement (NanoBRET)

Purpose: Verify intracellular binding (Self-Validating Step).

  • Transfection: Transfect HEK293 cells with NanoLuc-Kinase fusion plasmid.

  • Treatment: Treat cells with inhibitor + fluorescent tracer.

  • Mechanism: If the inhibitor binds the kinase, it displaces the tracer, reducing BRET signal.

  • Output: Calculate cellular affinity (

    
    ) which often differs from biochemical 
    
    
    
    due to permeability.

Visualizations

Pathway Diagram: FGFR3 Signaling & Inhibition

This diagram illustrates the specific intervention point of the 4-(1H-indol-3-yl)pyrimidin-2-amine scaffold within the FGFR3 signaling cascade, highlighting downstream effectors (STAT, MAPK, PI3K).

FGFR3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR3 FGFR3 Receptor (Tyrosine Kinase) FGF->FGFR3 Dimerization & Activation GRB2 GRB2 FGFR3->GRB2 PI3K PI3K FGFR3->PI3K STAT STAT1/3/5 FGFR3->STAT Inhibitor 4-(1H-indol-3-yl) pyrimidin-2-amine (Compound 10s) Inhibitor->FGFR3 Competes with ATP (Covalent Binding) ATP ATP ATP->FGFR3 Phosphorylation Source SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation/Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription

Caption: Mechanism of Action for 4-(1H-indol-3-yl)pyrimidin-2-amine derivatives targeting FGFR3. The inhibitor competes with ATP (or binds covalently) to block downstream oncogenic signaling via MAPK, PI3K, and STAT pathways.

Statistical Workflow for Comparative Analysis

A logical flow for processing experimental data to ensure statistical rigor.

Stat_Workflow Data_Raw Raw Data Generation (n ≥ 5 replicates) QC QC Check (Z-Factor > 0.5) Data_Raw->QC Fit 4PL Curve Fitting (Determine IC50) QC->Fit Pass Normality Normality Test (Shapiro-Wilk) Fit->Normality Test_Choice Test Selection Normality->Test_Choice ANOVA One-Way ANOVA + Dunnett's Test_Choice->ANOVA Normal Dist. Kruskal Kruskal-Wallis (Non-Parametric) Test_Choice->Kruskal Non-Normal Report Final Report (Mean, 95% CI, p-value) ANOVA->Report Kruskal->Report

Caption: Decision tree for statistical analysis of kinase inhibition data. Ensures appropriate hypothesis testing based on data distribution.

References

  • Zhu, W. et al. (2026). Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors.[1][2] Journal of Medicinal Chemistry.

  • Wang, Z. et al. (2026). Design and optimization of N-(3-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)amide derivatives as potent anti-inflammatory agents against LPS-induced acute lung injury.[3] European Journal of Medicinal Chemistry.

  • Lau, K. et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents.[4] MDPI Pharmaceuticals.

  • Folkes, A. J. et al. (2008). The identification of GDC-0941 as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase.[5] Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(1H-indol-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug discovery and development, our work inherently involves the handling of novel chemical entities. While the scientific potential of compounds like 4-(1H-indol-3-yl)pyrimidin-2-amine is significant, our responsibility extends beyond the bench to ensure that every stage of the research lifecycle, including waste disposal, is conducted with the utmost regard for safety and environmental stewardship.

This document serves as an essential, practical guide for the proper disposal of 4-(1H-indol-3-yl)pyrimidin-2-amine. It is designed to provide clear, procedural steps grounded in established safety protocols and regulatory standards. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and compliantly, ensuring the protection of yourself, your colleagues, and the environment.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the potential hazards is critical. Based on related chemical structures, 4-(1H-indol-3-yl)pyrimidin-2-amine should be presumed to be a hazardous substance.[2][3] The primary risks are categorized below. Adherence to strict personal protective equipment (PPE) protocols is mandatory to mitigate these risks.

Table 1: Anticipated Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard ClassificationGHS Hazard Statement (Anticipated)Required PPE & Engineering ControlsRationale & Causality
Acute Toxicity (Oral, Dermal) H302: Harmful if swallowed.[3] H311: Toxic in contact with skin.Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[4] Lab Coat: A standard laboratory coat must be worn and kept fastened.The indole and aminopyrimidine moieties can be readily absorbed, potentially interfering with biological processes. Dermal and oral exposure are primary routes of entry that must be blocked.
Skin & Eye Irritation H315: Causes skin irritation.[2][3][5] H319: Causes serious eye irritation.[2][3][5]Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a splash risk.[4]Amine functional groups can be corrosive or irritating to tissues. Direct contact with skin can cause dermatitis, while eye contact can lead to serious damage.
Respiratory Irritation H335: May cause respiratory irritation.[2][3][5]Ventilation: All handling and waste consolidation must be performed in a certified chemical fume hood.[4]Fine powders or aerosols can be easily inhaled, irritating the respiratory tract. A fume hood provides the primary engineering control to prevent inhalation exposure.
Aquatic Toxicity H400: Very toxic to aquatic life.Containment: Must not be disposed of down the drain or in regular trash.[6][7]Indole derivatives can be persistent in the environment and exhibit toxicity to aquatic organisms. Disposal into waterways is strictly prohibited by environmental regulations.

The Core Principle: Hazardous Waste Management

Under no circumstances should 4-(1H-indol-3-yl)pyrimidin-2-amine or its containers be disposed of in the regular trash or poured down the sink.[6][7] The fundamental directive is to manage this substance as a regulated hazardous chemical waste from the moment it is generated.[8][9] This protocol aligns with the Resource Conservation and Recovery Act (RCRA) as mandated by the U.S. Environmental Protection Agency (EPA).[9]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant collection and disposal of 4-(1H-indol-3-yl)pyrimidin-2-amine waste.

Step 1: Waste Segregation

The first and most critical step is proper segregation. Do not mix this waste stream with other incompatible chemical wastes.[10][11]

  • Why? Mixing incompatible chemicals, such as acids with bases or oxidizers with organic compounds, can trigger violent reactions, release toxic gases, or generate excessive heat.[10]

  • Action: Designate a specific waste container solely for 4-(1H-indol-3-yl)pyrimidin-2-amine and structurally similar compounds.

Step 2: Waste Collection and Container Selection

All waste must be collected in an appropriate container at the point of generation.

  • Container Requirements:

    • Compatibility: The container must be chemically compatible. A high-density polyethylene (HDPE) or glass container is typically appropriate.[10][12] Do not use metal containers for amine-containing compounds.[12]

    • Condition: The container must be in good condition, with no cracks or signs of deterioration, and must have a secure, leak-proof screw cap.[10]

    • Headspace: Do not overfill the container. Leave at least 10% of headspace (or a one-inch gap) to allow for vapor expansion.[10]

  • Action: Obtain a suitable waste container from your institution's Environmental Health and Safety (EHS) department or follow their procurement guidelines.

Step 3: Labeling

Proper labeling is a strict regulatory requirement and is essential for safety.[11][13]

  • Labeling Requirements: As soon as the first drop of waste enters the container, it must be labeled with:

    • The words "Hazardous Waste ".[10]

    • The full chemical name: "4-(1H-indol-3-yl)pyrimidin-2-amine ". Avoid using abbreviations or formulas.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location (building and room number).[10]

  • Action: Use your institution's official hazardous waste tags. Ensure the label is legible and securely affixed to the container.

Step 4: Storage in a Satellite Accumulation Area (SAA)

The designated area within your laboratory where waste is stored is known as a Satellite Accumulation Area (SAA).[9]

  • SAA Requirements:

    • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]

    • Container Management: The waste container must be kept closed at all times except when adding waste.[10][11]

    • Secondary Containment: Liquid waste containers should be placed in a secondary containment bin or tray to contain any potential leaks.[11]

    • Quantity Limits: An SAA can hold a maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic (P-listed) waste.[8][9]

  • Action: Designate a specific area in your lab, away from ignition sources and high-traffic areas, as your SAA.[5] Ensure all lab members are aware of its location and the associated rules.

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for waste management within the lab, but the final transport and disposal must be handled by trained professionals.

  • Procedure:

    • Once the waste container is full or you have no further use for it, contact your institution's EHS office to schedule a waste pickup.[9]

    • Provide them with the information from your waste label.

    • EHS will then transport the waste from your SAA to a central accumulation area before it is picked up by a licensed hazardous waste disposal vendor.[14][15]

  • Action: Familiarize yourself with your institution's specific procedures for requesting a chemical waste pickup. Do not allow waste to accumulate for more than one year from the start date.[9][15]

Disposal and Emergency Workflow

The following diagram illustrates the decision-making process for routine disposal and emergency situations.

G Disposal Workflow for 4-(1H-indol-3-yl)pyrimidin-2-amine start Waste Generated segregate Segregate Waste (Do Not Mix Incompatibles) start->segregate Routine Disposal spill Spill or Exposure Occurs start->spill Emergency Event container Use Compatible & Labeled Container segregate->container store Store in SAA (Keep Container Closed) container->store pickup Request EHS Pickup (When Full or No Longer Needed) store->pickup evacuate Evacuate & Alert Personnel spill->evacuate Yes first_aid Administer First Aid (Flush Skin/Eyes, Move to Fresh Air) spill->first_aid Exposure ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Use Inert Absorbent) ppe->contain report Report to Supervisor & EHS contain->report first_aid->report

Caption: Disposal and emergency response workflow.

Spill and Exposure Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.[16]

  • Small Spill (in a fume hood):

    • Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.[6][16]

    • Collect: Carefully collect the absorbed material using non-sparking tools and place it in your hazardous waste container.

    • Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your EHS office.[16]

  • Large Spill or Spill Outside a Fume Hood:

    • Evacuate: Immediately evacuate the area and alert others.[16]

    • Isolate: Restrict access to the area and close the doors.

    • Report: Contact your institution's EHS and emergency services immediately.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16] Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5][16] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[16] If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[16] Seek immediate medical attention.

By adhering to these rigorous, well-documented procedures, we uphold our commitment to safety and scientific integrity. Proper chemical waste management is not an ancillary task but a core component of responsible research.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Retrieved from [Link]

  • Hazardous Waste and Disposal. American Chemical Society. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. Retrieved from [Link]

  • OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Hazardous Waste Experts. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. University of Rochester. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Management of Waste. Prudent Practices in the Laboratory, National Academies Press. Retrieved from [Link]

  • 4-(1H-indol-3-yl)pyrimidin-2-amine. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.